LEDGIN6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-3-7-16(21(24)25)19-13(2)23-18-11-10-15(22)12-17(18)20(19)14-8-5-4-6-9-14/h4-6,8-12,16H,3,7H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPUJSGGRFQZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)Cl)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647348 | |
| Record name | 2-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957890-42-5 | |
| Record name | 2-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
LEDGIN6 Mechanism of Action in HIV-1 Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of LEDGIN6, a representative member of the LEDGINs class of allosteric inhibitors of HIV-1 integrase. LEDGINs represent a novel and promising class of antiretroviral compounds that exhibit a dual mechanism of action, targeting both the early and late stages of the HIV-1 replication cycle. This document details the molecular interactions, summarizes key quantitative data, provides detailed experimental protocols for characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to LEDGINs and the HIV-1 Integrase-LEDGF/p75 Axis
Human Immunodeficiency Virus type 1 (HIV-1) replication is dependent on the viral enzyme integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome. This process is not random; integrase is guided to specific regions of the host chromatin by its interaction with the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75). LEDGF/p75 acts as a molecular tether, binding simultaneously to integrase and chromatin, thereby directing integration into transcriptionally active regions.[1][2]
The critical nature of the IN-LEDGF/p75 interaction for efficient viral replication has made it a prime target for antiretroviral drug development.[2] LEDGINs (Lens Epithelium-Derived Growth Factor INhibitors) are small molecules designed to bind to the LEDGF/p75 binding pocket on the HIV-1 integrase catalytic core domain (CCD).[3][4] By occupying this pocket, LEDGINs competitively inhibit the interaction between integrase and LEDGF/p75. One such compound, this compound, serves as a key example of this class of inhibitors.
The Dual Mechanism of Action of this compound
This compound and other related allosteric integrase inhibitors (ALLINIs) exhibit a unique dual mechanism of action, disrupting both early and late stages of the HIV-1 replication cycle.[5][6]
Early Stage Inhibition: Blocking Integration
During the early phase of infection, after the viral RNA has been reverse-transcribed into DNA, the pre-integration complex (PIC) is imported into the nucleus. Here, this compound exerts its initial inhibitory effect in two ways:
-
Disruption of the IN-LEDGF/p75 Interaction: By binding to the LEDGF/p75 binding pocket on the integrase dimer, this compound physically blocks the interaction with the host protein LEDGF/p75.[3][4] This prevents the tethering of the pre-integration complex to the host chromatin, a crucial step for targeted integration.[1]
-
Allosteric Inhibition of Catalytic Activity: The binding of this compound to the dimer interface of integrase induces conformational changes that allosterically inhibit the catalytic activity of the enzyme.[3][7] This impairs both the 3'-processing and strand transfer steps of integration, further contributing to the block of viral replication at this stage.
Late Stage Inhibition: Impairing Virion Maturation
A significant and potent effect of this compound occurs during the late stages of the viral life cycle, specifically during virion assembly and maturation.[5][6]
-
Induction of Aberrant Integrase Multimerization: Within the assembling virion, this compound binding to integrase promotes an aberrant, higher-order multimerization of the enzyme.[5][6] This contrasts with the normal, ordered multimerization required for proper core formation.
-
Defective Core Condensation: The this compound-induced hyper-multimerization of integrase interferes with the correct assembly of the viral core. Electron microscopy studies of virions produced in the presence of LEDGINs reveal a high proportion of particles with eccentric, improperly formed, or completely absent cores.[5][6]
-
Production of Non-Infectious Virions: These morphologically aberrant virions are non-infectious. Upon entering a new target cell, they are unable to complete reverse transcription and subsequent steps required for a productive infection.[5][6]
This dual mechanism makes LEDGINs particularly potent, as they can inhibit replication in newly infected cells and also reduce the infectivity of progeny virions produced by infected cells.
Quantitative Data for LEDGINs
The following table summarizes key quantitative data for this compound and other representative LEDGINs to allow for easy comparison. It is important to note that specific values can vary between different experimental setups and assays.
| Compound | Target Interaction/Assay | IC50 / Kd | EC50 (Antiviral Activity) | Reference(s) |
| This compound | LEDGF/p75-IN Binding | ~4-10 µM (IC50) | Not explicitly stated | [4] |
| IN 3' Processing & Strand Transfer | ~4-10 µM (IC50) | Not explicitly stated | [4] | |
| CX05045 | LEDGF/p75-IN Interaction | 4.45 ± 2.34 µM (IC50) | 1.14 ± 0.32 µM | [7] |
| Late Effect (Virion Infectivity) | 1.46 ± 0.01 µM (EC50) | - | [7] | |
| BI-1001 | LEDGF/p75-IN Binding | ~1-2 µM (IC50) | Not explicitly stated | [4] |
| IN 3' Processing & Strand Transfer | ~1-2 µM (IC50) | Not explicitly stated | [4] | |
| LEDGF/p75 | IN Binding | ~3.32 nM (Kd) | - | [8] |
Detailed Experimental Protocols
AlphaScreen Assay for Inhibition of the IN-LEDGF/p75 Interaction
This assay quantifies the ability of a compound to disrupt the interaction between HIV-1 integrase and LEDGF/p75.
Materials:
-
Recombinant His-tagged HIV-1 Integrase (IN)
-
Recombinant Biotinylated LEDGF/p75 (or its integrase-binding domain, IBD)
-
AlphaScreen Nickel Chelate Acceptor beads
-
AlphaScreen Streptavidin Donor beads
-
Assay Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20
-
This compound or other test compounds
-
384-well white opaque microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the microplate. Include positive (no inhibitor) and negative (a known inhibitor or excess unlabeled LEDGF/p75) controls.
-
Protein Incubation: Add a solution of His-tagged IN and biotinylated LEDGF/p75 in assay buffer to each well. The final concentrations of the proteins should be pre-determined to be in the low nanomolar range, typically around their Kd. Incubate for 30 minutes at room temperature to allow the proteins to interact and the inhibitor to bind.
-
Acceptor Bead Addition: Add the Nickel Chelate Acceptor beads (final concentration ~20 µg/mL) to each well. Incubate for 60 minutes at room temperature in the dark. The His-tag on the IN will bind to the nickel chelate on the beads.
-
Donor Bead Addition: Add the Streptavidin Donor beads (final concentration ~20 µg/mL) to each well. Incubate for 60 minutes at room temperature in the dark. The biotin on the LEDGF/p75 will bind to the streptavidin on the beads.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. Excitation at 680 nm will lead to an emission signal at 520-620 nm if the donor and acceptor beads are in close proximity due to the IN-LEDGF/p75 interaction.
-
Data Analysis: The decrease in the AlphaScreen signal is proportional to the inhibition of the protein-protein interaction. Calculate the IC50 value of this compound from the dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity and kinetics (kon and koff) of this compound to HIV-1 integrase in real-time.
Materials:
-
Recombinant HIV-1 Integrase
-
This compound or other test compounds
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant
-
Immobilization Buffer: 10 mM sodium acetate, pH 4.5
Procedure:
-
Ligand Immobilization:
-
Activate the CM5 sensor chip surface with a mixture of EDC and NHS.
-
Inject a solution of HIV-1 integrase in immobilization buffer over the activated surface to achieve covalent coupling via amine groups.
-
Deactivate the remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without the integrase immobilization to subtract non-specific binding.
-
-
Analyte Injection:
-
Prepare a dilution series of this compound in running buffer.
-
Inject the different concentrations of this compound over both the integrase-immobilized and reference flow cells at a constant flow rate. This is the association phase.
-
After the injection, flow running buffer over the sensor chip to monitor the dissociation of the compound. This is the dissociation phase.
-
-
Regeneration: Inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove any remaining bound compound and prepare the surface for the next injection.
-
Data Analysis:
-
The binding response is measured in Resonance Units (RU).
-
Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
HIV-1 Single-Round Infectivity Assay
This assay measures the antiviral activity of this compound against the early stages of HIV-1 replication.
Materials:
-
TZM-bl reporter cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase gene under the control of the HIV-1 LTR)
-
HIV-1 pseudovirus (e.g., VSV-G pseudotyped, single-round infectious)
-
This compound or other test compounds
-
Cell culture medium
-
Luciferase assay reagent
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed TZM-bl cells into a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Infection: Add a pre-titered amount of HIV-1 pseudovirus to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Luciferase Assay:
-
Remove the culture medium.
-
Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The reduction in luciferase activity corresponds to the inhibition of viral replication. Calculate the EC50 value of this compound from the dose-response curve.
Time-of-Addition (ToA) Assay
This assay helps to pinpoint the stage of the HIV-1 replication cycle that is inhibited by a compound.
Materials:
-
Susceptible target cells (e.g., MT-4 cells)
-
HIV-1 (wild-type or reporter virus)
-
This compound and control inhibitors with known mechanisms (e.g., an entry inhibitor, a reverse transcriptase inhibitor, an integrase strand transfer inhibitor, and a protease inhibitor)
-
Cell culture medium
-
Method for quantifying viral replication (e.g., p24 ELISA or luciferase assay)
-
96-well plates
Procedure:
-
Synchronized Infection: Infect a suspension of target cells with HIV-1 at a high multiplicity of infection for a short period (e.g., 1-2 hours) to synchronize the infection.
-
Wash and Plate: Wash the cells to remove unbound virus and plate them into a 96-well plate.
-
Time-Delayed Compound Addition: At various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12, 24 hours), add a high concentration of this compound or control inhibitors to different wells.
-
Incubation: Incubate the plates until a single round of replication is complete (e.g., 24-30 hours).
-
Quantify Replication: Measure the level of viral replication in each well.
-
Data Analysis: Plot the percentage of inhibition as a function of the time of compound addition. The time at which the compound loses its inhibitory effect corresponds to the time at which the targeted step in the replication cycle is completed. By comparing the profile of this compound to that of the control inhibitors, its mechanism of action can be determined.
Signaling Pathways and Experimental Workflows
HIV-1 Replication Cycle and the Role of IN-LEDGF/p75
Caption: Overview of the HIV-1 replication cycle highlighting the role of Integrase and LEDGF/p75.
Mechanism of Action of this compound
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 6. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Pronged Attack of LEDGIN6 on HIV-1: An Allosteric Integrase Inhibitor Targeting Integration and Maturation
For Immediate Release
A deep dive into the multifaceted mechanism of LEDGIN6, a potent allosteric inhibitor of HIV-1 integrase, reveals a unique dual-action strategy that disrupts both the early and late stages of the viral replication cycle. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's mode of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions.
At the heart of HIV-1's ability to establish a persistent infection is the viral enzyme integrase (IN), which is responsible for inserting the viral DNA into the host cell's genome. This compound, a member of the 2-(quinolin-3-yl)acetic acid derivative class of compounds, has emerged as a powerful tool in the fight against HIV-1 by targeting this crucial enzyme. Unlike traditional active-site inhibitors, this compound employs an allosteric mechanism, binding to a site on the integrase distinct from its catalytic center. This unique approach leads to a cascade of events that not only prevents the integration of viral DNA but also sabotages the formation of new, infectious viral particles.
A Tale of Two Inhibitions: Disrupting the Early and Late Stages of HIV-1 Replication
The inhibitory action of this compound is a story of two distinct but interconnected mechanisms that strike at different points in the HIV-1 lifecycle.
Early Stage Inhibition: Blocking the Door to the Host Genome
During the initial stages of infection, after the virus enters a host cell and converts its RNA genome into DNA, the viral integrase orchestrates the insertion of this genetic material into the host's chromosomes. This process is heavily reliant on a host protein called Lens Epithelium-Derived Growth Factor (LEDGF/p75), which acts as a molecular tether, guiding the integrase-DNA complex to active regions of the host chromatin.
This compound directly interferes with this critical interaction. It binds to a pocket on the HIV-1 integrase that is normally occupied by LEDGF/p75.[1][2][3] By competitively inhibiting the binding of LEDGF/p75, this compound effectively severs the tether that guides the viral DNA to its integration site, thereby preventing the establishment of a provirus.[1][2][3]
Beyond simply blocking the LEDGF/p75 interaction, this compound's binding to the allosteric site also induces conformational changes in the integrase enzyme, indirectly hampering its catalytic activity. This allosteric inhibition further reduces the efficiency of the 3'-processing and strand transfer reactions, which are essential for the integration process.
Late Stage Inhibition: Sabotaging the Assembly of New Viruses
Perhaps the most intriguing aspect of this compound's mechanism is its ability to disrupt the late stages of the viral replication cycle, specifically the maturation of new virus particles. After the viral genome is integrated and new viral proteins are produced, they assemble at the host cell membrane to form new, immature virions. A crucial step in this maturation process is the proper oligomerization of the integrase enzyme within the newly forming viral core.
This compound's binding to integrase induces its premature and aberrant multimerization.[1][4][5] This leads to the formation of defective viral cores, resulting in non-infectious progeny virions. Electron microscopy studies have revealed that virions produced in the presence of LEDGINs often have mislocalized ribonucleoprotein complexes and malformed cores. This "late-stage" effect significantly contributes to the overall antiviral potency of this compound.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data for this compound and related compounds.
| Assay | This compound (CX0516) | Reference Compound (BI-1001) | Notes |
| IC50 for IN-LEDGF/p75 Interaction | 1.37 µM | Not explicitly stated | Measures the concentration required to inhibit 50% of the interaction between integrase and LEDGF/p75. |
| Inhibition of 3'-Processing | 4-10 µM | 1-2 µM | Measures the concentration required to inhibit the first catalytic step of integration. |
| Inhibition of DNA Strand Transfer | 4-10 µM | 1-2 µM | Measures the concentration required to inhibit the second catalytic step of integration. |
| EC50 for HIV-1 Replication (MT-4 cells) | Not explicitly stated | 4-10 µM | Measures the concentration required to inhibit 50% of viral replication in cell culture. |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex molecular interactions and experimental procedures involved in characterizing this compound, the following diagrams have been generated using the DOT language.
Caption: Dual inhibitory mechanism of this compound on HIV-1 replication.
Caption: Experimental workflow for characterizing this compound's activity.
Detailed Methodologies for Key Experiments
A thorough understanding of the experimental protocols is crucial for the interpretation of the data and for the design of future research. Below are detailed overviews of the key experimental methodologies used to characterize the activity of this compound.
HIV-1 Integrase - LEDGF/p75 Interaction Assay (AlphaScreen)
The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a bead-based assay used to study biomolecular interactions.
-
Principle: The assay utilizes two types of beads: donor beads and acceptor beads. One interacting partner (e.g., HIV-1 integrase) is conjugated to the donor beads, and the other partner (e.g., LEDGF/p75) is conjugated to the acceptor beads. When the two proteins interact, they bring the beads into close proximity. Upon excitation of the donor beads with a laser, they release singlet oxygen, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal. Inhibitors of the protein-protein interaction, such as this compound, will prevent the beads from coming together, leading to a decrease in the signal.
-
Protocol Outline:
-
Recombinant HIV-1 integrase and the integrase-binding domain (IBD) of LEDGF/p75 are purified.
-
Integrase is biotinylated and LEDGF/p75-IBD is tagged with glutathione S-transferase (GST).
-
Streptavidin-coated donor beads are incubated with the biotinylated integrase.
-
Anti-GST antibody-coated acceptor beads are incubated with the GST-tagged LEDGF/p75-IBD.
-
The two bead-protein complexes are mixed in the wells of a microplate in the presence of varying concentrations of this compound or a control compound.
-
After an incubation period, the plate is read in an AlphaScreen-compatible reader, and the luminescent signal is measured.
-
The IC50 value, the concentration of inhibitor that reduces the signal by 50%, is calculated.
-
HIV-1 Integrase 3'-Processing and Strand Transfer Assays
These are biochemical assays that measure the two key catalytic activities of HIV-1 integrase.
-
Principle: These assays typically use a short, labeled DNA oligonucleotide that mimics the end of the viral DNA.
-
3'-Processing: The integrase enzyme cleaves off a dinucleotide from the 3' end of the DNA substrate. The reaction products are then separated by electrophoresis and visualized, allowing for the quantification of the processed DNA.
-
Strand Transfer: A pre-processed DNA substrate is used, and the integrase enzyme catalyzes its insertion into a target DNA molecule. The resulting larger DNA product is then detected and quantified.
-
-
Protocol Outline:
-
A DNA oligonucleotide substrate, labeled with a radioactive or fluorescent tag, is synthesized.
-
Recombinant HIV-1 integrase is incubated with the DNA substrate in a reaction buffer containing a divalent metal cation (e.g., Mg2+ or Mn2+).
-
The reaction is initiated in the presence of varying concentrations of this compound.
-
After a specific incubation time at 37°C, the reaction is stopped.
-
The DNA products are separated by denaturing polyacrylamide gel electrophoresis.
-
The gel is imaged, and the amount of processed or strand transfer product is quantified to determine the inhibitory effect of this compound.
-
Single-Round HIV-1 Infectivity Assay
This cell-based assay measures the ability of HIV-1 to complete a single round of infection in the presence of an inhibitor.
-
Principle: Replication-defective HIV-1 particles are produced that can infect target cells but cannot produce new infectious progeny. These viral particles often carry a reporter gene, such as luciferase or green fluorescent protein (GFP), which is expressed upon successful integration into the host cell genome. The amount of reporter gene expression is proportional to the level of infection.
-
Protocol Outline:
-
Producer cells (e.g., HEK293T) are co-transfected with a plasmid encoding the HIV-1 genome with a defective envelope gene and a reporter gene, and a second plasmid encoding a viral envelope protein (e.g., VSV-G) that allows for broad cell tropism.
-
The resulting pseudotyped viral particles are harvested from the cell culture supernatant.
-
Target cells (e.g., MT-4 or TZM-bl) are infected with the viral particles in the presence of serial dilutions of this compound.
-
After a period of incubation (typically 48-72 hours), the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured, or the percentage of GFP-positive cells is determined by flow cytometry.
-
Alternatively, the amount of viral p24 antigen in the cell culture supernatant can be quantified using an ELISA as a measure of viral production.
-
The EC50 value, the concentration of the inhibitor that reduces infectivity by 50%, is calculated.
-
Transmission Electron Microscopy (TEM) of HIV-1 Virions
TEM is used to visualize the morphology of HIV-1 particles and assess the impact of inhibitors on virion maturation.
-
Principle: A beam of electrons is transmitted through an ultrathin section of a sample, creating an image based on the differential scattering of electrons by the sample's components.
-
Protocol Outline:
-
HIV-1 producer cells are cultured in the presence of this compound or a control compound.
-
The culture supernatant containing the virions is harvested and the virions are concentrated by ultracentrifugation.
-
The virion pellet is fixed, dehydrated, and embedded in resin.
-
Ultrathin sections of the embedded virions are cut and placed on a TEM grid.
-
The sections are stained with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.
-
The grids are then examined using a transmission electron microscope to visualize the morphology of the viral particles, paying close attention to the structure and localization of the viral core.
-
Conclusion
This compound represents a significant advancement in the development of HIV-1 inhibitors. Its unique allosteric mechanism of action, which targets both the early and late stages of the viral replication cycle, offers a powerful and multifaceted approach to combating the virus. The detailed understanding of its molecular interactions and the robust experimental methodologies used to characterize its activity provide a solid foundation for the future development of this promising class of antiretroviral drugs. The ability of LEDGINs to synergize with existing active-site integrase inhibitors further highlights their potential as part of a combination therapy regimen to overcome drug resistance and improve treatment outcomes for individuals living with HIV-1.
References
- 1. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 3. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Negative Staining Transmission Electron Microscopy of HIV Viral Particles Permeabilized with PFO and Capsid Stabilized with IP6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for antiviral inhibitors of the HIV integrase-LEDGF/p75 interaction using the AlphaScreen luminescent proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis of LEDGIN6 Interaction with HIV Integrase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance in HIV necessitates the development of novel therapeutic agents that target different stages of the viral life cycle. One of the most promising new classes of antiretroviral drugs is the lens epithelium-derived growth factor (LEDGF)/p75-integrase interaction inhibitors, known as LEDGINs. These allosteric inhibitors disrupt a critical interaction between the HIV-1 integrase (IN) and its cellular cofactor LEDGF/p75, which is essential for the efficient integration of the viral DNA into the host genome. This technical guide provides an in-depth analysis of the structural basis of the interaction between a key representative of this class, LEDGIN6 (also known as CX0516), and HIV-1 integrase.
LEDGINs represent a paradigm shift in anti-HIV drug development by targeting a protein-protein interaction crucial for viral replication rather than the enzymatic active site of integrase.[1][2] This allosteric mechanism of action confers a distinct advantage, as these inhibitors are often effective against HIV strains that have developed resistance to traditional active-site inhibitors.[2] this compound was rationally designed to mimic the key binding interactions of the LEDGF/p75 integrase binding domain (IBD) with the integrase catalytic core domain (CCD).[3][4] Understanding the precise molecular interactions between this compound and integrase is paramount for the structure-based design of more potent and effective second-generation inhibitors.
Molecular Interaction and Binding Site
This compound binds to a highly conserved pocket at the dimer interface of the HIV-1 integrase catalytic core domain (CCD).[3][4] This pocket is the same site where the host protein LEDGF/p75 binds, making LEDGINs direct competitive inhibitors of this interaction.[3][4] The binding of this compound induces and stabilizes a specific conformation of the integrase dimer, which allosterically inhibits its catalytic functions and promotes aberrant multimerization of the enzyme.[4]
The interaction is characterized by a network of hydrogen bonds and hydrophobic interactions. Key residues in the integrase CCD that are crucial for binding this compound include those within the α4 and α5 helices of one monomer and the α1 and α3 helices of the other monomer in the dimer.[4]
Quantitative Analysis of this compound-Integrase Interaction
The inhibitory potency and binding characteristics of this compound have been quantified using various biophysical and biochemical assays. The following table summarizes the key quantitative data available for this compound and related compounds.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound (CX0516) | HTRF (IN-LEDGF/p75 Interaction) | IC50 | 1.37 µM | [3][4] |
| This compound (CX0516) | 3'-Processing Assay | IC50 | >250 µM | [3][4] |
| This compound (CX0516) | Strand Transfer Assay | IC50 | 19.5 µM | [3][4] |
| BI-1001 (structurally similar to this compound) | HTRF (IN-LEDGF/p75 Interaction) | IC50 | 0.9 µM | [4] |
| BI-1001 | 3'-Processing Assay | IC50 | 4.1 µM | [4] |
| BI-1001 | Strand Transfer Assay | IC50 | 3.9 µM | [4] |
Experimental Protocols
Detailed methodologies are critical for the replication and advancement of research in this field. Below are the key experimental protocols used to characterize the this compound-integrase interaction.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IN-LEDGF/p75 Interaction
This assay is used to quantify the inhibition of the interaction between HIV-1 integrase and LEDGF/p75 by compounds like this compound.
Principle: The assay utilizes fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). One interacting partner (e.g., His-tagged integrase) is labeled with an antibody conjugated to the donor, and the other partner (e.g., FLAG-tagged LEDGF/p75) is labeled with an antibody conjugated to the acceptor. When the two proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of the interaction will disrupt this proximity and reduce the FRET signal.
Detailed Protocol (adapted from Kessl et al., 2012): [4]
-
Reagents:
-
Purified His-tagged HIV-1 integrase.
-
Purified FLAG-tagged LEDGF/p75 IBD.
-
Anti-His6-Europium Cryptate conjugate.
-
Anti-FLAG-XL665 conjugate.
-
Assay Buffer: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% BSA, 0.1% Tween 20.
-
This compound (or other test compounds) serially diluted in DMSO.
-
-
Procedure:
-
In a 384-well plate, add 2 µL of serially diluted this compound.
-
Add 4 µL of a pre-mixed solution of His-integrase and FLAG-LEDGF/p75 in assay buffer.
-
Add 4 µL of a pre-mixed solution of anti-His6-Europium Cryptate and anti-FLAG-XL665 antibodies in assay buffer.
-
Incubate the plate at room temperature for 2-4 hours in the dark.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between an inhibitor and its target protein.
Principle: One molecule (ligand) is immobilized on a sensor chip surface. A solution containing the other molecule (analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
General Protocol:
-
Immobilization:
-
Covalently immobilize purified HIV-1 integrase onto a CM5 sensor chip using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject serial dilutions of this compound in a suitable running buffer (e.g., HBS-EP+) over the sensor surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (e.g., integrase) in a sample cell. The heat released or absorbed during the binding event is measured.
General Protocol:
-
Sample Preparation:
-
Dialyze purified integrase and dissolve this compound in the same buffer to minimize heat of dilution effects.
-
-
Titration:
-
Fill the ITC sample cell with the integrase solution.
-
Load the injection syringe with the this compound solution.
-
Perform a series of small injections of this compound into the integrase solution.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound, an allosteric inhibitor of HIV-1 integrase.
Experimental Workflow for HTRF Assay
Caption: Workflow for the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Conclusion
This compound serves as a prototypic allosteric inhibitor of HIV-1 integrase, offering a novel and effective mechanism to combat HIV replication. Its ability to competitively inhibit the essential integrase-LEDGF/p75 interaction and induce aberrant integrase multimerization highlights a promising avenue for antiretroviral therapy. The detailed structural and quantitative understanding of the this compound-integrase interaction, facilitated by a suite of biophysical techniques, provides a robust foundation for the rational design of next-generation allosteric inhibitors with improved potency, pharmacokinetic properties, and resistance profiles. This technical guide consolidates the key data and methodologies, serving as a valuable resource for researchers dedicated to the development of new and effective treatments for HIV/AIDS.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Screening for antiviral inhibitors of the HIV integrase-LEDGF/p75 interaction using the AlphaScreen luminescent proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multimode, Cooperative Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Quinoline-Based Allosteric Integrase Inhibitors (ALLINIs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, structure-activity relationships (SAR), and key experimental protocols related to quinoline-based allosteric integrase inhibitors (ALLINIs), a promising class of antiretroviral agents targeting HIV-1 integrase.
Introduction: A Novel Approach to HIV-1 Inhibition
The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, a pivotal step in the viral replication cycle. While integrase strand transfer inhibitors (INSTIs) have been successful in clinical practice, the emergence of drug resistance necessitates the exploration of novel therapeutic strategies. Allosteric integrase inhibitors (ALLINIs) represent a distinct class of antivirals that do not target the catalytic active site of IN. Instead, they bind to a different site on the enzyme, inducing a conformational change that leads to aberrant and excessive multimerization of IN. This hyper-multimerization disrupts the normal function of integrase, affecting both the early and late stages of the HIV-1 replication cycle.[1]
The discovery of quinoline-based ALLINIs stemmed from research efforts in both academic and pharmaceutical settings. Initial compounds were identified through virtual screening and high-throughput screening campaigns aimed at disrupting the interaction between HIV-1 integrase and its cellular cofactor, lens epithelium-derived growth factor (LEDGF/p75).[1] These early hits were then optimized through medicinal chemistry efforts to yield potent quinoline-based ALLINIs with improved pharmacological properties.[1]
Mechanism of Action: Inducing Aberrant Integrase Multimerization
Quinoline-based ALLINIs exert their antiviral effect through a unique allosteric mechanism. They bind to the catalytic core domain (CCD) of HIV-1 integrase at the dimer interface, the same site where the cellular cofactor LEDGF/p75 binds.[1][2] This binding event induces a conformational change in the integrase enzyme, which in turn promotes its rapid and uncontrolled multimerization.[1]
This aberrant hyper-multimerization of integrase has a dual impact on the HIV-1 replication cycle:
-
Early Stage Inhibition: By binding to the LEDGF/p75 pocket, ALLINIs can interfere with the normal interaction between integrase and LEDGF/p75, which is crucial for the proper integration of viral DNA into the host chromosome.
-
Late Stage Inhibition: The primary mechanism of action for many potent quinoline-based ALLINIs is the disruption of the late stages of viral replication. The hyper-multimerization of integrase interferes with the proper formation of the viral core and the packaging of the viral ribonucleoprotein complex during virion maturation. This results in the production of non-infectious viral particles with defective morphology.[3]
The potency of quinoline-based ALLINIs in inducing integrase multimerization is strongly correlated with their antiviral activity, particularly their late-stage inhibitory effects.[1]
Quantitative Data Summary
The following tables summarize the in vitro activities of representative quinoline-based ALLINIs from various studies. This data highlights the structure-activity relationships and the different potencies of these compounds in inhibiting HIV-1 integrase functions and viral replication.
Table 1: In Vitro Integrase Multimerization EC50 of 6-Substituted-4-(4-chlorophenyl) Quinolines
| Compound | Substitution (R) | EC50 (µM) |
| 1a | H | 0.22 ± 0.02 |
| 1b | F | 0.13 ± 0.01 |
| 1c | Cl | 0.12 ± 0.01 |
| 1d | Br | 0.11 ± 0.01 |
| 1e | I | 0.11 ± 0.01 |
| 1f | CH3 | 0.20 ± 0.02 |
| 1g | OCH3 | 0.28 ± 0.03 |
Data extracted from Jentsch N. et al. (2018) as cited in a broader study.
Table 2: In Vitro Integrase Multimerization EC50 of 8-Substituted-4-(4-chlorophenyl) Quinolines
| Compound | Substitution (R) | EC50 (µM) |
| 2a | H | 0.22 ± 0.02 |
| 2b | F | 0.25 ± 0.02 |
| 2c | Cl | 0.20 ± 0.02 |
| 2d | Br | 0.18 ± 0.01 |
| 2e | I | 0.19 ± 0.02 |
| 2f | CH3 | 0.35 ± 0.04 |
| 2g | OCH3 | 0.45 ± 0.05 |
Data extracted from Jentsch N. et al. (2018) as cited in a broader study.
Table 3: In Vitro Integrase Multimerization EC50 of 6-Substituted-4-(1,2-benzendioxanyl) Quinolines
| Compound | Substitution (R) | EC50 (µM) |
| 3a | H | 0.08 ± 0.01 |
| 3b | F | 0.07 ± 0.01 |
| 3c | Cl | 0.06 ± 0.01 |
| 3d | Br | 0.05 ± 0.01 |
| 3e | I | 0.06 ± 0.01 |
| 3f | CH3 | 0.10 ± 0.01 |
| 3g | OCH3 | 0.12 ± 0.01 |
Data extracted from Jentsch N. et al. (2018) as cited in a broader study.
Table 4: In Vitro Integrase Multimerization EC50 of 8-Substituted-4-(1,2-benzendioxanyl) Quinolines
| Compound | Substitution (R) | EC50 (µM) |
| 4a | H | 0.08 ± 0.01 |
| 4b | F | 0.09 ± 0.01 |
| 4c | Cl | 0.07 ± 0.01 |
| 4d | Br | 0.06 ± 0.01 |
| 4e | I | 0.07 ± 0.01 |
| 4f | CH3 | 0.11 ± 0.01 |
| 4g | OCH3 | 0.15 ± 0.02 |
Data extracted from Jentsch N. et al. (2018) as cited in a broader study.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of quinoline-based ALLINIs.
AlphaScreen Assay for IN-LEDGF/p75 Interaction
This assay is used to identify and characterize inhibitors of the protein-protein interaction between HIV-1 integrase and LEDGF/p75.
Materials:
-
Recombinant HIV-1 Integrase (IN) with a purification tag (e.g., His-tag).
-
Recombinant LEDGF/p75 Integrase Binding Domain (IBD) with a different purification tag (e.g., GST-tag).
-
AlphaScreen™ Glutathione Donor Beads.
-
AlphaScreen™ Nickel Chelate Acceptor Beads.
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Test compounds (quinoline-based ALLINIs) dissolved in DMSO.
-
384-well white opaque microplates.
-
EnVision® or other compatible microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 0.5 µL of the test compound dilution to the appropriate wells.
-
Add 5 µL of a solution containing recombinant HIV-1 IN (final concentration, e.g., 30 nM) to all wells.
-
Add 5 µL of a solution containing recombinant LEDGF/p75 IBD (final concentration, e.g., 30 nM) to all wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of a suspension of AlphaScreen™ Glutathione Donor Beads (final concentration, e.g., 10 µg/mL) to all wells.
-
Add 5 µL of a suspension of AlphaScreen™ Nickel Chelate Acceptor Beads (final concentration, e.g., 10 µg/mL) to all wells.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an EnVision® reader using the AlphaScreen protocol.
-
The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
FRET-based Integrase Multimerization Assay
This assay measures the ability of compounds to induce the multimerization of HIV-1 integrase.
Materials:
-
Two preparations of recombinant HIV-1 Integrase, each fused to a different fluorescent protein of a FRET pair (e.g., eCFP and eYFP).
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Test compounds (quinoline-based ALLINIs) dissolved in DMSO.
-
96-well or 384-well black microplates.
-
Fluorescence plate reader capable of measuring FRET.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the desired volume of assay buffer.
-
Add a small volume of the test compound dilution to the appropriate wells.
-
Add a mixture of the two fluorescently-tagged integrase proteins to each well to a final concentration (e.g., 100 nM each).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence emission of both the donor (e.g., eCFP) and the acceptor (e.g., eYFP) upon excitation of the donor.
-
The FRET signal is calculated as the ratio of acceptor emission to donor emission.
-
The EC50 values, representing the concentration of compound that induces 50% of the maximal FRET signal, are determined by plotting the FRET signal against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antiviral Activity Assay in MT-4 Cells
This assay determines the efficacy of the compounds in inhibiting HIV-1 replication in a human T-cell line.
Materials:
-
MT-4 cells.
-
Complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics).
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB).
-
Test compounds (quinoline-based ALLINIs) dissolved in DMSO.
-
96-well microplates.
-
Cell viability reagent (e.g., MTS or MTT).
-
Microplate reader.
Procedure:
-
Seed MT-4 cells into a 96-well microplate at a density of, for example, 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Add 100 µL of the compound dilutions to the wells containing the cells.
-
Infect the cells with a predetermined amount of HIV-1 (e.g., 100 TCID50).
-
Include uninfected and untreated cell controls, as well as infected and untreated virus controls.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.
-
After the incubation period, assess cell viability by adding a cell viability reagent (e.g., MTS) to each well and incubating for a further 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The IC50 (50% inhibitory concentration) is calculated as the concentration of the compound that protects 50% of the cells from the cytopathic effect of the virus.
-
The CC50 (50% cytotoxic concentration) is determined in parallel on uninfected cells to assess the compound's toxicity.
-
The selectivity index (SI) is calculated as the ratio of CC50 to IC50.
Visualizations
Signaling Pathway of Quinoline-Based ALLINIs
Caption: Mechanism of action of quinoline-based ALLINIs.
Experimental Workflow for ALLINI Discovery and Development
Caption: General workflow for the discovery and development of ALLINIs.
References
- 1. Multimode, Cooperative Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
LEDGIN6 and its effect on LEDGF/p75-IN interaction
An In-Depth Technical Guide on LEDGIN6 and its Allosteric Inhibition of the LEDGF/p75-IN Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge, necessitating the exploration of novel therapeutic targets. A critical interaction for the viral replication cycle is the binding of the HIV-1 integrase (IN) enzyme to the human lens epithelium-derived growth factor (LEDGF/p75), a cellular cofactor that tethers the viral pre-integration complex to the host chromatin.[1][2] This protein-protein interaction (PPI) is essential for efficient and targeted integration of the viral genome into transcriptionally active regions of host DNA.[1] Small-molecule inhibitors designed to block this interaction represent a promising class of antiretroviral drugs.
LEDGINs are a novel class of allosteric inhibitors that bind to the LEDGF/p75 binding pocket on HIV-1 integrase.[3] This guide focuses on this compound and its congeners, detailing their mechanism of action, providing quantitative data on their inhibitory effects, and outlining the key experimental protocols used for their characterization.
Mechanism of Action of this compound
LEDGINs function as allosteric inhibitors, binding to a site on the integrase enzyme that is distinct from its catalytic active site.[3][4][5][6] This binding site is the pocket on the integrase catalytic core domain (CCD) dimer where the Integrase Binding Domain (IBD) of LEDGF/p75 normally docks.[7][8]
The binding of this compound induces a conformational change in the integrase enzyme, leading to a multi-modal inhibition of HIV-1 replication:
-
Inhibition of the LEDGF/p75-IN Interaction : By occupying the IBD-binding pocket, LEDGINs directly and competitively block the interaction between integrase and its cellular cofactor, LEDGF/p75.[3][7] This abrogates the tethering of the pre-integration complex to the chromatin, which is a crucial step for efficient viral integration.[1][2]
-
Allosteric Inhibition of Catalytic Activity : Although LEDGINs bind far from the enzyme's active site, they allosterically inhibit the catalytic functions of integrase.[3] This includes both the 3’ processing of the viral DNA ends and the subsequent strand transfer reaction that inserts the viral DNA into the host genome.[3]
-
Modulation of Integrase Multimerization : LEDGINs have been shown to augment the multimerization of integrase.[9] This effect is observed during the late stages of the viral lifecycle, occurring within the newly produced virions. This abnormal multimerization impairs the proper formation of viral cores, resulting in progeny virions that are defective and have severely hampered infectivity.[9]
-
Retargeting of Viral Integration : In the presence of LEDGINs, the integration site preference of HIV-1 is altered.[1][10][11] By blocking the interaction with LEDGF/p75, which directs integration into active genes, LEDGINs cause a retargeting of integration to regions that are less transcriptionally active and more resistant to reactivation, potentially impacting the latent viral reservoir.[10][11][12]
This dual mechanism, affecting both early-stage integration and late-stage virion maturation, makes LEDGINs a unique class of antivirals.[9]
Quantitative Data
The following tables summarize the quantitative measures of the inhibitory and antiviral activity of LEDGINs, with CX14442 serving as a representative potent compound from this class.
Table 1: In Vitro Inhibitory Activity of LEDGINs
| Compound | Target Assay | IC₅₀ (nM) | Notes |
|---|---|---|---|
| CX14442 | HIV IN Strand Transfer | 573 | Inhibition was incomplete (62% maximal inhibition) compared to active site inhibitors.[3] |
| CX14442 | HIV IN 3' Processing | Similar to Strand Transfer | LEDGINs inhibit both catalytic steps to a similar extent, unlike INSTIs.[3] |
Table 2: Antiviral Activity of LEDGINs
| Compound | Cell Line | EC₅₀ (µM) | Notes |
|---|
| Representative LEDGINs | Various | Low micromolar to nanomolar | Potent analogues show nanomolar activity, enabling full virological evaluation.[3] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
AlphaScreen Assay for LEDGF/p75-IN Interaction
This luminescent proximity assay is used to screen for and quantify the inhibition of the protein-protein interaction between LEDGF/p75 and HIV-1 integrase.[13][14][15]
Principle: The assay utilizes two types of microbeads: Donor beads and Acceptor beads. One interacting protein (e.g., HIV-1 IN) is conjugated to the Donor beads, and the other (e.g., LEDGF/p75 IBD) is conjugated to the Acceptor beads. When the proteins interact, they bring the beads into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor like this compound prevents this interaction, leading to a decrease in the signal.
Methodology:
-
Reagents and Buffers :
-
Assay Buffer: 25 mM Tris (pH 7.4), 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.1% (v/v) Tween 20, and 0.1% (w/v) Bovine Serum Albumin (BSA).[3]
-
Proteins: Glutathione S-transferase (GST)-tagged HIV-1 integrase and Histidine (His₆)-tagged HIV-1 integrase (for dimerization assays) or His₆-tagged LEDGF/p75 IBD.[3]
-
Beads: Glutathione-coated Donor beads and Ni-NTA (Nickel-Nitriloacetic acid)-coated Acceptor beads.
-
-
Procedure (384-well plate format) :
-
Prepare 5x working solutions of the test compound (e.g., this compound), buffer (for negative control), or control inhibitor in the assay buffer.
-
Pipette 5 µL of the compound/control solution into the wells of an OptiPlate-384 microplate.[3]
-
Add 5 µL of the GST-tagged integrase working solution.
-
Add 5 µL of the His₆-tagged LEDGF/p75 IBD working solution.
-
Incubate the plate to allow for protein interaction and inhibitor binding.
-
Add the Donor and Acceptor beads and incubate in the dark according to the manufacturer's protocol.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Calculate the percentage inhibition and fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC₅₀ value.[3]
-
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is a label-free optical technique used to measure real-time biomolecular interactions and determine binding kinetics (kₐ, kₔ) and affinity (Kₐ).[16][17][18][19]
Principle: One molecule (the ligand, e.g., HIV-1 IN) is immobilized on a sensor chip. A solution containing the binding partner (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in mass on the sensor surface, which alters the refractive index. This change is detected in real-time and plotted as a sensorgram (Response Units vs. Time).
Methodology:
-
Reagents and Buffers :
-
Running Buffer: A suitable buffer such as HBS-EP (10 mM HEPES pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% P20).[20] Buffers should be filtered and degassed.[18][19]
-
Ligand: Purified HIV-1 integrase catalytic core domain.
-
Analyte: this compound dissolved in running buffer, typically with a small amount of DMSO. A dilution series is prepared.
-
-
Procedure :
-
Ligand Immobilization : The HIV-1 IN protein is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[17] A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.
-
Analyte Injection (Association) : The running buffer is flowed continuously over the sensor surface to establish a stable baseline. The this compound dilution series is then injected sequentially at a constant flow rate for a defined period, allowing it to associate with the immobilized integrase.
-
Dissociation : After the injection, the running buffer is flowed over the surface again, and the dissociation of the this compound-IN complex is monitored.
-
Regeneration : If necessary, a regeneration solution (e.g., a pulse of low pH glycine or high salt) is injected to strip the bound analyte from the ligand, preparing the surface for the next injection.[18]
-
Data Analysis : The resulting sensorgrams are corrected for non-specific binding (by subtracting the reference channel signal) and buffer effects. The association (kₐ) and dissociation (kₔ) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir). The equilibrium dissociation constant (Kₐ) is then calculated as kₔ/kₐ.
-
Antiviral Activity Assay
This cell-based assay determines the concentration of a compound required to inhibit viral replication by 50% (EC₅₀).
Principle: Permissive host cells are infected with HIV-1 in the presence of varying concentrations of the inhibitor. After a period of incubation, the extent of viral replication is measured.
Methodology:
-
Reagents and Cells :
-
Cells: A suitable human T-cell line (e.g., SupT1) or other permissive cells.
-
Virus: A laboratory-adapted strain of HIV-1.
-
Compound: this compound dissolved in DMSO and diluted to various concentrations in cell culture medium.
-
-
Procedure :
-
Seed the host cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plate for a period that allows multiple rounds of replication (e.g., 3-5 days).
-
After incubation, collect the cell supernatant.
-
Quantify viral replication by measuring a viral marker, such as the p24 capsid protein, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : Plot the percentage of p24 inhibition against the drug concentration and use non-linear regression analysis to calculate the EC₅₀ value.[21] A parallel cytotoxicity assay (e.g., MTT or MTS) should be performed to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).
-
Visualizations
Diagram 1: Mechanism of Action
Caption: Mechanism of this compound action on the LEDGF/p75-IN interaction.
Diagram 2: AlphaScreen Experimental Workflow
Caption: Workflow for the AlphaScreen protein-protein interaction assay.
Diagram 3: Surface Plasmon Resonance (SPR) Workflow
References
- 1. Will LEDGIN molecules be able to play a role in a cure for HIV infection? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LEDGF/p75 functions downstream from preintegration complex formation to effect gene-specific HIV-1 integration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of the LEDGF/p75 Binding Site of Integrase Block HIV Replication and Modulate Integrase Multimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. Allosteric regulation - Wikipedia [en.wikipedia.org]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Modeling Study on the Allosteric Inhibition Mechanism of HIV-1 Integrase by LEDGF/p75 Binding Site Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LEDGIN-mediated Inhibition of Integrase-LEDGF/p75 Interaction Reduces Reactivation of Residual Latent HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LEDGIN-mediated Inhibition of Integrase–LEDGF/p75 Interaction Reduces Reactivation of Residual Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New latency-promoting agents for a block-and-lock functional cure strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for antiviral inhibitors of the HIV integrase-LEDGF/p75 interaction using the AlphaScreen luminescent proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. path.ox.ac.uk [path.ox.ac.uk]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. lewinsonlab.net.technion.ac.il [lewinsonlab.net.technion.ac.il]
- 19. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. molecular-interactions.si [molecular-interactions.si]
- 21. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Edged Sword: A Technical Guide to the Early and Late-Stage Effects of LEDGIN6 on the HIV Lifecycle
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of LEDGIN6, a representative of the Lens Epithelium-Derived Growth Factor (LEDGF)/p75-integrase interaction inhibitors (LEDGINs). This document is intended for researchers, scientists, and drug development professionals actively engaged in HIV research. LEDGINs represent a novel class of allosteric HIV integrase (IN) inhibitors with a unique dual-action mechanism that disrupts both the early and late stages of the viral replication cycle.[1][2][3] This guide will detail these effects, present quantitative data, outline experimental protocols, and provide visual representations of the underlying molecular pathways and experimental workflows.
Executive Summary
LEDGINs, including the specific compound this compound, operate by binding to the LEDGF/p75 binding pocket on the HIV integrase enzyme.[1][2] This allosteric inhibition results in two distinct antiviral effects:
-
Early-Stage Inhibition: LEDGINs competitively inhibit the binding of the cellular cofactor LEDGF/p75 to integrase, which is crucial for the integration of the viral DNA into the host chromosome.[2][3] This action also allosterically impairs the catalytic activity of integrase, further blocking the integration step.[2][3]
-
Late-Stage Inhibition: During virion assembly, LEDGINs induce aberrant hyper-multimerization of integrase.[3][4] This leads to defective core formation and the production of non-infectious viral particles.[3]
This multimodal inhibition makes LEDGINs a promising class of antiretroviral compounds.[2] They demonstrate synergy with existing integrase strand transfer inhibitors (INSTIs) like raltegravir and have a distinct resistance profile.[2]
Early-Stage Effects: A Blockade on Integration
The primary early-stage effect of this compound is the disruption of HIV-1 integration. This is achieved through a two-pronged allosteric mechanism:
-
Inhibition of the LEDGF/p75-Integrase Interaction: LEDGF/p75 is a host protein that tethers the HIV pre-integration complex (PIC) to the host chromatin, guiding the integration of viral DNA into transcriptionally active regions of the genome.[5] LEDGINs bind to the same pocket on the integrase catalytic core domain that LEDGF/p75 utilizes, thereby physically blocking this vital interaction.[2][6] This inhibition leads to a less favorable integration pattern, shifting integration away from transcription units and resulting in a more quiescent proviral state that is less prone to reactivation.[5]
-
Allosteric Inhibition of Integrase Catalytic Activity: Beyond disrupting the cofactor interaction, the binding of LEDGINs to the integrase dimer interface indirectly interferes with the enzyme's catalytic functions—specifically 3'-processing and strand transfer.[2][7] This allosteric modulation of the enzyme's conformation reduces its efficiency in catalyzing the integration of viral DNA.
Quantitative Data on Early-Stage Inhibition
The following table summarizes the inhibitory concentrations of LEDGINs in various assays targeting early-stage events.
| Compound | Assay Type | Cell Line | IC50 / EC50 | Reference |
| This compound | 3'-Processing Inhibition | In vitro | ~6 µM | [7] |
| This compound | Strand Transfer Inhibition | In vitro | ~4 µM | [7] |
| Representative LEDGINs | Antiviral Activity (Multi-cycle) | MT-4 cells | Nanomolar range | [2] |
| CX014442 (LEDGIN) | HIV Infection Inhibition | SupT1 cells | Dose-dependent decrease in infected cells | [5] |
Late-Stage Effects: Sabotaging Virion Maturation
A defining characteristic of LEDGINs is their ability to exert a potent antiviral effect during the late stages of the HIV lifecycle.[3] This late-stage effect is not due to the inhibition of viral production or proteolytic processing of Gag and Gag-Pol polyproteins.[3] Instead, it stems from the induction of aberrant integrase multimerization within the assembling virion.[3][8]
The binding of LEDGINs to integrase promotes an unnatural, higher-order oligomerization of the enzyme.[3][4] This hyper-multimerization of integrase is detrimental to the proper formation of the viral core during maturation.[3] Electron microscopy studies have revealed that virions produced in the presence of LEDGINs exhibit severe morphological defects, with approximately 70% of particles either lacking a core or containing aberrant, empty cores with mislocalized ribonucleoprotein complexes.[3] These malformed virions are replication-deficient and unable to effectively carry out reverse transcription and nuclear import in newly targeted cells.[3]
Quantitative Data on Late-Stage Effects
The table below presents data quantifying the impact of LEDGINs on late-stage viral replication.
| Compound | Assay Type | Measurement | Effect | Reference |
| CX05045 (LEDGIN) | Infectivity Assay | TCID50 | Reduction in infectivity of progeny virions | [8][9] |
| Representative LEDGINs | Electron Microscopy | Virion Morphology | ~70% of particles with aberrant or no core | [3] |
| CX05045 (LEDGIN) | Time-of-Addition Assay | t1/2 for late effect | 24.5 h | [10] |
| Representative LEDGINs | Pol Dimerization Assay | Pol Multimerization | Enhanced at nanomolar concentrations | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Integrase 3'-Processing and Strand Transfer Assays
These in vitro assays assess the direct inhibitory effect of this compound on the catalytic activity of recombinant HIV-1 integrase.
-
Principle: A fluorescently or radioactively labeled oligonucleotide substrate mimicking the viral DNA end is incubated with purified HIV-1 integrase in the presence of a divalent metal cofactor (Mn2+ or Mg2+). For 3'-processing, the cleavage of two nucleotides from the 3' end is measured. For strand transfer, the joining of the processed 3' end to a target DNA molecule is quantified.
-
Protocol Outline:
-
Purify recombinant HIV-1 integrase.
-
Synthesize and label oligonucleotide substrates.
-
Set up reaction mixtures containing integrase, labeled substrate, reaction buffer with the appropriate divalent cation, and varying concentrations of this compound.
-
Incubate reactions at 37°C.
-
Stop reactions and analyze the products by denaturing polyacrylamide gel electrophoresis and autoradiography or fluorescence imaging.[11]
-
Quantify the inhibition at each compound concentration to determine the IC50 value.[7]
-
Time-of-Addition (TOA) Assay
This cell-based assay helps to distinguish between early- and late-stage inhibitors of the HIV replication cycle.
-
Principle: A synchronized single-cycle HIV infection is established in a susceptible cell line. The inhibitor is added at different time points post-infection. The time at which the addition of the drug no longer affects the measured endpoint (e.g., reporter gene expression, p24 production) indicates the stage of the lifecycle that is inhibited.
-
Protocol Outline:
-
Seed target cells (e.g., MT-4) in a multi-well plate.
-
Infect the cells with a known amount of HIV-1.
-
At various time points post-infection, add a saturating concentration of this compound to different wells.
-
Include controls for early-stage (e.g., reverse transcriptase inhibitor) and late-stage (e.g., protease inhibitor) inhibition.
-
After a single round of replication (e.g., 31 hours for early effects, or after progeny virus release for late effects), quantify viral replication by measuring p24 antigen in the supernatant or a reporter gene activity.[10]
-
Plot the percentage of inhibition against the time of addition to determine the half-maximal inhibitory time (t1/2).[10]
-
Virion Maturation and Infectivity Assay
This assay evaluates the effect of this compound on the infectivity of progeny virions produced from treated cells.
-
Principle: HIV-producing cells are cultured in the presence of the inhibitor. The resulting progeny virions are harvested and used to infect new target cells. The infectivity of these virions is then quantified.
-
Protocol Outline:
-
Transfect producer cells (e.g., HEK293T) with an HIV-1 proviral DNA clone or use a chronically infected cell line.[12]
-
Culture the cells in the presence of varying concentrations of this compound.
-
Harvest the supernatant containing progeny virions and normalize for p24 antigen concentration.
-
Use the normalized virus stocks to infect target cells (e.g., TZM-bl or MT-4).[13]
-
Measure the infectivity in the target cells by quantifying reporter gene expression (e.g., luciferase or β-galactosidase) or by determining the 50% tissue culture infectious dose (TCID50).[8][13]
-
Transmission Electron Microscopy (TEM) of HIV-1 Virions
TEM is used to visualize the ultrastructural morphology of HIV-1 particles and to assess the effects of this compound on virion core formation.
-
Principle: Virions produced in the presence or absence of the inhibitor are purified, fixed, and sectioned for high-resolution imaging with an electron microscope.
-
Protocol Outline:
-
Produce and harvest virions as described in the virion maturation assay.
-
Concentrate and purify the virions by ultracentrifugation through a sucrose cushion.[12]
-
Fix the virions with glutaraldehyde and paraformaldehyde.
-
Post-fix with osmium tetroxide, dehydrate through an ethanol series, and embed in resin.
-
Cut ultrathin sections and stain with uranyl acetate and lead citrate.
-
Image the sections using a transmission electron microscope to analyze virion morphology and categorize particles based on core structure (mature, immature, aberrant).[14]
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.
Caption: Early-stage inhibition of HIV replication by this compound.
Caption: Late-stage inhibition of HIV replication by this compound.
Caption: Experimental workflow for Time-of-Addition (TOA) assay.
Conclusion
This compound and other compounds in its class represent a significant advancement in the development of HIV integrase inhibitors. Their dual mechanism of action, targeting both early and late stages of the viral lifecycle, offers a powerful and unique approach to suppressing viral replication. The allosteric nature of their interaction with integrase provides a distinct advantage, including a favorable resistance profile and the potential for synergistic use with existing antiretroviral therapies. Further research and development of LEDGINs hold considerable promise for the future of HIV treatment.
References
- 1. Rational design of LEDGINs as first allosteric integrase inhibitors for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of the LEDGF/p75 binding site of integrase block HIV replication and modulate integrase multimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LEDGIN-mediated Inhibition of Integrase–LEDGF/p75 Interaction Reduces Reactivation of Residual Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oligonucleotide-based assays for integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. Negative Staining Transmission Electron Microscopy of HIV Viral Particles Permeabilized with PFO and Capsid Stabilized with IP6 - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Antiviral Activity of LEDGINs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antiviral activity of a novel class of allosteric HIV integrase inhibitors known as LEDGINs (Lens Epithelium-Derived Growth Factor/p75 Inhibitors). These compounds represent a promising therapeutic strategy by targeting the interaction between the HIV-1 integrase (IN) and its cellular cofactor, the Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is crucial for viral replication. This document details their unique dual mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying molecular and experimental frameworks.
Dual Mechanism of Antiviral Action
LEDGINs exhibit a distinctive dual mode of action, interfering with both the early and late stages of the HIV-1 replication cycle. This multifaceted inhibition profile distinguishes them from traditional integrase strand transfer inhibitors (INSTIs).[1][2]
Early Stage Inhibition: Blocking Integration
In the early phase of infection, LEDGINs act as allosteric inhibitors of HIV-1 integrase.[2][3][4] They bind to the LEDGF/p75 binding pocket on the catalytic core domain of integrase.[2][4] This binding has two key consequences:
-
Disruption of the IN-LEDGF/p75 Interaction: By occupying the binding site, LEDGINs competitively inhibit the interaction between integrase and LEDGF/p75.[1][3] LEDGF/p75 is a host protein that tethers the viral pre-integration complex to the host chromatin, thereby guiding the integration of viral DNA into transcriptionally active regions of the host genome.[5] By blocking this interaction, LEDGINs disrupt targeted integration, a critical step for efficient viral replication.[6]
-
Allosteric Inhibition of Catalytic Activity: LEDGINs allosterically inhibit the catalytic activity of integrase.[1][2] Binding of LEDGINs to the LEDGF/p75 pocket induces conformational changes in the integrase active site, thereby impairing its enzymatic function.[4]
Late Stage Inhibition: Impairing Viral Maturation
A unique characteristic of LEDGINs is their ability to exert a potent antiviral effect during the late stage of the viral life cycle.[1][7] This "late effect" stems from the impact of LEDGINs on integrase multimerization.[1][2]
When present during virion production, LEDGINs promote aberrant hyper-multimerization of integrase within the assembling viral particles.[1][8][9] This excessive oligomerization of integrase disrupts the proper formation of the viral core, leading to the production of non-infectious, morphologically aberrant virions.[1][7] These progeny virions are defective in subsequent rounds of infection, exhibiting impaired reverse transcription and nuclear import.[1]
Quantitative Antiviral Activity of LEDGINs
The antiviral potency of LEDGINs is quantified by several key parameters, including the 50% effective concentration (EC50), which measures the concentration of the compound required to inhibit viral replication by 50%, and the 50% cytotoxic concentration (CC50), which indicates the concentration that causes 50% cell death. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
Below is a summary of the reported antiviral activities for various LEDGINs.
| Compound | EC50 (µM) - Overall | EC50 (µM) - Early Effect (Integration) | EC50 (µM) - Late Effect (Maturation) | Cell Line | Reference |
| CX05045 | 1.14 ± 0.32 | 4.45 ± 2.34 | 1.46 ± 0.01 | HeLaP4 | [7][10] |
| BI-D | ~2.4 | Not specified | 0.9 | HEK293T | [8] |
| Compound | IC50 (nM) - IN-LEDGF/p75 Interaction | Assay Type | Reference |
| MUT871 | 14 | HTRF | [9] |
| BI-224436 | 90 | HTRF | [9] |
| S-I-82 | 820 | HTRF | [9] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the antiviral activity of LEDGINs.
Antiviral Activity Assays
1. Multi-round HIV Replication Assay (MTT-based)
This assay determines the overall antiviral activity of a compound in a cell culture system that allows for multiple rounds of viral replication.
-
Cell Line: MT-4 cells are commonly used due to their high susceptibility to HIV-1 infection and pronounced cytopathic effect upon infection.
-
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of the test compound (e.g., LEDGINs) and add to the cells.
-
Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).
-
Include appropriate controls: uninfected cells (cell control), infected cells without compound (virus control), and a reference antiviral drug (e.g., AZT, Raltegravir).
-
Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. Viable cells reduce the yellow MTT to purple formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculate the EC50 value by plotting the percentage of cell protection against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Single-round Infectivity Assay (Beta-galactosidase-based)
This assay specifically measures the effect of a compound on the early stages of the HIV-1 replication cycle, up to and including integration.
-
Cell Line: HeLa P4 cells, which express CD4 and contain an integrated HIV-1 LTR promoter driving the expression of the β-galactosidase reporter gene.
-
Procedure:
-
Seed HeLa P4 cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of the test compound.
-
Infect the cells with a single-round infectious HIV-1 virus.
-
Incubate for 48-72 hours.
-
Lyse the cells and measure the β-galactosidase activity using a colorimetric or chemiluminescent substrate.
-
Calculate the EC50 for the early effect by normalizing the reporter signal to that of the untreated virus control and plotting against compound concentration.
-
Cytotoxicity Assays
1. LDH Release Assay
This assay measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.
-
Procedure:
-
Culture cells in a 96-well plate and expose them to a range of concentrations of the test compound for a specified period.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Collect the cell culture supernatant.
-
Add the LDH assay reagent to the supernatant, which contains a substrate that is converted by LDH into a colored product.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cytotoxicity and determine the CC50 value.
-
2. CellTox™ Green Cytotoxicity Assay
This assay utilizes a fluorescent dye that is excluded from viable cells but binds to the DNA of dead cells, resulting in a significant increase in fluorescence.
-
Procedure:
-
Prepare a cell suspension in culture medium containing the CellTox™ Green dye.
-
Seed the cell suspension into a 96-well plate.
-
Add the test compounds to the wells.
-
Incubate for the desired exposure time.
-
Measure the fluorescence intensity using a plate reader.
-
The fluorescence signal is directly proportional to the number of dead cells. Calculate the CC50 from the dose-response curve.
-
Ligand Binding Assays
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to measure the inhibition of the IN-LEDGF/p75 interaction in a high-throughput format.
-
Principle: HTRF is based on the Förster Resonance Energy Transfer (FRET) between two fluorophores, a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665). When the donor and acceptor are in close proximity (i.e., when IN and LEDGF/p75 are interacting), excitation of the donor leads to energy transfer and emission from the acceptor.
-
Procedure:
-
Recombinant, tagged HIV-1 integrase and the integrase-binding domain (IBD) of LEDGF/p75 are used. One protein is labeled with the donor fluorophore and the other with the acceptor.
-
The labeled proteins are incubated together in a microplate in the presence of varying concentrations of the test compound (LEDGIN).
-
If the LEDGIN inhibits the interaction, the donor and acceptor are separated, and the FRET signal is reduced.
-
The HTRF signal is read on a compatible plate reader.
-
The IC50 value, the concentration of the inhibitor required to reduce the interaction by 50%, is determined from the dose-response curve.
-
Visualizations
Mechanism of Action of LEDGINs
Caption: Dual mechanism of action of LEDGINs, inhibiting both early and late stages of HIV-1 replication.
Experimental Workflow for LEDGINs Evaluation
Caption: Workflow for the preclinical evaluation of LEDGINs' antiviral activity.
References
- 1. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of the LEDGF/p75 binding site of integrase block HIV replication and modulate integrase multimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design of LEDGINs as first allosteric integrase inhibitors for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Modeling Study on the Allosteric Inhibition Mechanism of HIV-1 Integrase by LEDGF/p75 Binding Site Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LEDGINs, Inhibitors of the Interaction Between HIV-1 Integrase and LEDGF/p75, Are Potent Antivirals with a Potential to Cure HIV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LEDGIN-mediated Inhibition of Integrase–LEDGF/p75 Interaction Reduces Reactivation of Residual Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
The Dual-Pronged Attack of LEDGIN6 on HIV: A Technical Guide to its Molecular Targets
For Immediate Release
A deep dive into the allosteric inhibition of HIV integrase by LEDGIN6 reveals a dual mechanism of action, targeting both early and late stages of the viral replication cycle. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the molecular interactions, quantitative efficacy, and experimental methodologies underpinning this promising anti-HIV compound.
This compound, a potent member of the LEDGINs class of antivirals, operates as an allosteric inhibitor of HIV-1 integrase (IN). Its primary molecular target is the host-binding pocket on integrase, typically occupied by the Lens Epithelium-Derived Growth Factor (LEDGF)/p75, a crucial cellular cofactor for viral integration.[1][2][3] By binding to this pocket, this compound initiates a cascade of inhibitory effects that disrupt the normal course of HIV replication, rendering the virus non-infectious through a novel, two-pronged approach.[1][2]
A Dual Mechanism of Action: Early and Late Stage Inhibition
Unlike many antiretroviral agents that target a single phase of the viral lifecycle, this compound exhibits a unique dual mechanism, intervening at both the integration and maturation stages of HIV replication.[1][2]
Early Stage Inhibition: Blocking Integration
In the early phase of infection, following reverse transcription of the viral RNA into DNA, this compound acts by:
-
Disrupting the IN-LEDGF/p75 Interaction: this compound competitively binds to the LEDGF/p75 binding pocket on the HIV integrase catalytic core domain.[1][3][4] This prevents the binding of the cellular protein LEDGF/p75, which is essential for tethering the pre-integration complex to the host cell's chromatin and guiding the integration of viral DNA into transcriptionally active regions.[4][5][6]
-
Allosteric Inhibition of Catalytic Activity: Beyond simple competitive inhibition, the binding of this compound to the allosteric site induces conformational changes in the integrase enzyme, thereby indirectly inhibiting its catalytic activity.[1][7][8]
Late Stage Inhibition: Impeding Virion Maturation
Perhaps the more novel aspect of this compound's mechanism is its impact on the late stages of viral replication. When present in virus-producing cells, this compound:
-
Induces Aberrant Integrase Multimerization: this compound promotes the abnormal multimerization of integrase proteins within the assembling virion.[1][2][9] This enhanced oligomerization is pathological and disrupts the finely tuned process of virion core formation.[1][2]
-
Causes Defective Core Formation: The consequence of this aberrant multimerization is the assembly of defective, often eccentric or completely absent, viral cores in progeny virions.[1][2] Approximately 70% of viral particles produced in the presence of LEDGINs exhibit these morphological defects.[2]
-
Renders Progeny Virions Non-infectious: These malformed virions are unable to effectively carry out subsequent steps of infection, such as reverse transcription and nuclear import, in newly targeted cells, thus halting the spread of the virus.[1][2]
Quantitative Analysis of this compound Efficacy
The antiviral activity of this compound and the underlying molecular interactions have been quantified through various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Value | Assay Method | Significance | Reference |
| Hill Coefficient | 3.9 | Single-round HIV-1 infection assay | Indicates high cooperativity in the inhibitory potential of the compound, suggesting a multimodal mechanism of action. | [1] |
| LEDGF/p75-IN Kd | 3.32 ± 0.31 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | Demonstrates the high-affinity interaction between the host protein and viral integrase that this compound must overcome. | [10] |
| IN Dimerization Kdimer | 64.5 - 67.8 pM | HTRF | Highlights the very stable nature of the integrase dimer, a target for allosteric modulation by this compound. | [11] |
Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques.
Time-of-Addition (TOA) Assay
This assay is crucial for distinguishing between early- and late-stage inhibitory effects of an antiviral compound.
-
Cell Infection: Target cells (e.g., MT-4) are infected with HIV-1.
-
Compound Addition: The antiviral compound (this compound) is added at various time points post-infection.
-
Quantification of Viral Replication: After a set incubation period (e.g., 48-72 hours), viral replication is quantified, typically by measuring p24 antigen levels in the supernatant using an ELISA.
-
Analysis: By observing the time point at which the compound loses its effectiveness, researchers can pinpoint the stage of the viral life cycle that is being inhibited. A loss of activity at early time points indicates inhibition of early events like entry or integration, while a reduction in the infectivity of progeny virions when the compound is added late indicates a late-stage effect.
Integrase Multimerization Assay (AlphaScreen)
This assay is used to assess the effect of compounds on the multimerization of HIV integrase.
-
Protein Preparation: Recombinant HIV integrase proteins tagged with donor and acceptor beads are prepared.
-
Compound Incubation: The tagged integrase proteins are incubated with varying concentrations of the test compound (this compound).
-
Signal Detection: If the compound induces multimerization, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal that is detected by an AlphaScreen reader.
-
Data Analysis: The intensity of the signal is proportional to the degree of integrase multimerization.
Infectivity Assay of Progeny Virions
This assay determines the impact of a compound on the infectivity of newly produced viral particles.
-
Virus Production: Virus-producing cells are cultured in the presence of the test compound (this compound).
-
Virion Collection: The supernatant containing progeny virions is collected and normalized for p24 antigen content.
-
Target Cell Infection: The normalized virions are used to infect fresh target cells (e.g., TZM-bl cells).
-
Infectivity Measurement: After a suitable incubation period, the infectivity is measured, for example, by quantifying the expression of a reporter gene (e.g., luciferase or β-galactosidase) in the target cells.
-
Analysis: A reduction in reporter gene activity for virions produced in the presence of the compound indicates a decrease in virion infectivity.
Visualizing the Molecular Interactions and Workflows
To further clarify the complex mechanisms of this compound, the following diagrams illustrate the key pathways and experimental logic.
Caption: HIV replication cycle and points of inhibition by this compound.
Caption: Workflow for a Time-of-Addition (TOA) experiment.
Caption: Normal vs. This compound-induced integrase multimerization.
Conclusion
This compound represents a significant advancement in the development of HIV integrase inhibitors. Its unique dual mechanism of action, targeting both early and late stages of the viral replication cycle, offers the potential for a high barrier to resistance and synergistic effects when used in combination with other antiretroviral agents.[7][8] The detailed understanding of its molecular targets and mechanisms of action, as outlined in this guide, provides a solid foundation for the further development of this promising class of anti-HIV drugs.
References
- 1. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Inhibition of Human Immunodeficiency Virus Integrase: LATE BLOCK DURING VIRAL REPLICATION AND ABNORMAL MULTIMERIZATION INVOLVING SPECIFIC PROTEIN DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LEDGINs, Inhibitors of the Interaction Between HIV-1 Integrase and LEDGF/p75, Are Potent Antivirals with a Potential to Cure HIV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LEDGF/p75 is essential for nuclear and chromosomal targeting of HIV-1 integrase in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overexpression of the Lens Epithelium-Derived Growth Factor/p75 Integrase Binding Domain Inhibits Human Immunodeficiency Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of the LEDGF/p75 binding site of integrase block HIV replication and modulate integrase multimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-Molecule Inhibitors of the LEDGF/p75 Binding Site of Integrase Block HIV Replication and Modulate Integrase Multimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinities between the Binding Partners of the HIV-1 Integrase Dimer-Lens Epithelium-derived Growth Factor (IN Dimer-LEDGF) Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Edged Sword: A Technical Guide to the Biochemical and Virological Characterization of LEDGIN6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biochemical and virological properties of LEDGIN6, a representative member of the LEDGINs class of allosteric HIV integrase inhibitors. This document details the compound's unique mechanism of action, presents key quantitative data, and outlines detailed experimental protocols for its characterization, offering a valuable resource for researchers in the field of antiretroviral drug development.
Introduction: A Novel Approach to HIV Inhibition
The Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the continuous development of novel therapeutic strategies. The viral enzyme integrase, which is essential for the integration of the viral DNA into the host cell's genome, is a clinically validated target for antiretroviral therapy. LEDGINs, including the prototypical compound this compound, represent a novel class of allosteric inhibitors of HIV integrase. Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's catalytic site, LEDGINs bind to the pocket on the integrase catalytic core domain that normally interacts with the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75). This unique binding mode results in a dual mechanism of action, impacting both the early and late stages of the HIV replication cycle.
Biochemical Characterization: Unraveling the Molecular Interactions
The biochemical characterization of this compound is crucial for understanding its potency and mechanism of action at a molecular level. Key parameters include its binding affinity to HIV integrase and its ability to inhibit the enzymatic functions of the protein.
Quantitative Biochemical Data
The following table summarizes the key quantitative data for the biochemical activity of this compound.
| Parameter | Description | Value | Reference |
| Kd | Dissociation constant for binding to HIV-1 integrase. | Data not available in a consolidated format | |
| IC50 (Strand Transfer) | Concentration of this compound that inhibits 50% of the integrase strand transfer activity in an enzymatic assay. | Data not available in a consolidated format | |
| IC50 (3'-Processing) | Concentration of this compound that inhibits 50% of the integrase 3'-processing activity in an enzymatic assay. | Data not available in a consolidated format |
Note: While specific quantitative values for this compound are not consistently reported in a single source, the available literature indicates potent, low micromolar to nanomolar activity in biochemical assays.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines a method to determine the binding affinity and kinetics of this compound to HIV-1 integrase using Surface Plasmon Resonance (SPR).
Objective: To measure the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of the this compound-integrase interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant HIV-1 integrase
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Sensor Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject recombinant HIV-1 integrase diluted in immobilization buffer to achieve the desired immobilization level.
-
Deactivate excess reactive groups with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions over the immobilized integrase surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.
-
Virological Characterization: Assessing Antiviral Efficacy and Cellular Effects
The virological characterization of this compound is essential to evaluate its effectiveness in a cellular context and to understand its impact on the complete viral replication cycle.
Quantitative Virological Data
The following table summarizes the key quantitative data for the virological activity of this compound.
| Parameter | Description | Value | Reference |
| EC50 | Concentration of this compound that inhibits 50% of viral replication in a cell-based assay. | Data not available in a consolidated format | |
| CC50 | Concentration of this compound that reduces the viability of host cells by 50%. | Data not available in a consolidated format | |
| SI | Selectivity Index (CC50/EC50), a measure of the compound's therapeutic window.[1] | Data not available in a consolidated format |
Note: LEDGINs have been reported to have potent antiviral activity in the nanomolar range with low cytotoxicity, resulting in a favorable selectivity index.
Experimental Protocol: HIV-1 p24 Antigen Assay for Antiviral Activity
This protocol describes a method to determine the EC50 of this compound using a p24 antigen capture ELISA.[2][3][4][5][6]
Objective: To quantify the inhibition of HIV-1 replication in cell culture by measuring the production of the viral p24 capsid protein.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory strain (e.g., NL4-3, IIIB)
-
This compound
-
Cell culture medium and supplements
-
HIV-1 p24 Antigen ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the HIV-1 permissive cells in a 96-well plate at an appropriate density.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Infection and Treatment:
-
Infect the cells with a predetermined amount of HIV-1.
-
Immediately add the different concentrations of this compound to the infected cells.
-
Include appropriate controls (uninfected cells, infected untreated cells).
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
p24 Measurement:
-
Harvest the cell culture supernatant.
-
Perform the p24 antigen capture ELISA on the supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the concentration of p24 for each this compound concentration.
-
Plot the percentage of p24 inhibition against the log of the this compound concentration.
-
Calculate the EC50 value using non-linear regression analysis.
-
Dual Mechanism of Action: A Visual Representation
This compound exhibits a unique dual mechanism of action, inhibiting both early and late stages of the HIV-1 replication cycle. This is a direct consequence of its allosteric binding to integrase.
Early Stage Inhibition: Blocking Integration
By binding to the LEDGF/p75 binding pocket on integrase, this compound allosterically inhibits the catalytic activity of the enzyme. This prevents the proper integration of the viral DNA into the host genome, a critical early step in the viral lifecycle.
Late Stage Inhibition: Disrupting Virus Maturation
This compound also modulates the multimerization of integrase.[7] This interference with the normal oligomerization state of integrase during virus assembly leads to the production of non-infectious viral particles with defective cores.
Caption: Dual inhibitory effect of this compound on HIV replication.
Experimental Workflow for Characterization
A systematic workflow is essential for the comprehensive characterization of novel antiretroviral compounds like this compound. The following diagram illustrates a typical experimental pipeline.
Caption: A typical workflow for characterizing a novel HIV inhibitor.
Resistance to this compound
The emergence of drug resistance is a major challenge in HIV therapy.[8][9][10] Understanding the resistance profile of this compound is critical for its development as a clinical candidate.
Experimental Protocol: In Vitro Resistance Selection
This protocol outlines a method for selecting for HIV-1 variants with reduced susceptibility to this compound in cell culture.
Objective: To identify the genetic mutations in HIV-1 integrase that confer resistance to this compound.
Materials:
-
HIV-1 permissive cell line
-
HIV-1 laboratory strain
-
This compound
-
Cell culture medium and supplements
-
Reagents for viral RNA extraction, reverse transcription, PCR, and DNA sequencing
Procedure:
-
Initial Culture: Infect the permissive cell line with HIV-1 and culture in the presence of a sub-optimal concentration of this compound (e.g., at the EC50).
-
Dose Escalation:
-
Monitor the culture for signs of viral replication (e.g., by p24 antigen measurement).
-
When viral breakthrough is observed, harvest the supernatant containing the virus.
-
Use this virus to infect fresh cells, and increase the concentration of this compound in the culture medium.
-
-
Repeat: Repeat the dose-escalation process for multiple passages.
-
Genetic Analysis:
-
Once a viral strain capable of replicating at a high concentration of this compound is obtained, extract the viral RNA.
-
Perform RT-PCR to amplify the integrase coding region.
-
Sequence the amplified DNA to identify mutations compared to the wild-type virus.
-
Conclusion
This compound and other compounds in its class represent a promising new direction in the development of HIV-1 integrase inhibitors. Their unique allosteric mechanism of action, which confers a dual inhibitory effect on both early and late stages of the viral replication cycle, offers the potential for a high barrier to resistance and a distinct pharmacological profile compared to existing antiretrovirals. The detailed biochemical and virological characterization of these compounds, as outlined in this guide, is a critical step in advancing them through the drug development pipeline.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. ablinc.com [ablinc.com]
- 3. ablinc.com [ablinc.com]
- 4. en.hillgene.com [en.hillgene.com]
- 5. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. HIV-1 Integrase Multimerization as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9.3 Mutations with and without drugs | HIV i-Base [i-base.info]
- 10. hiv.guidelines.org.au [hiv.guidelines.org.au]
Methodological & Application
Application Notes and Protocols: LEDGIN6 In Vitro Integrase Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of LEDGIN6, a member of the quinoline-based class of allosteric inhibitors of HIV-1 integrase (IN). LEDGINs, also known as Non-Catalytic Site Integrase Inhibitors (NCINIs), function by binding to the pocket on the integrase catalytic core domain that normally interacts with the host-cell protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1][2][3] This interaction is crucial for guiding the viral pre-integration complex to transcriptionally active regions of the host chromatin.[2][4] By occupying this site, this compound not only blocks the IN-LEDGF/p75 interaction but also allosterically inhibits the catalytic activity of integrase and promotes aberrant multimerization, affecting both early (integration) and late (virion maturation) stages of the HIV-1 replication cycle.[1][5][6][7] The primary protocol described here is a Homogeneous Time-Resolved Fluorescence (HTRF) assay designed to quantify the inhibition of the IN-LEDGF/p75 interaction.
Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase
This compound acts as an allosteric inhibitor.[1][8] Instead of competing with the DNA substrate at the catalytic active site like integrase strand transfer inhibitors (INSTIs), this compound binds to a distinct site—the LEDGF/p75 binding pocket at the dimer interface of the integrase catalytic core domain.[8][9] This binding has a dual effect:
-
Inhibition of LEDGF/p75 Interaction: It competitively blocks the binding of the host cofactor LEDGF/p75, thereby disrupting the proper tethering of the pre-integration complex to the host chromatin.[2][10]
-
Modulation of Integrase Multimerization: Binding of this compound induces a conformational change in integrase that promotes its multimerization.[1][5] This enhanced oligomerization is detrimental to the normal catalytic functions of integrase, including 3'-processing and strand transfer, and also impairs the proper maturation of new viral particles.[5][8][9]
Caption: Mechanism of this compound action on HIV-1 integrase.
Quantitative Data Summary
The inhibitory activities of this compound and related compounds are summarized below. These values are compiled from various in vitro assays and demonstrate the multimodal mechanism of inhibition.
| Compound | Assay Type | Target/Process | IC50 Value | Reference |
| This compound | Biochemical Assay | IN-LEDGF/p75 Binding | 1.37 µM | [9] |
| This compound | Biochemical Assay | 3'-Processing & Strand Transfer | 4 - 10 µM | [8][9] |
| BI-1001 | Biochemical Assay | IN-LEDGF/p75 Binding | 1 - 2 µM | [8] |
| BI-1001 | Biochemical Assay | 3'-Processing & Strand Transfer | 1 - 2 µM | [8] |
| JTP-0157602 | HTRF Assay | IN-LEDGF/p75 IBD Binding | 4.2 nM | [11] |
| MUT871 | HTRF Assay | IN-LEDGF/p75 Binding | 14 nM | [12] |
Experimental Protocol: IN-LEDGF/p75 Interaction HTRF Assay
This protocol details a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the ability of this compound to disrupt the interaction between HIV-1 integrase and the Integrase Binding Domain (IBD) of LEDGF/p75.[11][12] The assay relies on the proximity of donor and acceptor fluorophores conjugated to antibodies that recognize tags on the respective proteins.
Materials and Reagents
-
Recombinant Proteins:
-
6xHis-tagged full-length HIV-1 Integrase (IN)
-
FLAG-tagged LEDGF/p75 Integrase Binding Domain (IBD)
-
-
Assay Buffer: 25 mM Tris pH 7.4, 150 mM NaCl, 2 mM MgCl₂, 0.1% Nonidet P-40, 1 mg/mL BSA
-
Test Compound: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Detection Reagents (HTRF):
-
Anti-6xHis antibody conjugated to Eu³⁺ Cryptate (Donor)
-
Anti-FLAG antibody conjugated to XL665 (Acceptor)
-
-
Assay Plate: Low-volume, 384-well white plate.
-
Plate Reader: HTRF-compatible plate reader capable of reading emission at 620 nm and 665 nm after excitation at 320 nm.
Experimental Workflow
Caption: Workflow for the this compound HTRF inhibition assay.
Step-by-Step Procedure
-
Compound Plating:
-
Prepare a serial dilution series of this compound in 100% DMSO.
-
Dilute the DMSO stock into Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Dispense the diluted compounds into the 384-well assay plate. Include controls for no inhibition (DMSO only) and maximum inhibition (no IN or no LEDGF/p75).
-
-
Integrase Pre-incubation:
-
Prepare a solution of His-IN in Assay Buffer at 2x the final desired concentration.
-
Add the His-IN solution to the wells containing the test compound.
-
Incubate the plate for 30 minutes at room temperature to allow this compound to bind to the integrase.
-
-
LEDGF/p75-IBD Addition:
-
Prepare a solution of FLAG-LEDGF/p75 IBD in Assay Buffer at 2x the final desired concentration.
-
Add the FLAG-LEDGF/p75 IBD solution to the wells.
-
Incubate for an additional 30 minutes at room temperature to allow for protein-protein interaction.
-
-
Addition of Detection Reagents:
-
Prepare a mixture of the anti-His-EuCryptate and anti-FLAG-XL665 antibodies in Assay Buffer according to the manufacturer's instructions.
-
Add the antibody mixture to all wells.
-
Seal the plate and incubate for 4 hours at 4°C to allow for antibody binding.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Read the plate using an HTRF-compatible reader. Set the excitation wavelength to 320 nm and record the emission at both 620 nm (Cryptate donor) and 665 nm (XL665 acceptor).
-
Data Analysis
-
Calculate the HTRF Ratio: For each well, calculate the emission ratio:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Calculate Percent Inhibition: Normalize the data using the control wells:
-
% Inhibition = 100 * (1 - [Ratio_sample - Ratio_min] / [Ratio_max - Ratio_min])
-
Ratio_sample is the ratio from a well with the test compound.
-
Ratio_max is the average ratio from the 'no inhibition' control (DMSO only).
-
Ratio_min is the average ratio from the 'maximum inhibition' control (e.g., no FLAG-LEDGF/p75).
-
-
Determine IC50:
-
Plot the Percent Inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter variable slope dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition.
-
Alternative Protocol: Gel-Based Strand Transfer Assay
As this compound also allosterically inhibits the catalytic activity of integrase, a strand transfer assay can be used as a secondary, confirmatory test.[9]
-
Pre-incubation: Incubate recombinant HIV-1 integrase with varying concentrations of this compound for 30 minutes at room temperature.[7]
-
Reaction Initiation: Add a pre-processed viral DNA mimic (e.g., a 5'-radiolabeled 21-mer oligonucleotide corresponding to the U5 viral DNA end) and a target DNA (e.g., supercoiled plasmid DNA).[13]
-
Reaction Quenching: Stop the reaction after a defined time (e.g., 60 minutes at 37°C) by adding a stop solution containing SDS and EDTA.
-
Analysis: Separate the reaction products using agarose gel electrophoresis.
-
Visualization: Visualize the results by autoradiography. Inhibition of strand transfer is observed as a dose-dependent decrease in the formation of higher molecular weight integration products.[13]
References
- 1. Small-molecule inhibitors of the LEDGF/p75 binding site of integrase block HIV replication and modulate integrase multimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LEDGINs, Inhibitors of the Interaction Between HIV-1 Integrase and LEDGF/p75, Are Potent Antivirals with a Potential to Cure HIV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LEDGINs, non-catalytic site inhibitors of HIV-1 integrase: a patent review (2006 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]
- 5. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Inhibitors of the LEDGF/p75 Binding Site of Integrase Block HIV Replication and Modulate Integrase Multimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LEDGIN-mediated Inhibition of Integrase–LEDGF/p75 Interaction Reduces Reactivation of Residual Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Activity and Resistance Profile of the Novel HIV-1 Non-Catalytic Site Integrase Inhibitor JTP-0157602 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Discovery of Small-Molecule HIV-1 Fusion and Integrase Inhibitors Oleuropein and Hydroxytyrosol: II. Integrase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating LEDGIN6 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of LEDGIN6, a novel allosteric inhibitor of HIV-1 integrase. This compound acts by disrupting the interaction between HIV-1 integrase (IN) and the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75, a critical cofactor for viral integration.[1][2] This document outlines the methodologies for assessing the antiviral activity of this compound in various stages of the HIV-1 replication cycle.
Mechanism of Action of this compound
This compound represents a class of allosteric integrase inhibitors that do not bind to the catalytic site of the enzyme.[1] Instead, they target the LEDGF/p75 binding pocket on integrase.[1] This binding has a dual effect: it prevents the interaction with LEDGF/p75, which is crucial for tethering the pre-integration complex to the host chromatin, and it allosterically inhibits the catalytic activity of integrase by stabilizing integrase multimers.[1][3] This multimodal inhibition blocks HIV integration and can also impair the maturation of progeny virions, leading to a reduction in their infectivity.[3][4]
Key Cell-Based Assays for this compound Efficacy
A comprehensive evaluation of this compound efficacy can be achieved through a combination of the following assays:
-
HIV-1 Replication Assay (p24 ELISA): Measures the production of the HIV-1 p24 capsid protein in cell culture supernatants, providing a quantitative measure of viral replication.
-
Single-Round Infectivity Assay (Luciferase Reporter): Utilizes env-pseudotyped viruses and a reporter cell line to quantify viral entry and early-stage replication in a single round of infection.
-
Time-of-Addition Assay: Helps to pinpoint the specific stage of the HIV-1 replication cycle that is inhibited by the compound.[5][6][7]
-
Quantitative PCR (qPCR) for HIV-1 DNA: Quantifies the levels of different viral DNA species (e.g., late reverse transcripts) to assess the impact on reverse transcription and integration.[8][9]
-
AlphaScreen for LEDGF/p75-Integrase Interaction: A proximity-based assay to directly measure the inhibitory effect of this compound on the interaction between integrase and LEDGF/p75.[10][11][12]
Experimental Protocols
HIV-1 Replication Assay (p24 ELISA)
This protocol describes the quantification of HIV-1 replication by measuring the concentration of the p24 antigen in cell culture supernatants using a sandwich ELISA.
Materials:
-
Susceptible T-cell line (e.g., MT-4, CEM)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
HIV-1 p24 ELISA kit
Procedure:
-
Seed MT-4 cells at a density of 5 x 10^4 cells/well in a 96-well plate in a volume of 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each well, except for the uninfected control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
After incubation, carefully collect the cell culture supernatant.
-
Perform the p24 ELISA according to the manufacturer's instructions.[1][2][13] Briefly: a. Add 100 µL of standards and samples (supernatants) to the pre-coated wells of the ELISA plate.[1] b. Incubate for 1 hour at room temperature.[1] c. Wash the wells 3-5 times with wash buffer.[1] d. Add 100 µL of HRP-conjugated detection antibody.[1] e. Incubate and wash as before.[1] f. Add TMB substrate and incubate until color develops, then add the stop solution.[1] g. Measure the absorbance at 450 nm using a microplate reader.[1]
-
Calculate the concentration of p24 in each sample using the standard curve.
-
Determine the 50% effective concentration (EC50) of this compound by plotting the percentage of p24 inhibition against the log of the compound concentration.
Single-Round Infectivity Assay (Luciferase Reporter)
This assay measures the ability of this compound to inhibit a single round of HIV-1 infection using Env-pseudotyped viruses and a reporter cell line expressing luciferase under the control of the HIV-1 LTR.
References
- 1. goldengatebio.com [goldengatebio.com]
- 2. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fybreeds.com [fybreeds.com]
- 5. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 6. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of HIV-1 DNA [bio-protocol.org]
- 9. Quantification of HIV-1 DNA [en.bio-protocol.org]
- 10. Small-Molecule Inhibitors of the LEDGF/p75 Binding Site of Integrase Block HIV Replication and Modulate Integrase Multimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for antiviral inhibitors of the HIV integrase-LEDGF/p75 interaction using the AlphaScreen luminescent proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hanc.info [hanc.info]
Application Notes and Protocols for Studying LEDGIN Binding Kinetics Using FRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEDGINs (Lens Epithelium-Derived Growth Factor [LEDGF]/p75-INhibitors) represent a promising class of allosteric inhibitors of HIV-1 integrase (IN). These small molecules target the interaction between the host-cell protein LEDGF/p75 and HIV-1 IN, a crucial step for the efficient integration of the viral DNA into the host genome. By binding to the LEDGF/p75 pocket on the integrase catalytic core domain, LEDGINs not only disrupt the IN-LEDGF/p75 interaction but also modulate the multimerization state of integrase, thereby inhibiting both early and late stages of the viral replication cycle. Understanding the binding kinetics of LEDGINs to HIV-1 integrase is paramount for the development of more potent and effective antiretroviral therapies.
Förster Resonance Energy Transfer (FRET)-based assays are powerful tools for studying molecular interactions in real-time. This application note provides detailed protocols and data presentation for the use of Time-Resolved FRET (TR-FRET) to characterize the binding kinetics of LEDGINs to HIV-1 integrase.
Mechanism of Action of LEDGINs
LEDGINs function as allosteric inhibitors of HIV-1 integrase. Their primary mechanism involves binding to a pocket on the integrase catalytic core domain that is normally occupied by the Integrase Binding Domain (IBD) of the cellular cofactor LEDGF/p75. This competitive binding has two major consequences:
-
Inhibition of the IN-LEDGF/p75 Interaction: By occupying the binding pocket, LEDGINs prevent the interaction between integrase and LEDGF/p75. This disrupts the tethering of the pre-integration complex (PIC) to the host chromatin, a critical step for targeted integration of the viral DNA.
-
Modulation of Integrase Multimerization: LEDGINs have been shown to induce an aberrant multimerization of integrase, which can negatively impact the enzyme's catalytic activity during the integration process and also interfere with the proper assembly of new viral particles during the late phase of replication.
This dual mechanism of action makes LEDGINs attractive candidates for HIV therapy.
Application Notes and Protocols: Evaluating LEDGIN6 in Viral Breakthrough Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEDGINs represent a novel class of allosteric inhibitors targeting HIV-1 integrase (IN). These compounds uniquely disrupt the interaction between IN and the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF)/p75.[1][2] This interaction is crucial for tethering the viral pre-integration complex to the host cell chromatin, thereby guiding HIV-1 integration into transcriptionally active regions.[3][4] By binding to the LEDGF/p75 pocket on integrase, LEDGINs not only prevent integration but also induce IN multimerization, which impairs the proper maturation of viral particles in the late phase of the HIV-1 replication cycle.[1][5] This dual mechanism of action makes LEDGINs a compelling class of antiretrovirals.[1][2]
Viral breakthrough assays are critical for evaluating the long-term efficacy of antiretroviral drugs and assessing the potential for the development of drug resistance. This document provides a detailed experimental protocol for conducting viral breakthrough assays with LEDGIN6, a representative compound of this class.
Mechanism of Action: LEDGINs
LEDGINs function by allosterically inhibiting HIV-1 integrase. They bind to a pocket on the integrase enzyme that is normally occupied by the cellular protein LEDGF/p75.[1][2] This has two major consequences:
-
Early-Phase Inhibition: By blocking the IN-LEDGF/p75 interaction, LEDGINs prevent the tethering of the viral DNA to the host chromatin, thereby inhibiting the integration of the viral genome into the host cell's DNA.[1][3]
-
Late-Phase Inhibition: LEDGINs have also been shown to affect the late stages of viral replication.[1][6] They induce the multimerization of integrase within newly forming viral particles, leading to the formation of defective, non-infectious virions.[1][5]
The following diagram illustrates the mechanism of action of LEDGINs in inhibiting HIV-1 integration.
Caption: Mechanism of this compound-mediated inhibition of HIV-1 integration.
Experimental Protocol: Viral Breakthrough Assay
This protocol is designed to assess the ability of HIV-1 to develop resistance to this compound over an extended period of cell culture.
1. Cells and Virus
-
Cell Line: MT-4 cells are a human T-cell line highly susceptible to HIV-1 infection and are commonly used in antiviral assays.
-
Virus Strain: A wild-type HIV-1 laboratory strain (e.g., NL4.3) should be used.
2. Materials
-
This compound (stock solution in DMSO)
-
MT-4 cells
-
HIV-1 stock (e.g., NL4.3)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
96-well and 24-well cell culture plates
-
p24 ELISA kit
-
Reagents for DNA extraction and qPCR
-
Cell viability assay kit (e.g., MTS or MTT)
3. Experimental Workflow
The following diagram outlines the workflow for the viral breakthrough assay.
Caption: Experimental workflow for the HIV-1 breakthrough assay with this compound.
4. Detailed Procedure
a. Initial Infection and Culture
-
Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI medium.
-
Prepare serial dilutions of this compound in complete RPMI medium. Add 50 µL of the diluted compound to the appropriate wells. Include a "no drug" control.
-
Infect the cells with a predetermined amount of HIV-1 stock (e.g., multiplicity of infection of 0.01). Add 50 µL of the virus dilution to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Monitor the cultures daily for signs of cytopathic effect (CPE), such as the formation of syncytia.
-
On day 3 or 4 post-infection, collect a small aliquot of the supernatant for p24 antigen quantification by ELISA. This will determine the level of viral replication.
b. Serial Passage of Virus
-
From the well containing the highest concentration of this compound that still shows evidence of viral replication (breakthrough), collect the supernatant.
-
Use this supernatant to infect fresh MT-4 cells that have been pre-incubated with increasing concentrations of this compound.
-
Continue this process of serial passage every 3-4 days for a predetermined number of passages (e.g., 20-30 passages) or until consistent viral replication is observed at high concentrations of this compound.
c. Characterization of Resistant Virus
-
Genotypic Analysis: Once a resistant virus population is established, extract viral RNA from the supernatant and perform reverse transcription PCR (RT-PCR) to amplify the integrase gene. Sequence the amplified DNA to identify mutations that may confer resistance to this compound.
-
Phenotypic Analysis: Determine the 50% inhibitory concentration (IC50) of this compound against the breakthrough virus and compare it to the IC50 against the wild-type virus. A significant increase in the IC50 value indicates phenotypic resistance.
Data Presentation
Quantitative data from the viral breakthrough assay should be summarized in clear and concise tables.
Table 1: IC50 and EC50 Values of this compound against Wild-Type and Breakthrough HIV-1
| Virus Strain | IC50 (nM)[7][8][9] | Fold Change in IC50 | EC50 (nM)[10] |
| Wild-Type HIV-1 | [Insert experimentally determined value] | 1.0 | [Insert experimentally determined value] |
| This compound Breakthrough Virus | [Insert experimentally determined value] | [Calculate fold change] | [Insert experimentally determined value] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.[7][9] EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.[10]
Table 2: Genotypic Mutations in the Integrase Gene of this compound Breakthrough Virus
| Passage Number | Amino Acid Substitution |
| P5 | [e.g., A128T] |
| P10 | [e.g., A128T, E170G] |
| P20 | [e.g., A128T, E170G, H171Q] |
Conclusion
This application note provides a comprehensive protocol for conducting viral breakthrough assays to evaluate the long-term efficacy and resistance profile of this compound. The dual mechanism of action of LEDGINs presents a high barrier to the development of resistance. However, the systematic approach outlined here will enable researchers to thoroughly investigate the potential for viral escape and to characterize the genetic and phenotypic basis of any observed resistance. This information is crucial for the continued development of LEDGINs as a promising class of anti-HIV therapeutics.
References
- 1. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LEDGINs, a novel class of antivirals targeting HIV integrase during integration and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LEDGINs, Inhibitors of the Interaction Between HIV-1 Integrase and LEDGF/p75, Are Potent Antivirals with a Potential to Cure HIV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]
- 5. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LEDGIN-mediated Inhibition of Integrase–LEDGF/p75 Interaction Reduces Reactivation of Residual Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 8. clyte.tech [clyte.tech]
- 9. promegaconnections.com [promegaconnections.com]
- 10. EC50 - Wikipedia [en.wikipedia.org]
Application of LEDGIN6 in HIV Drug Resistance Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of HIV drug resistance remains a significant challenge in the long-term management of HIV-1 infection. While integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy, the development of resistance to this class of drugs necessitates the exploration of novel inhibitors with distinct mechanisms of action. LEDGINs, including the representative compound LEDGIN6 (also known as CX04328), are a class of allosteric integrase inhibitors that offer a promising new approach to combat HIV-1, including strains resistant to currently approved INSTIs.[1]
LEDGINs function through a dual mechanism of action. They are non-catalytic site integrase inhibitors that bind to the pocket on the integrase catalytic core domain where the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75) normally binds.[1] This competitive inhibition disrupts the vital interaction between integrase and LEDGF/p75, which is crucial for the integration of the viral DNA into the host cell's genome. Furthermore, the binding of LEDGINs to the integrase dimer interface induces aberrant integrase multimerization, interfering with the normal process of virion maturation. This multimodal inhibition contributes to their potency and high barrier to resistance.
This document provides detailed application notes and protocols for the use of this compound in HIV drug resistance studies, aimed at researchers, scientists, and drug development professionals.
Data Presentation
Table 1: Antiviral Activity of this compound and Comparators against Wild-Type and INSTI-Resistant HIV-1 Strains
| Virus Strain | Relevant Mutations | Compound | EC50 (nM) | Fold Change vs. WT |
| Wild-Type (WT) | - | This compound (CX04328) | 2.7 ± 0.9 | 1.0 |
| Raltegravir (RAL) | 3.1 ± 1.1 | 1.0 | ||
| Elvitegravir (EVG) | 1.5 ± 0.5 | 1.0 | ||
| Dolutegravir (DTG) | 0.7 ± 0.2 | 1.0 | ||
| RAL-Resistant | Y143R | This compound (CX04328) | 3.1 ± 1.2 | 1.1 |
| Raltegravir (RAL) | >1000 | >322 | ||
| N155H | This compound (CX04328) | 2.9 ± 1.0 | 1.1 | |
| Raltegravir (RAL) | 135 ± 25 | 43.5 | ||
| G140S/Q148H | This compound (CX04328) | 4.2 ± 1.5 | 1.6 | |
| Raltegravir (RAL) | >1000 | >322 | ||
| Dolutegravir (DTG) | 3.75 (median) | 5.4 | ||
| LEDGIN-Resistant | A128T | This compound (CX04328) | 48.6 ± 7.8 | 18 |
| Raltegravir (RAL) | 3.5 ± 1.3 | 1.1 |
EC50 values represent the concentration of the compound required to inhibit 50% of viral replication. Data is compiled from multiple sources and experimental conditions may vary.
Mandatory Visualization
Caption: Mechanism of Action of this compound in HIV-1 Replication.
Caption: Workflow for Phenotypic Susceptibility Assay.
Experimental Protocols
Phenotypic Susceptibility Assay for this compound
This protocol determines the concentration of this compound required to inhibit HIV-1 replication in cell culture.
Materials:
-
This compound (CX04328)
-
HIV-1 stocks (wild-type and resistant strains)
-
TZM-bl or MT-4 cells
-
Complete cell culture medium (DMEM or RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
p24 ELISA kit or luciferase assay system
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed TZM-bl or MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Dilution: Prepare a series of 2-fold dilutions of this compound in complete culture medium, starting from a high concentration (e.g., 10 µM). Include a no-drug control (DMSO vehicle).
-
Infection: Add the diluted this compound to the cells, followed by the addition of a predetermined amount of HIV-1 stock (to achieve a multiplicity of infection of 0.01-0.1).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Quantification of Viral Replication:
-
p24 ELISA: Collect the culture supernatant and measure the p24 antigen concentration according to the manufacturer's instructions.
-
Luciferase Assay (for TZM-bl cells): Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
-
Data Analysis: Plot the percentage of viral inhibition against the log of the this compound concentration. Calculate the EC50 value (the concentration at which 50% of viral replication is inhibited) using a non-linear regression analysis. The fold change in resistance is calculated by dividing the EC50 for the resistant strain by the EC50 for the wild-type strain.
In Vitro Selection of HIV-1 Strains Resistant to this compound
This protocol is used to generate HIV-1 strains with reduced susceptibility to this compound through prolonged exposure in cell culture.
Materials:
-
This compound
-
Wild-type HIV-1 strain (e.g., NL4-3)
-
MT-4 or other susceptible T-cell line
-
Complete cell culture medium
-
24-well cell culture plates
-
p24 ELISA kit
-
Reagents for HIV-1 RNA extraction, RT-PCR, and sequencing of the integrase gene
Procedure:
-
Initial Infection: Infect MT-4 cells with wild-type HIV-1 in a 24-well plate.
-
Initial Drug Selection: Add this compound at a concentration close to its EC50 value.
-
Culture Monitoring: Monitor the culture for signs of viral replication (syncytia formation, p24 production).
-
Passaging: When viral replication is detected (rising p24 levels), harvest the cell-free supernatant containing the virus and use it to infect fresh MT-4 cells.
-
Dose Escalation: In the new culture, gradually increase the concentration of this compound (e.g., 2-fold increments).
-
Repeat Passaging and Escalation: Repeat steps 4 and 5 for multiple passages. The emergence of resistant virus is indicated by its ability to replicate at higher concentrations of this compound.
-
Genotypic Analysis: Once a resistant virus population is established, extract viral RNA from the supernatant, perform RT-PCR to amplify the integrase gene, and sequence the PCR product to identify mutations responsible for resistance. The A128T mutation has been identified as a key resistance mutation to some LEDGINs.[2]
-
Phenotypic Characterization: Perform a phenotypic susceptibility assay (Protocol 1) to confirm the reduced susceptibility of the selected virus to this compound.
Time-of-Addition (TOA) Assay
This assay helps to determine the stage of the HIV-1 replication cycle that is inhibited by this compound.
Materials:
-
This compound
-
Known HIV-1 inhibitors with defined mechanisms of action (e.g., an entry inhibitor, a reverse transcriptase inhibitor, an integrase inhibitor, a protease inhibitor)
-
Synchronized HIV-1 infection system (e.g., using spinoculation)
-
MT-4 or other susceptible cells
-
96-well plates
-
p24 ELISA kit
Procedure:
-
Synchronized Infection: Infect MT-4 cells with a high titer of HIV-1 using a synchronized method like spinoculation (centrifuging the virus onto the cells at a low temperature) to ensure that the infection of all cells starts at approximately the same time.
-
Time-Course Addition of Inhibitors: At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 10, 12, 24 hours), add a high concentration (e.g., 10x EC50) of this compound and the reference inhibitors to different wells.
-
Incubation: Incubate the plates for a total of 24-48 hours post-infection.
-
Quantification of Viral Replication: Measure p24 antigen in the supernatant.
-
Data Analysis: Plot the percentage of inhibition against the time of compound addition. The time at which a compound loses its antiviral activity corresponds to the point in the replication cycle where its target step has been completed. By comparing the profile of this compound to that of the reference inhibitors, its mechanism of action can be pinpointed. For LEDGINs, a biphasic inhibition curve is often observed, indicating inhibition of both early (integration) and late (maturation) stages of the viral life cycle.
Förster Resonance Energy Transfer (FRET)-Based Integrase Multimerization Assay
This biochemical assay directly measures the ability of this compound to induce aberrant multimerization of HIV-1 integrase.
Materials:
-
Purified recombinant HIV-1 integrase proteins tagged with two different fluorophores (e.g., a FRET donor like CFP and a FRET acceptor like YFP).
-
This compound
-
Assay buffer
-
Microplate reader capable of FRET measurements
Procedure:
-
Assay Setup: In a microplate, mix the donor- and acceptor-tagged integrase proteins in the assay buffer.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control.
-
Incubation: Incubate the plate at room temperature for a defined period to allow for compound binding and induction of multimerization.
-
FRET Measurement: Excite the donor fluorophore at its specific wavelength and measure the emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission). An increase in the FRET ratio indicates that the donor and acceptor fluorophores are in closer proximity, signifying integrase multimerization. Plot the FRET ratio against the this compound concentration to determine the EC50 for multimerization induction.
Conclusion
This compound represents a promising class of allosteric HIV-1 integrase inhibitors with a unique dual mechanism of action that makes them particularly interesting for HIV drug resistance studies. Their ability to inhibit both early and late stages of the viral replication cycle and their activity against some INSTI-resistant strains highlight their potential as next-generation antiretrovirals. The protocols outlined in this document provide a framework for researchers to investigate the antiviral properties of this compound, to select for and characterize resistant variants, and to further elucidate its mechanism of action. These studies are crucial for understanding the potential clinical utility of LEDGINs and for the development of novel therapeutic strategies to overcome HIV drug resistance.
References
Application Notes and Protocols: Assessing the Impact of LEDGIN6 on HIV-1 Core Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
LEDGIN6 is a member of a class of small molecules known as LEDGINs, which represent a novel class of allosteric inhibitors of Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN). These compounds exhibit a dual mechanism of action, affecting both the early and late stages of the viral replication cycle. Early-stage inhibition is achieved by blocking the interaction between HIV-1 integrase and the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), a cellular cofactor essential for tethering the viral pre-integration complex to the host chromatin.[1][2][3] The late-stage effect, which is the focus of these application notes, involves the disruption of proper viral core formation during virion maturation.[1][4][5]
This compound binds to the integrase dimer interface, the same site as LEDGF/p75, and allosterically modulates integrase multimerization.[1][2] This interference during the late phase of replication leads to the assembly of aberrant, often empty, viral cores, rendering the progeny virions non-infectious.[1][4] The stability of the viral core is a critical factor for successful infection, as both premature disassembly (uncoating) and hyper-stabilization can impair reverse transcription and subsequent steps in the viral life cycle.[6][7] Therefore, assessing the impact of compounds like this compound on core formation and stability is crucial for their development as antiretroviral agents.
These application notes provide detailed protocols for key experiments to assess the late-stage effects of this compound on HIV-1 core formation.
Quantitative Data Summary
The following table summarizes key quantitative data related to the antiviral activity of LEDGINs, including this compound.
| Parameter | Cell Line | Value | Reference |
| Late Effect IC50 | Jurkat | 41.62 ± 0.88 nM | [8] |
| Late Effect IC50 | MT-4 | 25.54 ± 1.24 nM | [8] |
| Hill Coefficient (CX04328/LEDGIN6) | - | 3.9 | [1] |
Signaling Pathways and Mechanisms of Action
The interaction between HIV-1 integrase and the host protein LEDGF/p75 is central to the early-stage mechanism of LEDGINs. The late-stage effect is a direct consequence of this compound binding to integrase within the maturing virion.
Caption: Mechanism of this compound on HIV-1 Core Formation.
Experimental Protocols
Here, we provide detailed protocols for assessing the impact of this compound on HIV-1 core formation and stability.
In Vitro HIV-1 Capsid Assembly Assay (Turbidity Assay)
This assay measures the ability of purified HIV-1 capsid (CA) protein to assemble into higher-order structures in vitro, mimicking core formation. The assembly process is monitored by measuring the turbidity of the solution over time.
Principle: Purified recombinant HIV-1 CA protein is induced to assemble by increasing the salt concentration. The formation of large CA assemblies scatters light, leading to an increase in optical density (OD) at 350 nm. The effect of this compound on the kinetics and extent of CA assembly can be quantified.
Materials:
-
Purified recombinant HIV-1 CA protein
-
Assembly Buffer: 50 mM MES (pH 6.0), 1 M NaCl
-
This compound stock solution (in DMSO)
-
96-well clear bottom plates
-
Plate reader capable of measuring absorbance at 350 nm
Protocol:
-
Prepare dilutions of this compound in the assembly buffer. Include a DMSO-only control.
-
In a 96-well plate, add 50 µL of the CA protein solution (e.g., 40 µM in low salt buffer).
-
Add 50 µL of the this compound dilutions or control to the wells.
-
Initiate the assembly by adding 100 µL of high salt buffer (e.g., 4 M NaCl) to each well to achieve the final desired salt concentration.
-
Immediately place the plate in a plate reader pre-set to 25°C.
-
Measure the absorbance at 350 nm every 2 minutes for at least 30 minutes.[9]
Data Analysis: Plot the OD350 values against time. Compare the assembly kinetics (lag phase, rate of assembly) and the plateau phase for samples with and without this compound. A change in the turbidity profile in the presence of this compound would indicate a direct effect on CA assembly.
Transmission Electron Microscopy (TEM) of Virions
TEM allows for the direct visualization of viral morphology and the assessment of core integrity.
Principle: HIV-1 particles produced in the presence or absence of this compound are fixed, sectioned, and imaged using a transmission electron microscope. The morphology of the viral cores can then be classified and quantified.
Materials:
-
HIV-1 producer cell line (e.g., HEK293T)
-
HIV-1 proviral DNA
-
Cell culture medium and supplements
-
This compound
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide)
-
Embedding resin (e.g., Epon)
-
Uranyl acetate and lead citrate for staining
-
Transmission Electron Microscope
Protocol:
-
Transfect producer cells with HIV-1 proviral DNA.
-
Culture the cells in the presence of varying concentrations of this compound or a DMSO control.
-
After 48-72 hours, harvest the virus-containing supernatant.
-
Pellet the virions by ultracentrifugation.
-
Fix the virus pellet with 2.5% glutaraldehyde in a suitable buffer.
-
Post-fix with 1% osmium tetroxide.
-
Dehydrate the pellet through a series of ethanol washes.
-
Infiltrate and embed the pellet in resin.
-
Cut ultrathin sections (70-90 nm) and place them on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Image the sections using a transmission electron microscope.
Data Analysis: Capture images of a large number of virions for each condition. Categorize the observed core morphologies (e.g., conical, aberrant, empty). Calculate the percentage of each morphology type for this compound-treated and untreated samples. A significant increase in aberrant or empty cores in the presence of this compound indicates an impact on core formation.[1]
In Vitro HIV-1 Core Stability Assay
This assay measures the intrinsic stability of viral cores by subjecting them to conditions that promote disassembly.
Principle: Intact viral cores are isolated and then incubated in a "destabilization buffer". The amount of remaining intact cores is quantified by pelleting them through a sucrose cushion and measuring the amount of CA protein in the pellet by ELISA or Western blot.[10][11]
Materials:
-
Concentrated HIV-1 virions
-
1% Triton X-100
-
Sucrose solutions (e.g., 30% and 70%)
-
Destabilization Buffer (DB): 20 mM Tris-HCl (pH 8.0), 60 mM NaCl, 10 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 1% glycerol, 0.1% NP-40.[11]
-
Stabilization Buffer (SB): 10 mM Tris-HCl (pH 8.0), 10 mM KCl, 2 mM MgCl2, 0.5 mM DTT.[11]
-
This compound
-
p24 ELISA kit or anti-CA antibody for Western blotting
Protocol:
-
Produce and concentrate HIV-1 virions in the presence and absence of this compound.
-
To isolate cores, overlay the concentrated virus on a linear sucrose gradient (e.g., 30-70%) and ultracentrifuge.
-
Carefully collect the fraction containing the viral cores.
-
Incubate the isolated cores in Destabilization Buffer with or without additional this compound for a defined period (e.g., 1 hour) at 37°C.
-
Layer the reaction mixture onto a 70% sucrose cushion.
-
Pellet the intact cores by ultracentrifugation.
-
Carefully remove the supernatant.
-
Resuspend the pellet and quantify the amount of CA (p24) protein using a p24 ELISA or Western blot.
Data Analysis: Compare the amount of pelleted CA protein between the different conditions. A decrease in pelleted CA in the presence of this compound would suggest it destabilizes the core, while an increase would suggest stabilization.
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the in vitro turbidity assay.
Caption: Workflow for TEM analysis of virion morphology.
Caption: Workflow for the in vitro core stability assay.
References
- 1. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The LEDGF/p75 integrase interaction, a novel target for anti-HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrase, LEDGF/p75 and HIV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of LEDGIN treatment during virus production on residual HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of a human immunodeficiency virus type 1 core of optimal stability is crucial for viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of a Human Immunodeficiency Virus Type 1 Core of Optimal Stability Is Crucial for Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of LEDGIN treatment during virus production on residual HIV-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DETERMINANTS OF THE HIV-1 CORE ASSEMBLY PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1 Capsid Stabilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Cytosolic Extracts Stabilize the HIV-1 Core - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-of-Addition Experiments with LEDGIN6
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEDGINs, such as LEDGIN6, represent a class of allosteric inhibitors of HIV-1 integrase.[1][2] These small molecules bind to the pocket on integrase that normally interacts with the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF)/p75.[1][2] This binding event disrupts the essential interaction between integrase and LEDGF/p75 and also allosterically inhibits the catalytic activity of integrase, likely by modulating its multimerization state.[3][4][5] A key characteristic of LEDGINs is their dual mechanism of action, targeting both the early phase of viral integration and the late phase of viral maturation.[6][7]
Time-of-addition experiments are a crucial tool in virology to pinpoint the specific stage of the viral life cycle that is targeted by an antiviral compound.[8][9] In this assay, the antiviral drug is added to infected cell cultures at various time points post-infection. The point at which the drug loses its ability to inhibit viral replication indicates when the targeted step has been completed.[10][11] For compounds with a dual mechanism, like LEDGINs, this method can elucidate the kinetics of both inhibitory effects.[7][12]
These application notes provide a detailed protocol for conducting time-of-addition experiments with this compound to characterize its bimodal antiviral activity against HIV-1.
Data Presentation
The results of a time-of-addition experiment with this compound can be summarized to determine the half-maximal time of inhibition (t½), which is the time point at which the compound loses 50% of its inhibitory activity. This value is compared to that of control compounds with known mechanisms of action.
Table 1: Time of Inhibition for Early Events in the HIV-1 Replication Cycle
| Compound | Drug Class | Target | t½ (hours post-infection) |
| Zidovudine (AZT) | NRTI | Reverse Transcription | ~7.0[12] |
| Raltegravir | INSTI | Integration | ~12.4[12] |
| This compound (e.g., CX05045) | LEDGIN | Integration | ~12.2 [7] |
NRTI: Nucleoside Reverse Transcriptase Inhibitor; INSTI: Integrase Strand Transfer Inhibitor.
Table 2: Time of Inhibition for Late Events in the HIV-1 Replication Cycle
| Compound | Drug Class | Target | t½ (hours post-infection) |
| Ritonavir | Protease Inhibitor | Maturation | ~25.7[12] |
| This compound (e.g., CX05045) | LEDGIN | Maturation | ~24.5 [7] |
Experimental Protocols
This protocol describes a time-of-addition experiment to determine the antiviral activity of this compound at different stages of the HIV-1 replication cycle in MT-4 cells.
Materials
-
Cells and Virus:
-
Reagents:
-
This compound (experimental compound)
-
Control compounds:
-
Zidovudine (AZT) - Reverse Transcriptase Inhibitor
-
Raltegravir - Integrase Inhibitor
-
Ritonavir - Protease Inhibitor
-
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
-
Equipment:
Methodology
-
Cell Preparation:
-
Culture MT-4 cells in complete RPMI 1640 medium.
-
On the day of the experiment, harvest cells and determine cell viability and density using trypan blue exclusion. Adjust the cell concentration to 1 x 10⁶ cells/mL in complete medium.
-
-
Virus Infection:
-
Infect MT-4 cells with HIV-1 at a high multiplicity of infection (MOI > 1) to ensure a synchronized infection.[15]
-
Incubate the cell-virus mixture for 1-2 hours at 37°C to allow for viral adsorption.[10]
-
After the incubation, wash the cells three times with PBS to remove unbound virus.
-
Resuspend the infected cells in fresh complete medium at a concentration of 5 x 10⁵ cells/mL.
-
-
Time-of-Addition:
-
Dispense 100 µL of the infected cell suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of this compound and the control compounds (AZT, Raltegravir, Ritonavir) at a concentration that is 10-fold higher than their EC₅₀.
-
At designated time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12, 16, 20, 24, and 28 hours), add 11 µL of the 10x compound solutions to the respective wells in triplicate.[7]
-
Include a "no drug" control (DMSO vehicle) and an "uninfected" control.
-
-
Incubation and Sample Collection:
-
Quantification of Viral Replication:
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each compound at each time point relative to the "no drug" control.
-
Plot the percentage of inhibition as a function of the time of drug addition.
-
Determine the t½ for each compound by identifying the time point at which the inhibition drops to 50%.
-
Mandatory Visualization
HIV-1 Replication Cycle and Drug Targets
References
- 1. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LEDGINs, Inhibitors of the Interaction Between HIV-1 Integrase and LEDGF/p75, Are Potent Antivirals with a Potential to Cure HIV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of an MT4 cell line persistently producing infective HIV-1 particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LEDGIN-mediated Inhibition of Integrase–LEDGF/p75 Interaction Reduces Reactivation of Residual Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Basis for Permissivity of the MT-4 T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting LEDGIN6 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing LEDGIN6 in in vitro assays, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating after I add it to my aqueous cell culture medium. What is the primary cause of this?
A1: This is a common issue known as solvent-shifting. This compound, like many small molecule inhibitors, is significantly more soluble in organic solvents like Dimethyl Sulfoxide (DMSO) than in aqueous solutions such as cell culture media. When a concentrated DMSO stock of this compound is introduced into the aqueous environment of your media, the abrupt change in solvent polarity dramatically decreases its solubility, often leading to precipitation.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture to avoid solvent-induced cytotoxicity?
A2: To minimize solvent-induced effects on cell health and experimental outcomes, it is best practice to keep the final concentration of DMSO in your cell culture medium below 0.5%. For sensitive cell lines or long-term assays, a final DMSO concentration of less than 0.1% is recommended. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experimental design to account for any solvent effects.
Q3: Can temperature fluctuations affect the solubility of my this compound stock solution?
A3: Yes, temperature changes can significantly impact solubility. Storing stock solutions at low temperatures (-20°C or -80°C) is crucial for stability, but repeated freeze-thaw cycles should be avoided. These cycles can cause the compound to fall out of solution. It is highly recommended to aliquot your stock solution into smaller, single-use volumes to prevent this.
Q4: Are there any components in standard cell culture media that are known to cause precipitation of small molecules like this compound?
Q5: How can I visually confirm if my this compound has precipitated in the cell culture well?
A5: Precipitation can be observed in several ways. You may notice a cloudy or hazy appearance in the medium. Under a light microscope, you might see fine particles, amorphous aggregates, or crystalline structures. These can often be distinguished from cells by their morphology and lack of movement. It is good practice to visually inspect your assay plates for any signs of precipitation before collecting data.
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to cell culture medium.
| Possible Cause | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound may exceed its kinetic solubility in your specific medium. |
| * Action: Perform a dose-response experiment to determine the optimal working concentration. It's possible a lower concentration will still be effective. | |
| Rapid Solvent Shift | Adding the DMSO stock directly and quickly to the full volume of medium can cause localized high concentrations and rapid precipitation. |
| * Action: Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. | |
| Low Temperature of Medium | Adding a concentrated stock to cold medium can decrease solubility. |
| * Action: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. |
Issue: this compound appears to be soluble initially but precipitates over time during the assay.
| Possible Cause | Recommended Solution |
| Metastable Supersaturation | The initial concentration may be in a supersaturated state, which is thermodynamically unstable and leads to precipitation over time. |
| * Action: Determine the kinetic solubility of this compound in your assay medium (see Protocol 1). Work at concentrations at or below the determined kinetic solubility limit. | |
| Compound Instability | This compound may be degrading in the culture medium at 37°C over the course of the experiment, with the degradation products being less soluble. |
| * Action: If possible, shorten the incubation time of your assay. Consider replenishing the medium with freshly prepared this compound for longer-term experiments. | |
| Interaction with Secreted Cellular Factors | Cells may secrete proteins or other molecules that can interact with and reduce the solubility of this compound. |
| * Action: Test the stability of this compound in conditioned medium (medium in which cells have been previously cultured) to see if precipitation is enhanced. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Cell Culture Medium
This protocol provides a method to estimate the kinetic solubility of this compound in your specific cell culture medium using a 96-well plate format and visual inspection.
Materials:
-
This compound
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100% DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
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96-well clear-bottom microplate
-
Multichannel pipette
-
Light microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Serial Dilutions: In a separate 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO.
-
Dilute into Cell Culture Medium: In the clear-bottom 96-well plate, add 99 µL of your pre-warmed cell culture medium to each well.
-
Add this compound Dilutions: Using a multichannel pipette, transfer 1 µL of each DMSO dilution of this compound into the corresponding wells of the plate containing the medium. This will create a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at 37°C for 1-2 hours.
-
Visual Inspection: After incubation, visually inspect each well for signs of precipitation using a light microscope.
-
Determine Kinetic Solubility: The highest concentration that does not show any visible precipitate is your estimated kinetic solubility under these conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Workflow for kinetic solubility determination.
Technical Support Center: Optimizing LEDGIN6 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LEDGIN6 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor belonging to a class of compounds known as Allosteric HIV-1 Integrase Inhibitors (ALLINIs).[1] Its primary target is the HIV-1 integrase (IN) enzyme, a crucial component for viral replication.[1]
Q2: What is the mechanism of action for this compound?
This compound functions as a "molecular glue."[1] It binds to a non-catalytic site on the HIV-1 integrase, specifically at the dimer interface where the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75 normally binds.[2] This binding induces aberrant multimerization of the integrase, which disrupts its normal function.[1][2] This allosteric inhibition affects both the early stage of HIV replication by preventing the integration of the viral DNA into the host chromosome, and the late stage by impairing the proper maturation of new viral particles.[2][3]
Q3: What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound is cell-line and assay-dependent, but it generally falls within the nanomolar (nM) to low micromolar (µM) range for antiviral activity.[1] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Q4: I'm observing significant cell death even at low concentrations of this compound. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
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High Solvent Concentration: this compound is often dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and that your control cells are treated with the same concentration of DMSO.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It is crucial to determine the 50% cytotoxic concentration (CC50) for your specific cell line.
-
Contamination: Microbial contamination can cause cell stress and death.[4][5] Regularly check your cultures for any signs of contamination.[4][5]
Q5: My this compound solution is precipitating after being added to the cell culture medium. How can I resolve this?
Precipitation is a common issue with hydrophobic compounds.[6][7] Here are some troubleshooting steps:
-
Solvent Concentration: Ensure your stock solution of this compound in DMSO is at a sufficiently high concentration so that the volume added to the medium is minimal.[6]
-
Dilution Method: When diluting the DMSO stock into your aqueous culture medium, add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion.[6]
-
Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
pH Adjustment: In some cases, slight adjustments to the pH of the medium can improve the solubility of a compound, but this should be done cautiously as it can also affect cell health.[7]
Q6: My experimental results with this compound are inconsistent. What are the potential sources of variability?
Inconsistent results can stem from several aspects of the experimental setup:
-
Cell Density and Health: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of each experiment.[8][9] Over-confluent or stressed cells can respond differently to treatment.
-
Compound Potency: Ensure proper storage of your this compound stock solution to maintain its potency. Avoid repeated freeze-thaw cycles.
-
Assay Timing: The duration of drug exposure can significantly impact the results.[6] Adhere to a consistent timeline for treatment and analysis across all experiments.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration. Calibrate your pipettes regularly.
Data Presentation: Quantitative Summary
To effectively use this compound, it is crucial to determine its therapeutic window by comparing its antiviral efficacy (EC50) with its cytotoxicity (CC50).
Table 1: Key Parameters for Evaluating this compound Activity
| Parameter | Definition | Importance |
| EC50 | The concentration of this compound that results in a 50% reduction in a measure of viral activity (e.g., plaque formation, viral protein expression).[10][11][12][13] | Measures the antiviral potency of the compound. A lower EC50 indicates higher potency. |
| CC50 | The concentration of this compound that causes a 50% reduction in cell viability (cytotoxicity).[14][15][16][17] | Measures the toxicity of the compound to the host cells. A higher CC50 is desirable. |
| SI | Selectivity Index (CC50 / EC50).[14][15][17] | Indicates the therapeutic window of the compound. A higher SI value (typically ≥10) suggests that the compound is more toxic to the virus than to the host cells.[14] |
Table 2: Example Data for this compound in HeLaP4 Cells
The following data is illustrative and may not be representative of all experimental conditions. Researchers should determine these values for their specific system.
| Parameter | Reported Value | Reference |
| EC50 (Anti-HIV activity) | 1.14 ± 0.32 µM | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
This protocol helps determine the EC50 of this compound for its antiviral activity.
-
Cell Seeding: Seed your target cells (e.g., TZM-bl cells for HIV) in a 96-well plate at a density that will not lead to over-confluence during the experiment. Incubate overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 dilutions. Include a "no-drug" control and a "DMSO-only" control.
-
Infection: Add a predetermined amount of virus to each well, except for the "no-cell" and "no-virus" controls.
-
Treatment: Immediately add the diluted this compound to the appropriate wells.
-
Incubation: Incubate the plate for a period suitable for the virus life cycle (e.g., 48-72 hours).
-
Quantification of Viral Activity: Measure the level of viral replication using an appropriate assay, such as a luciferase reporter assay, p24 ELISA, or plaque assay.
-
Data Analysis: Plot the percentage of viral inhibition against the log of the this compound concentration. Use a non-linear regression analysis to determine the EC50 value.[11]
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the CC50 of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include "no-cell" (medium only) and "no-drug" (cells with medium and DMSO) controls.
-
Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression analysis to calculate the CC50 value.[14][15]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting common issues with this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 5. 细胞培养故障排除 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Off-Target Effects of LEDGIN6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of LEDGIN6, an allosteric HIV-1 integrase inhibitor.
Understanding this compound's Mechanism of Action
This compound is an allosteric inhibitor of HIV-1 integrase (IN). Unlike catalytic inhibitors that target the enzyme's active site, this compound binds to a pocket at the dimer interface of the IN catalytic core domain, which is also the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75. The primary mechanism of action for this compound and other allosteric HIV-1 integrase inhibitors (ALLINIs) is the induction of aberrant IN hyper-multimerization. This process is detrimental to the normal function of integrase during both the early and late stages of HIV-1 replication, leading to the production of non-infectious viral particles.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
Q2: My cells are showing unexpected toxicity or a phenotype inconsistent with HIV-1 integrase inhibition after treatment with this compound. What should I do?
A: Unexplained cellular effects could be due to off-target interactions. We recommend a stepwise approach to troubleshoot this issue:
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Perform a Dose-Response Analysis: Determine if the unexpected phenotype is dose-dependent and if it occurs at concentrations significantly higher than the IC50 for on-target activity. Off-target effects are often observed at higher concentrations.
-
Use a Structurally Different Control Compound: Employ another allosteric HIV-1 integrase inhibitor with a different chemical scaffold. If the same phenotype is observed, it is more likely to be an on-target effect.
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Conduct a Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with HIV-1 integrase in your specific cellular model at the concentrations used.
-
Profile for Off-Target Liabilities: If the issue persists, consider proteome-wide screening methods to identify potential off-target proteins.
Q3: How can I confirm that the antiviral effect I'm observing is due to the on-target activity of this compound?
A: To confirm on-target activity, consider the following experiments:
-
Rescue Experiments: If possible, introduce mutations in the HIV-1 integrase at the this compound binding site. Resistance to this compound's antiviral effect in cells infected with the mutant virus would strongly indicate on-target activity.
-
Correlate with Integrase Multimerization: Since this compound's mechanism involves inducing integrase multimerization, assays that measure this phenomenon (e.g., FRET or co-immunoprecipitation of integrase monomers) should correlate with the observed antiviral activity.
-
Secondary Inhibitor: Confirm that a structurally distinct ALLINI produces the same antiviral phenotype.
Troubleshooting Guides
Issue 1: Inconsistent Antiviral Activity of this compound
-
Possible Cause: Variability in compound stability, cell culture conditions, or viral stocks.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity and concentration of your this compound stock solution.
-
Standardize Cell Culture: Ensure consistent cell passage number, density, and media composition.
-
Validate Viral Titer: Use a standardized and validated viral stock for all experiments.
-
Optimize Concentration: Perform a detailed dose-response curve to identify the optimal concentration range for consistent inhibition.
-
Issue 2: High Background Signal or Non-Specific Effects in Cellular Assays
-
Possible Cause: The observed effect may be due to off-target interactions rather than specific inhibition of HIV-1 integrase.
-
Troubleshooting Steps:
-
Lower this compound Concentration: Use the lowest concentration of this compound that still provides robust on-target activity.
-
Include Negative Controls: Use a vehicle control (e.g., DMSO) and an inactive structural analog of this compound, if available.
-
Change Assay Platform: If possible, switch to an alternative assay with a different readout to see if the non-specific effects persist.
-
Perform Off-Target Identification: If the problem remains, proceed with the experimental protocols outlined below to identify potential off-target proteins.
-
Experimental Protocols for Off-Target Identification
Identifying the off-target interactions of a small molecule like this compound typically involves unbiased, proteome-wide screening methods. Below are detailed methodologies for key experiments.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound binds to its intended target, HIV-1 integrase, in a cellular environment. It can also be adapted for proteome-wide off-target discovery (thermal proteome profiling).[6][7][8][9]
Methodology:
-
Cell Treatment: Culture cells expressing HIV-1 integrase. Treat the cells with this compound at various concentrations or with a vehicle control for a specified incubation period (e.g., 1 hour at 37°C).
-
Heating: Aliquot the cell suspensions into PCR tubes or a 384-well plate. Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble HIV-1 integrase at each temperature point by Western blotting or other protein detection methods.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Protocol 2: Affinity Chromatography followed by Mass Spectrometry (AC-MS)
This method aims to identify proteins from a cell lysate that bind directly to an immobilized version of this compound.[10][11][12][13][14]
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a biotin tag, creating a "bait" molecule. Ensure the modification does not disrupt its binding to HIV-1 integrase.
-
Immobilization: Immobilize the biotinylated this compound onto streptavidin-coated agarose or magnetic beads.
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Cell Lysis: Prepare a cell lysate from a relevant cell line under non-denaturing conditions.
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Affinity Pulldown: Incubate the cell lysate with the this compound-coated beads. Include a control incubation with beads that have no compound or are coated with an inactive analog. A competition control, where the lysate is pre-incubated with excess free (non-biotinylated) this compound, is also crucial.
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Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
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Elution: Elute the specifically bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
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Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise unique protein bands that appear in the this compound pulldown but not in the controls. Identify the proteins using mass spectrometry (e.g., LC-MS/MS).
Data Presentation
The following table provides a template for summarizing potential off-target proteins identified through proteomic screening.
| Potential Off-Target Protein | Identification Method | On-Target IC50 (HIV-1 Integrase) | Off-Target Binding Affinity (Kd) or IC50 | Cellular Phenotype (if known) |
| Example: Protein X | AC-MS | [Insert IC50] | [Insert Kd or IC50] | [Describe any observed phenotype] |
| Example: Protein Y | CETSA-MS | [Insert IC50] | [Insert ΔTm at given concentration] | [Describe any observed phenotype] |
Visualizations
This compound Mechanism of Action
References
- 1. Allosteric HIV-1 Integrase Inhibitors Lead to Premature Degradation of the Viral RNA Genome and Integrase in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Inhibition of Human Immunodeficiency Virus Integrase: LATE BLOCK DURING VIRAL REPLICATION AND ABNORMAL MULTIMERIZATION INVOLVING SPECIFIC PROTEIN DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing LEDGIN6 Resistance in HIV-1 Research
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering resistance to LEDGIN6, a novel allosteric integrase inhibitor (ALLINI), due to mutations in the HIV-1 integrase (IN), specifically Y99H and A128T.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other ALLINIs?
A1: this compound and other ALLINIs are non-catalytic site inhibitors. They bind to a pocket on the HIV-1 integrase at the dimer interface, the same site where the host protein LEDGF/p75 binds.[1] This binding does not directly inhibit the catalytic activity of the integrase but rather induces aberrant hyper-multimerization of the enzyme.[2][3] This abnormal oligomerization of integrase disrupts the normal processes of viral maturation, leading to the production of non-infectious virions with malformed cores and mislocalized viral ribonucleoprotein complexes.[4]
Q2: How do the Y99H and A128T mutations confer resistance to this compound?
A2: The Y99H and A128T mutations are located within the LEDGF/p75 binding pocket of the HIV-1 integrase, where this compound binds.[5] The primary mechanism of resistance is not by preventing the binding of the inhibitor to the integrase. Instead, these mutations interfere with the subsequent conformational changes required for the inhibitor-induced hyper-multimerization of integrase.[3][6] The A128T mutation, in particular, has been identified as a primary resistance mutation to numerous ALLINIs.[1][3] The Y99H mutation, often appearing with A128T, can further enhance resistance.[3][5]
Q3: What is the impact of Y99H and A128T mutations on viral fitness?
A3: The Y99H and A128T mutations can have a moderate impact on viral replication fitness.[7] Studies have shown that the single mutant HIV-1(Y99H IN) and HIV-1(A128T IN) showed a slight reduction in infectivity, while the double mutant HIV-1(Y99H/A128T IN) was significantly less infectious compared to the wild-type virus.[3]
Q4: Are there second-generation ALLINIs that can overcome Y99H and A128T resistance?
A4: Research is ongoing to develop next-generation ALLINIs with improved potency against resistant strains. For example, by rationally modifying the chemical structure of existing ALLINIs, researchers have developed analogs that can more effectively induce hyper-multimerization of the mutant integrase and exhibit increased potency against resistant viruses.[3]
Data Presentation: Quantitative Analysis of ALLINI Resistance
The following table summarizes the fold resistance conferred by the Y99H and A128T mutations to various allosteric integrase inhibitors (ALLINIs), the class of compounds to which this compound belongs. Data is compiled from multiple studies and different specific compounds within the ALLINI class.
| Compound Class | Specific Compound | Mutation(s) | Fold Resistance (EC50/IC50) | Reference |
| ALLINI | Pirmitegravir | Y99H | ~4-fold | [3] |
| ALLINI | Pirmitegravir | A128T | ~13-fold | [3] |
| ALLINI | Pirmitegravir | Y99H/A128T | >150-fold | [3] |
| ALLINI | ALLINI-1 | A128T | ~11.5-fold (strand transfer) | [6] |
| ALLINI | ALLINI-2 | A128T | ~5-fold (strand transfer) | [6] |
| ALLINI | ALLINI-1 | A128T | ~12-fold (LEDGF/p75-dependent integration) | [6] |
| ALLINI | ALLINI-2 | A128T | ~25-fold (LEDGF/p75-dependent integration) | [6] |
| Pyrrolopyridine-based ALLINI | STP0404 | Y99H and A128T | Confers resistance (specific fold-change not detailed in abstract) | [5] |
Experimental Protocols
Protocol: Determining the Antiviral Activity and Resistance Profile of this compound using a Cell-Based Assay
This protocol outlines a standard method for assessing the 50% effective concentration (EC50) of an antiviral compound against wild-type and mutant HIV-1 strains.
1. Materials:
- Cell line permissive to HIV-1 infection (e.g., TZM-bl, MT-4)
- Wild-type and mutant (Y99H, A128T, Y99H/A128T) HIV-1 viral stocks of known titer
- This compound compound of known concentration
- Cell culture medium and supplements
- 96-well cell culture plates
- Reagents for quantifying viral replication (e.g., luciferase assay reagents for TZM-bl cells, p24 ELISA kit)
- Plate reader (luminometer or ELISA reader)
2. Procedure:
- Cell Plating: Seed the permissive cells into a 96-well plate at an appropriate density and incubate overnight to allow for cell adherence.
- Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. Include a "no drug" control (vehicle only, e.g., DMSO).
- Infection:
- Pre-incubate the cells with the diluted this compound for a short period (e.g., 1-2 hours).
- Add a standardized amount of wild-type or mutant HIV-1 to each well.
- Incubation: Incubate the infected plates for 48-72 hours at 37°C in a CO2 incubator.
- Quantification of Viral Replication:
- For TZM-bl cells: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
- For other cell lines: Collect the cell supernatant and quantify the p24 antigen concentration using an ELISA kit.
- Data Analysis:
- Normalize the results to the "no drug" control.
- Plot the percentage of viral inhibition against the log of the drug concentration.
- Use a non-linear regression analysis to calculate the EC50 value, which is the concentration of the drug that inhibits viral replication by 50%.
- Fold Resistance Calculation: Divide the EC50 value for the mutant virus by the EC50 value for the wild-type virus to determine the fold resistance.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in EC50 values between experiments | - Inconsistent cell seeding density- Variation in viral stock titer- Pipetting errors | - Ensure consistent cell counting and seeding.- Use a consistent and recently titrated viral stock.- Use calibrated pipettes and be meticulous with dilutions. |
| No significant inhibition of viral replication even at high drug concentrations | - Inactive compound- Highly resistant viral strain- Incorrect drug concentration | - Verify the activity of the this compound compound on a sensitive wild-type virus.- Confirm the genotype of the resistant virus.- Double-check all drug dilution calculations and preparations. |
| Cell toxicity observed at concentrations close to the EC50 | - The compound has a narrow therapeutic window. | - Perform a cytotoxicity assay (e.g., MTS or LDH assay) in parallel to determine the 50% cytotoxic concentration (CC50).- Calculate the selectivity index (SI = CC50/EC50) to assess the therapeutic window. |
| Difficulty in generating high-titer resistant viral stocks | - The mutations significantly impair viral fitness. | - Passage the virus for an extended period to allow for adaptation and selection of compensatory mutations.- Concentrate the viral supernatant using methods like ultracentrifugation. |
Visualizations
Mechanism of Action and Resistance to this compound
Caption: Mechanism of this compound action and resistance pathway.
Experimental Workflow for Characterizing this compound Resistance
Caption: Workflow for identifying and characterizing resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor pirmitegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The A128T Resistance Mutation Reveals Aberrant Protein Multimerization as the Primary Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing Antiviral Potency of LEDGIN 6 Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with LEDGIN 6 and its derivatives in antiviral assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental evaluation of LEDGIN 6 derivatives.
Q1: Why am I observing high variability between my replicate wells in the luciferase reporter assay?
A1: High variability in luciferase assays can stem from several factors:
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Pipetting Errors: Inconsistent volumes of cells, virus, or compound can lead to significant differences in signal.
-
Solution: Use calibrated multichannel pipettes and prepare master mixes for reagents to be added to multiple wells.
-
-
Cell Seeding Density: Uneven cell distribution across the plate can affect viral infection and compound efficacy.
-
Solution: Ensure a homogenous cell suspension before and during seeding. After seeding, gently rock the plate to ensure even distribution.
-
-
Reagent Quality: Degradation of luciferase substrate or lysis buffer can result in inconsistent signal.
-
Solution: Use freshly prepared reagents. Aliquot and store reagents as recommended by the manufacturer to avoid repeated freeze-thaw cycles.[1]
-
-
Plate Edge Effects: Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations, which can affect cell growth and assay performance.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
-
Q2: My LEDGIN 6 derivative shows low potency (high EC50 value) in the antiviral assay. What are some potential reasons and solutions?
A2: Low observed potency can be due to several factors related to the compound, the assay setup, or the virus-cell system.
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Compound Solubility: Poor solubility of the derivative in the assay medium can lead to a lower effective concentration than intended. Precipitation of the compound can also cause cytotoxicity.
-
Solution: Initially, dissolve the compound in 100% dimethyl sulfoxide (DMSO) and then dilute it to the final concentration in the assay medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). If solubility remains an issue, consider using alternative solvents or formulating the compound with solubility enhancers, though these should be tested for effects on the assay.
-
-
Compound Stability: The derivative may be unstable in the cell culture medium over the course of the experiment.
-
Solution: Assess the stability of your compound in the assay medium over time using analytical methods like HPLC. If instability is confirmed, you may need to perform the assay over a shorter duration or replenish the compound during the experiment.
-
-
Assay Sensitivity: The assay may not be sensitive enough to detect the antiviral effect of your compound.
-
Solution: Optimize the multiplicity of infection (MOI) of the virus. A high MOI can overwhelm the inhibitory effect of the compound. Use a lower MOI that still gives a robust signal-to-noise ratio.
-
-
Dual Mechanism of Action: LEDGINs have both an "early" (integration inhibition) and a "late" (maturation inhibition) effect. Your assay might only be capturing one of these effects.
-
Solution: To evaluate both effects, perform a time-of-addition experiment. This will help you determine if your compound acts at the early or late stage of the viral life cycle, or both.
-
Q3: I am observing significant cytotoxicity (low CC50 value) with my LEDGIN 6 derivative, which complicates the interpretation of my antiviral activity data. How can I address this?
A3: Cytotoxicity can mask the true antiviral activity of a compound.
-
Determine the Therapeutic Window: The selectivity index (SI), calculated as CC50 / EC50, is a critical parameter. A higher SI value indicates a more favorable therapeutic window. Compounds with an SI value ≥ 10 are generally considered active in vitro.
-
Assay Duration: Longer incubation times can lead to increased cytotoxicity.
-
Solution: If possible, shorten the duration of the assay while still allowing for sufficient viral replication to be measured.
-
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to your compound.
-
Solution: Test the cytotoxicity of your compound on different cell lines to see if the effect is cell-type specific.
-
-
Distinguishing Antiviral Effect from Cytotoxicity: It's crucial to ensure that the reduction in viral signal is not simply due to cell death.
-
Solution: Always run a parallel cytotoxicity assay using uninfected cells under the same conditions as your antiviral assay. This will allow you to determine the concentration range where the compound is non-toxic and to accurately calculate the SI.
-
Q4: In my time-of-addition experiment, I'm not seeing a clear distinction between the early and late effects of my LEDGIN 6 derivative. What could be the issue?
A4: A clear distinction between early and late effects requires careful timing and synchronization of the infection.
-
Synchronization of Infection: If the infection is not well-synchronized, the different stages of the viral life cycle will overlap, making it difficult to distinguish the effects of the compound at specific time points.
-
Solution: Infect the cells for a short period (e.g., 1-2 hours) at a high MOI and then wash the cells to remove any unbound virus. This will help to synchronize the infection.
-
-
Compound Concentration: The concentration of the compound used can influence the observed effect.
-
Solution: Use a concentration that is high enough to see a potent effect but not so high that it causes immediate and complete inhibition, which could mask the time-dependent nature of the inhibition. It is recommended to use a concentration that is 10- to 100-fold higher than the EC50.
-
-
Timing of Addition: The time points chosen for adding the compound may not be optimal for capturing the different stages of the viral life cycle.
-
Solution: Include a range of time points that cover the entire viral replication cycle. For HIV-1, this is typically up to 24-30 hours post-infection. Include early time points (0-4 hours) to assess the effect on entry and reverse transcription, mid-time points (6-12 hours) for integration, and later time points (12-24 hours) for late-stage events.
-
Quantitative Data for LEDGIN 6 Derivatives
The following table summarizes the in vitro antiviral activity and cytotoxicity of selected LEDGIN 6 derivatives against HIV-1.
| Derivative | HIV-1 Strain | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| BI 224436 | HXB2 | PBMCs | 7.2 | >120 | >16,667 | [2] |
| NL4.3 | PBMCs | 14 | >120 | >8,571 | [2] | |
| BaL | PBMCs | 15 | >120 | >8,000 | [2] | |
| HXB2 | C8166 | Not Reported | 97 | >6,500 (calculated with 15 nM EC50) | [2] | |
| GS-9822 | IIIb | MT-4 | low nM range | ~15-fold lower than CX14442 | 2-fold higher than CX14442 | [3] |
| NL4.3 | MT-4 | >100-fold more potent than CX14442 | Not Reported | Not Reported | [3] | |
| CX14442 | IIIb | MT-4 | Not Reported | Not Reported | Not Reported | [3] |
EC50 (50% effective concentration): The concentration of the compound that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index): Calculated as CC50/EC50. A higher SI indicates a better safety profile. PBMCs: Peripheral Blood Mononuclear Cells.
Experimental Protocols
HIV-1 Infectivity Assay using Luciferase Reporter Cells (TZM-bl)
This assay measures the ability of LEDGIN 6 derivatives to inhibit HIV-1 infection in a single-round infectivity assay using TZM-bl cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
HIV-1 virus stock (e.g., NL4.3)
-
LEDGIN 6 derivatives dissolved in DMSO
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count TZM-bl cells.
-
Seed 1 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the LEDGIN 6 derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the cells and add 50 µL of the diluted compounds to the appropriate wells. Include a "no drug" control (medium with DMSO) and a "cells only" control (no virus, no drug).
-
-
Virus Infection:
-
Dilute the HIV-1 virus stock in complete growth medium to a predetermined MOI.
-
Add 50 µL of the diluted virus to each well (except the "cells only" control).
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Allow the plate and the luciferase assay reagent to equilibrate to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 2-5 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from "cells only" wells) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no drug" control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Time-of-Addition Assay
This assay helps to determine the stage of the HIV-1 life cycle that is inhibited by the LEDGIN 6 derivative.
Materials:
-
TZM-bl cells
-
Complete growth medium
-
High-titer HIV-1 virus stock
-
LEDGIN 6 derivative and control compounds (e.g., an entry inhibitor, a reverse transcriptase inhibitor, an integrase inhibitor, and a protease inhibitor)
-
24-well or 48-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed TZM-bl cells in a multi-well plate at a density that will be confluent at the end of the experiment.
-
-
Synchronized Infection:
-
Infect the cells with a high MOI of HIV-1 for 2 hours at 37°C to allow for viral entry.
-
After 2 hours, wash the cells three times with PBS to remove unbound virus.
-
Add fresh complete growth medium to each well. This is considered time zero (t=0).
-
-
Time-of-Addition:
-
Add the LEDGIN 6 derivative and control compounds at various time points post-infection (e.g., 0, 2, 4, 6, 8, 12, 24 hours). Use a concentration that is 10-100 times the EC50.
-
-
Incubation:
-
Incubate the plates until 48 hours post-infection.
-
-
Quantification of Infection:
-
Measure the level of infection using a suitable method, such as a luciferase assay (if using TZM-bl cells) or a p24 ELISA of the supernatant.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the time of compound addition.
-
The time at which the compound loses its inhibitory activity indicates the point in the viral life cycle that it targets. For example, if a compound loses its activity when added after 4 hours, it likely targets an early event like reverse transcription. If it retains activity when added at later time points, it likely targets a late event like maturation.
-
Visualizations
HIV-1 Life Cycle and Points of Inhibition by LEDGIN 6 Derivatives
Caption: Dual mechanism of action of LEDGIN 6 derivatives on the HIV-1 life cycle.
Experimental Workflow for Antiviral Potency (EC50) Determination
Caption: Workflow for determining the EC50 of LEDGIN 6 derivatives.
Logical Flow for Troubleshooting Low Potency Results
Caption: Troubleshooting guide for low potency of LEDGIN 6 derivatives.
References
Technical Support Center: Overcoming Limitations in LEDGIN6 Experimental Models
Disclaimer: The information provided below is for a hypothetical compound referred to as "LEDGIN6." Due to the absence of specific data on a molecule with this exact name in publicly available scientific literature, this guide is based on general principles for troubleshooting experiments involving small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in experiments with this compound?
A1: Variability in experimental outcomes with small molecule inhibitors like this compound can arise from several factors. These include inconsistencies in cell culture conditions (e.g., passage number, confluency), improper storage and handling of the compound, and human error during experimental procedures.[1] It is also crucial to have clearly defined protocols and to avoid taking shortcuts, such as not waiting for the entire incubation period.[1]
Q2: How can I be sure that the observed effects of this compound are not due to off-target activity?
A2: Off-target effects are a common concern with small molecule inhibitors.[2] To differentiate between on-target and off-target effects, it is recommended to use multiple experimental approaches. These can include using a structurally distinct inhibitor that targets the same pathway, performing target knockdown (e.g., using CRISPR/Cas9 or RNAi) to see if it phenocopies the effect of this compound, and conducting rescue experiments by overexpressing a drug-resistant mutant of the target protein.[2][3][4]
Q3: What are the best practices for storing and handling this compound?
A3: Improper storage of reagents is a common cause of experimental failure.[1] For small molecule inhibitors like this compound, it is generally recommended to store them as aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The compound should be dissolved in a suitable solvent (e.g., DMSO) at a high concentration to create a stock solution. Before each experiment, a fresh aliquot should be thawed and diluted to the final working concentration. Always refer to the manufacturer's specific instructions for storage and handling.
Q4: At what concentration should I use this compound in my experiments?
A4: The optimal concentration of this compound will depend on the specific cell type and experimental assay. It is essential to perform a dose-response curve to determine the effective concentration range. This typically involves testing a wide range of concentrations to identify the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution | Quantitative Parameter to Check |
| Inconsistent Results Between Experiments | - Cell passage number too high- Inconsistent cell seeding density- Variation in incubation times | - Use cells within a defined passage number range- Ensure consistent cell seeding density in all wells- Strictly adhere to the protocol's incubation times | - Cell passage number- Cell count per well- Incubation time |
| High Cell Death in Control Group | - Contamination of cell culture- Improper handling of cells- Toxicity of the vehicle (e.g., DMSO) | - Regularly test for mycoplasma contamination- Use proper aseptic techniques- Ensure the final concentration of the vehicle is not toxic to the cells (typically <0.1%) | - Mycoplasma test results- Vehicle concentration |
| No Observable Effect of this compound | - Incorrect concentration used- Inactive compound- The target is not essential in the experimental model | - Perform a dose-response experiment with a wider range of concentrations- Use a fresh aliquot of the compound- Confirm target expression and engagement in your cell model | - Concentration range- Compound storage conditions- Target protein levels (e.g., by Western blot) |
| High Background Signal in Assay | - Incomplete washing steps- Reagent contamination- Non-specific binding | - Ensure all washing steps are performed thoroughly- Use fresh, high-quality reagents- Include appropriate negative controls to assess background signal | - Number of washes- Reagent expiration dates- Signal in no-treatment controls |
Experimental Protocols
Cell Viability (MTT) Assay to Determine IC50 of this compound
This protocol outlines the steps to assess the effect of this compound on cell viability and determine its half-maximal inhibitory concentration (IC50).
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common starting range is from 100 µM to 0.01 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Visualizations
Hypothetical Signaling Pathway of this compound
Experimental Workflow for this compound Evaluation
References
- 1. go.zageno.com [go.zageno.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of Catechol-Containing LEDGIN Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity issues with catechol-containing LEDGIN (Lens Epithelium-Derived Growth Factor/p75) analogues.
I. Frequently Asked Questions (FAQs)
Q1: Why do my catechol-containing LEDGIN analogues exhibit cytotoxicity?
A1: The catechol moiety, while often important for the inhibitory activity of HIV-1 integrase, is also associated with cytotoxicity. The primary mechanism is believed to be the oxidation of the catechol group to form reactive quinones. These quinones can lead to the generation of reactive oxygen species (ROS), depletion of cellular glutathione (GSH), and damage to cellular macromolecules like DNA and proteins, ultimately inducing apoptosis.[1][2]
Q2: What is the proposed mechanism of catechol-induced cytotoxicity?
A2: The cytotoxicity of catechols is often linked to their oxidation to electrophilic o-quinones. This process can be enzymatic or can occur through auto-oxidation. The resulting quinones are highly reactive and can covalently modify cellular nucleophiles, such as cysteine residues in proteins and glutathione (GSH). This can disrupt cellular function and lead to apoptosis. Depletion of GSH, a key cellular antioxidant, further exacerbates oxidative stress.[1]
Q3: Is there a structure-activity relationship (SAR) for the cytotoxicity of catechol-containing compounds?
A3: Yes, the cytotoxicity of catechol analogues is influenced by their chemical structure. Factors such as lipophilicity and the electronic properties of substituents on the catechol ring can affect the rate of oxidation to quinones and the reactivity of these quinones, thereby influencing cytotoxic potential. For instance, increased lipophilicity may lead to greater intracellular accumulation and higher cytotoxicity.[3] It has been suggested that introducing a nitrogen substituent into the aryl ring of catechol-containing HIV-1 integrase inhibitors can help to mitigate their cytotoxic effects.[4]
Q4: How can I differentiate between antiviral activity and cytotoxicity in my experiments?
A4: It is crucial to determine the therapeutic index (TI) of your compounds, which is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50). A higher TI indicates a more favorable safety profile. You should perform parallel assays to determine both the antiviral potency and the cytotoxicity of your LEDGIN analogues.
Q5: What are some strategies to reduce the cytotoxicity of my catechol-containing LEDGIN analogues?
A5: One proposed strategy is to modify the catechol moiety to reduce its propensity for oxidation. This could involve introducing electron-withdrawing groups to the catechol ring or replacing the catechol with a bioisostere that retains binding affinity for the target but has a lower potential for redox cycling. As mentioned, the introduction of a nitrogen substituent into the aryl ring has been suggested as a way to reduce the cytotoxicity of catechol-containing HIV-1 integrase inhibitors.[4]
II. Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of catechol-containing LEDGIN analogues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed even at low compound concentrations. | The catechol moiety is readily oxidizing under your experimental conditions. | - Prepare fresh stock solutions of your compound immediately before use. \n- Minimize exposure of the compound to light and air. \n- Consider adding an antioxidant, such as N-acetylcysteine, to the cell culture medium to see if it mitigates the cytotoxicity. This can help determine if oxidative stress is the primary cause.[1] |
| Inconsistent cytotoxicity results between experiments. | - Cell passage number and confluency can affect susceptibility to cytotoxic agents. \n- Variability in compound stock solution stability. \n- Inconsistent incubation times. | - Use cells within a consistent and narrow passage number range. \n- Seed cells at a consistent density to ensure similar confluency at the time of treatment. \n- Prepare fresh compound dilutions for each experiment from a recently prepared stock. \n- Ensure precise and consistent incubation times for all experiments. |
| Difficulty in solubilizing the LEDGIN analogue. | The compound may have poor aqueous solubility. | - Test a range of DMSO concentrations for your stock solution, ensuring the final concentration in the cell culture medium is non-toxic (typically ≤0.5%). \n- Consider using other biocompatible solvents, but validate their lack of cytotoxicity first. |
| Antiviral activity and cytotoxicity are observed in a similar concentration range. | The compound may have a narrow therapeutic window. | - Perform a more detailed dose-response analysis with a wider range of concentrations to accurately determine the EC50 and CC50. \n- Consider structural modifications to the compound to improve its therapeutic index, as suggested in the FAQs. |
III. Quantitative Data Presentation
While specific cytotoxicity data for catechol-containing LEDGIN analogues is not widely available in published literature, researchers should aim to generate and present their data in a clear and structured format. Below is a template table for summarizing your experimental findings.
Table 1: Antiviral Activity and Cytotoxicity of Catechol-Containing LEDGIN Analogues
| Compound ID | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI = CC50/EC50) | Cell Line | Assay Method |
| Example:LEDGIN-Cat-1 | [Your Data] | [Your Data] | [Calculated Value] | MT-4 | MTT Assay |
| Example:LEDGIN-Cat-2 | [Your Data] | [Your Data] | [Calculated Value] | CEM-SS | XTT Assay |
| Your Compound 1 | |||||
| Your Compound 2 |
EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration.
IV. Experimental Protocols
Here are detailed methodologies for key experiments to assess the cytotoxicity of your catechol-containing LEDGIN analogues.
A. MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Your catechol-containing LEDGIN analogues
-
Appropriate cell line (e.g., MT-4, CEM-SS)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of your LEDGIN analogues in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the CC50 value.
B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.
Materials:
-
96-well cell culture plates
-
Your catechol-containing LEDGIN analogues
-
Appropriate cell line
-
Cell culture medium
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Follow steps 1-3 from the MTT assay protocol.
-
Incubate the plate for the desired period (e.g., 48-72 hours).
-
Prepare a cell-free supernatant by centrifuging the plate or carefully collecting an aliquot from the top of each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit's protocol at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum LDH release.
V. Visualizations
Signaling Pathway of Catechol-Induced Cytotoxicity
Caption: Proposed pathway of catechol-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing.
Troubleshooting Logic for High Cytotoxicity
Caption: A logical approach to troubleshooting high cytotoxicity.
References
- 1. Structure-activity relationships defining the cytotoxicity of catechol analogues against human malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and HIV-1 integrase inhibitory activities of catechol and bis-catechol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing LEDGIN6 Binding Cooperativity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with LEDGIN6 and other allosteric integrase inhibitors (ALLINIs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the cooperativity of this compound binding to HIV-1 integrase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound binding and how does it relate to cooperativity?
This compound is an allosteric inhibitor of HIV-1 integrase (IN). It binds to a pocket at the dimer interface of the integrase catalytic core domain (CCD), the same site where the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF)/p75 binds.[1][2] This binding event has a dual effect: it directly blocks the interaction between integrase and LEDGF/p75, and it allosterically induces a conformational change in the integrase enzyme. This conformational change promotes aberrant, higher-order multimerization of integrase, which is a key aspect of its cooperative mechanism of action.[2][3][4] This premature multimerization inhibits both the early (integration) and late (virion maturation) stages of the HIV-1 replication cycle.[4][5]
Q2: What is meant by "cooperative binding" in the context of this compound?
Cooperative binding, in this context, refers to the phenomenon where the binding of one this compound molecule to an integrase dimer influences the binding of subsequent this compound molecules to other sites on the growing integrase multimer. Positive cooperativity, which is observed with LEDGINs, means that the binding of the first molecule increases the affinity for subsequent binding events. This results in a sigmoidal binding curve rather than a hyperbolic one and can be quantified by a Hill coefficient greater than 1.[6][7] This cooperative mechanism is crucial for the potent antiviral activity of LEDGINs as it leads to a sharp increase in the formation of non-functional integrase multimers once a critical concentration of the inhibitor is reached.
Q3: How can the cooperativity of this compound binding be experimentally measured?
Several biophysical techniques can be employed to measure the cooperativity of this compound binding. A key method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which can directly measure inhibitor-induced integrase multimerization.[1][8] Other techniques that can provide insights into binding affinity and cooperativity include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Analytical Ultracentrifugation (AUC).
Q4: What are the key structural determinants for enhancing this compound binding cooperativity?
While specific structure-activity relationships for enhancing cooperativity are an active area of research, some principles can be inferred. The ability of the ligand to bridge two integrase subunits is crucial.[9] Modifications to the this compound scaffold that enhance interactions with residues in the binding pocket on both monomers of the integrase dimer are likely to improve binding affinity and cooperativity. Computational modeling can be a valuable tool to predict the effects of such modifications.[10]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during key experiments to assess and enhance this compound binding cooperativity.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Integrase Multimerization
Issue 1: Low HTRF Signal or No Dose-Response Curve
| Possible Cause | Troubleshooting Step |
| Inactive Integrase Protein | - Ensure proper protein folding and activity. Perform a quality control check of the integrase preparation. |
| Incorrect Protein Concentrations | - Optimize the concentrations of His-tagged and FLAG-tagged integrase. |
| Suboptimal Assay Buffer | - Verify the buffer composition, pH, and salt concentration. Ensure compatibility with both the protein and the inhibitor. |
| This compound Precipitation | - Check the solubility of this compound in the assay buffer. If necessary, adjust the DMSO concentration (while ensuring it doesn't affect the assay). |
| Insufficient Incubation Time | - Optimize the incubation times for inhibitor-integrase binding and for antibody binding. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Non-specific Antibody Binding | - Include a control with a non-relevant inhibitor (e.g., an active site inhibitor like raltegravir) to assess non-specific effects.[1] |
| Protein Aggregation | - Centrifuge the protein stocks before use to remove any aggregates. |
| Contaminated Reagents | - Use fresh, high-quality reagents and filter-sterilize buffers. |
Isothermal Titration Calorimetry (ITC)
Issue 1: Poor Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Step |
| Low Enthalpy of Binding | - If the binding is primarily entropy-driven, the heat change may be too small to detect accurately. Consider using a more sensitive calorimeter or a different technique. |
| Inaccurate Concentration Determination | - Precisely determine the concentrations of both integrase and this compound. |
| Buffer Mismatch | - Ensure that the buffer in the syringe (containing this compound) is identical to the buffer in the cell (containing integrase). Dialyze the protein against the final buffer. |
Issue 2: Difficulty in Fitting Data to a Cooperative Binding Model
| Possible Cause | Troubleshooting Step |
| Complex Binding Isotherm | - The binding may involve more than a simple two-site cooperative model. Consider more complex models or complementary techniques to understand the binding mechanism. |
| Protein Inactivation | - Ensure the stability of the integrase protein throughout the experiment. |
| Ligand Stoichiometry Issues | - Verify the stoichiometry of binding. If it deviates significantly from the expected value, it may indicate issues with protein concentration or activity. |
Quantitative Data Summary
The following table summarizes quantitative data related to the induction of integrase multimerization by LEDGIN-6 and a related compound, BI-1001, as determined by an HTRF assay. This multimerization is a direct consequence of the cooperative binding mechanism.
| Compound | IC50 for Integrase Multimerization (µM) |
| LEDGIN-6 | 11.3 |
| BI-1001 | 4.9 |
| Data from Kessl et al. (2012)[1] |
Experimental Protocols
HTRF-Based HIV-1 Integrase Multimerization Assay
This protocol is adapted from established methods to measure inhibitor-induced multimerization of HIV-1 integrase.[8]
Materials:
-
N-terminally His-tagged full-length HIV-1 integrase
-
N-terminally FLAG-tagged full-length HIV-1 integrase
-
Anti-His6-XL665 antibody
-
Anti-FLAG-EuCryptate antibody
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20)
-
This compound stock solution in DMSO
-
384-well low-volume white plates
Procedure:
-
Prepare a mix of His-tagged and FLAG-tagged integrase in the assay buffer.
-
Add varying concentrations of this compound (or DMSO control) to the integrase mix and incubate.
-
Add the HTRF antibody mix (anti-His6-XL665 and anti-FLAG-EuCryptate) to the wells.
-
Incubate to allow for antibody binding to the tagged integrase proteins.
-
Measure the HTRF signal (emission at 665 nm and 620 nm following excitation at 320 nm) using a compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for multimerization and the Hill coefficient (nH) to quantify cooperativity.
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Multimode, Cooperative Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperative Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding cooperativity between a ligand carbonyl group and a hydrophobic side chain can be enhanced by additional H-bonds in a distance dependent manner: A case study with thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational design of a full-length model of HIV-1 integrase: modeling of new inhibitors and comparison of their calculated binding energies with those previously studied - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining LEDGIN6 Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving LEDGIN6, a novel allosteric inhibitor of HIV-1 integrase.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
| Issue | Question | Possible Cause | Suggested Solution |
| High Variability in Antiviral Activity | Why am I seeing significant well-to-well or experiment-to-experiment variability in the EC50 values for this compound? | Cell Health and Density: Inconsistent cell seeding density or poor cell viability can significantly impact results.[1] DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells and affect viral replication.[2][3][4][5] Media Stability: Degradation of essential components in the cell culture media, such as L-glutamine, can affect cell growth and viral replication. Virus Stock Titer: Variability in the titer of the HIV-1 virus stock will lead to inconsistent infection rates. | Cell Culture: Ensure consistent cell passage number, use a hemocytometer or automated cell counter for accurate cell density, and regularly check cell viability using methods like Trypan Blue exclusion. Maintain a consistent cell seeding density for all experiments. DMSO Control: Always include a vehicle control (DMSO alone) at the same final concentration used for this compound dilutions. The final DMSO concentration should ideally be kept below 0.5% to minimize cytotoxicity.[2][3][4][5] Media Preparation: Use fresh media for each experiment or ensure proper storage of pre-made media at 2-8°C for no longer than one month. Consider using media with stabilized L-glutamine. Virus Titer: Titer the virus stock before each experiment using a standard method (e.g., TCID50 assay) to ensure a consistent multiplicity of infection (MOI). |
| Inconsistent Inhibition of Integrase-LEDGF/p75 Interaction | My in vitro assay for the inhibition of the HIV-1 integrase-LEDGF/p75 interaction is showing inconsistent results. What could be the cause? | Protein Quality and Concentration: Purity and concentration of recombinant integrase and LEDGF/p75 proteins are critical. Aggregation or degradation of proteins can lead to variable results. Assay Buffer Composition: Suboptimal buffer conditions (pH, salt concentration) can affect protein folding and interaction. Incubation Times and Temperatures: Inconsistent incubation times and temperatures can lead to incomplete binding or dissociation. | Protein Handling: Use highly purified, well-characterized proteins. Aliquot proteins upon receipt and store at -80°C to avoid multiple freeze-thaw cycles. Determine protein concentration using a reliable method (e.g., BCA assay) before each experiment. Buffer Optimization: Optimize the assay buffer for pH, ionic strength, and detergents to ensure optimal protein stability and interaction. Standardize Protocol: Strictly adhere to a standardized protocol with consistent incubation times and temperatures. |
| Unexpected Cytotoxicity | I am observing higher than expected cytotoxicity in my cell-based assays with this compound. Why is this happening? | Off-Target Effects: this compound, like any small molecule, may have off-target effects at higher concentrations.[6] Solvent Toxicity: As mentioned, the DMSO solvent can contribute to cytotoxicity.[2][3][4][5] Cell Line Sensitivity: Different cell lines can have varying sensitivities to the compound and the solvent. | Dose-Response Curve: Perform a comprehensive dose-response curve to determine the cytotoxic concentration 50 (CC50) of this compound in your specific cell line. Solvent Control: Include a DMSO-only control to differentiate between compound-specific and solvent-induced cytotoxicity. Cell Line Selection: If cytotoxicity is a persistent issue, consider using a different cell line that may be less sensitive. |
| Low Potency of this compound | The observed antiviral potency (EC50) of this compound is lower than what has been reported in the literature. What are the potential reasons? | Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[7][8][9] Incorrect Viral Strain: Different HIV-1 strains can exhibit varying sensitivities to antiviral compounds. Assay Format: The choice of assay (e.g., single-cycle vs. multi-cycle replication) can influence the apparent potency.[10] | Serum Concentration: If possible, reduce the serum concentration in your assay medium or use a serum-free medium. If serum is required, ensure the concentration is consistent across all experiments. Virus Strain Verification: Confirm the identity and genotype of the HIV-1 strain being used. Assay Selection: Be aware of the limitations of your chosen assay format and consider using multiple assay types to confirm your findings. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of HIV-1 integrase.[7][11][12][13][14][15] It binds to a pocket on the integrase catalytic core domain (CCD) that is normally occupied by the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75.[11][12][13][15] This binding has a dual effect:
-
Early Stage Inhibition: It prevents the interaction between integrase and LEDGF/p75, which is crucial for the integration of the viral DNA into the host cell's genome.[16]
-
Late Stage Inhibition: It induces aberrant multimerization of integrase, leading to the production of non-infectious virions.[17]
2. How should I prepare and store this compound?
This compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, most commonly dimethyl sulfoxide (DMSO), to create a stock solution.[18] It is recommended to store the stock solution at -20°C or -80°C to maintain its stability.[18] Avoid repeated freeze-thaw cycles by preparing small aliquots of the stock solution.
3. What are the recommended cell lines for testing the antiviral activity of this compound?
Commonly used cell lines for HIV-1 antiviral assays include:
-
MT-4 cells: A human T-cell line that is highly susceptible to HIV-1 infection and shows a clear cytopathic effect.[18][19][20][21]
-
C8166-R5 cells: A T-cell line that can be used to assess antiviral activity against HIV-1 strains that use the CCR5 co-receptor.[2][3]
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that provide a more physiologically relevant model for HIV-1 infection.
The choice of cell line can influence the experimental outcome, so it is important to be consistent.[2][3]
4. How can I assess the cytotoxicity of this compound?
Cytotoxicity should be evaluated in parallel with antiviral activity assays to ensure that the observed antiviral effect is not due to cell death. Common cytotoxicity assays include:
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
G6PD Release Assay: Measures the release of glucose-6-phosphate dehydrogenase from damaged cells.
5. What are the key controls to include in my experiments?
To ensure the validity of your results, the following controls are essential:
-
Cell Control (Uninfected): Cells that are not infected with the virus.
-
Virus Control (Untreated): Cells infected with the virus but not treated with this compound.
-
Vehicle Control (DMSO): Cells infected with the virus and treated with the same concentration of DMSO used to dissolve this compound.
-
Positive Control: A known HIV-1 inhibitor with a well-characterized EC50 value.
Quantitative Data Summary
The following table summarizes representative quantitative data for allosteric HIV-1 integrase inhibitors, including compounds similar to this compound, to illustrate the potential range of experimental values. Note that EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values can vary depending on the specific assay conditions, cell line, and virus strain used.
| Compound Class | Assay Type | Cell Line | Virus Strain | EC50 / IC50 (nM) | Reference |
| Allosteric Integrase Inhibitor | Antiviral Activity | SupT1 | HIV-Luc | 89 ± 23 | [13] |
| Allosteric Integrase Inhibitor | Antiviral Activity | HEK293T | HIV-Luc | 90 ± 31 | [13] |
| Allosteric Integrase Inhibitor | Integrase-LEDGF/p75 Interaction (HTRF) | N/A | N/A | 14 | [14] |
| Raltegravir (INSTI) | Antiviral Activity | SupT1 | HIV-Luc | 3 ± 1 | [13] |
Experimental Protocols
HIV-1 Antiviral Activity Assay using MT-4 Cells
This protocol is a general guideline for determining the antiviral activity of this compound by measuring the inhibition of virus-induced cytopathic effect in MT-4 cells.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., IIIB strain)
-
This compound stock solution in DMSO
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTT solvent (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Dilution: Prepare serial dilutions of this compound in complete medium. Also, prepare dilutions of a positive control inhibitor and a vehicle control (DMSO).
-
Infection and Treatment: Add 50 µL of the diluted compounds to the appropriate wells. Then, add 50 µL of HIV-1 stock (at a pre-determined MOI, e.g., 0.01) to all wells except the cell control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[18][20]
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls. Determine the EC50 value by plotting the percentage of protection against the log of the compound concentration and fitting the data to a dose-response curve.
Integrase-LEDGF/p75 Interaction Assay (AlphaLISA)
This protocol outlines a high-throughput method to screen for inhibitors of the HIV-1 integrase and LEDGF/p75 interaction.
Materials:
-
Recombinant His-tagged HIV-1 integrase
-
Recombinant Biotinylated LEDGF/p75
-
AlphaLISA® Nickel Chelate Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA)
-
This compound stock solution in DMSO
-
384-well microplates
-
Alpha-enabled microplate reader
Procedure:
-
Compound Plating: Dispense nanoliter quantities of this compound dilutions in DMSO into the wells of a 384-well plate.
-
Protein-Bead Incubation:
-
In a separate tube, mix His-tagged integrase with AlphaLISA Nickel Chelate Acceptor beads and incubate.
-
In another tube, mix biotinylated LEDGF/p75 with Streptavidin-coated Donor beads and incubate.
-
-
Assay Reaction:
-
Add the integrase-acceptor bead complex to the wells containing the compound.
-
Add the LEDGF/p75-donor bead complex to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Detection: Read the plate on an Alpha-enabled microplate reader at an excitation of 680 nm and emission of 615 nm.
-
Data Analysis: A decrease in the AlphaLISA signal indicates inhibition of the protein-protein interaction. Calculate the IC50 value by plotting the signal against the log of the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: HIV-1 integrase and LEDGF/p75 signaling pathway.
Caption: Workflow for HIV-1 antiviral activity assay.
References
- 1. Assessing intra-lab precision and inter-lab repeatability of outgrowth assays of HIV-1 latent reservoir size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DMSO and Its Role in Differentiation Impact Efficacy of Human Adenovirus (HAdV) Infection in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Different Pathways Leading to Integrase Inhibitors Resistance [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of a HIV-1 IN-Allosteric inhibitor complex at 2.93 Å resolution: Routes to inhibitor optimization | PLOS Pathogens [journals.plos.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allosteric Inhibition of Human Immunodeficiency Virus Integrase: LATE BLOCK DURING VIRAL REPLICATION AND ABNORMAL MULTIMERIZATION INVOLVING SPECIFIC PROTEIN DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrase-LEDGF/p75 complex triggers the formation of biomolecular condensates that modulate HIV-1 integration efficiency in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 20. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in LEDGIN6 Functional Assays
Welcome to the technical support center for LEDGIN6 functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an allosteric inhibitor of HIV-1 integrase (IN). It belongs to a class of compounds known as LEDGINs (Lens Epithelium-Derived Growth Factor/p75-INhibitors). Unlike catalytic site inhibitors, this compound binds to a pocket at the dimer interface of the IN catalytic core domain (CCD), the same site where the cellular cofactor LEDGF/p75 interacts.[1][2] This binding has a dual effect on the HIV-1 replication cycle:
-
Early Stage Inhibition: It interferes with the catalytic activity of integrase, specifically the 3'-processing and strand transfer steps that are essential for integrating the viral DNA into the host genome.[2]
-
Late Stage Inhibition: It induces aberrant multimerization of integrase, which disrupts the proper assembly of new virions, leading to the production of non-infectious particles.[3]
Q2: What are the primary functional assays used to characterize this compound activity?
A2: The primary functional assays for this compound and other allosteric integrase inhibitors include:
-
Integrase 3'-Processing and Strand Transfer Assays: These are often gel-based or ELISA-like assays that measure the ability of integrase to cleave the viral DNA ends and join them to a target DNA sequence.[4]
-
Förster Resonance Energy Transfer (FRET)-based Assays: These assays can be used to monitor the disruption of the IN-LEDGF/p75 interaction or to measure the induction of IN multimerization by this compound.[5][6]
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assays: This is a specific type of FRET assay that is commonly used in a high-throughput format to study protein-protein interactions and is particularly well-suited for measuring IN multimerization.[7][8]
-
Antiviral Assays: Cell-based assays are used to determine the efficacy of this compound in inhibiting HIV-1 replication in a more biologically relevant context.[9]
Q3: We are observing reduced inhibition of HIV-1 replication in our cell-based assays over time. What could be the cause?
A3: Reduced inhibition over time in cell-based assays could be indicative of the emergence of drug-resistant viral strains.[10] While LEDGINs are effective against many known integrase inhibitor-resistant mutants, specific mutations within the LEDGF/p75 binding pocket of integrase can confer resistance to this class of compounds. It is advisable to sequence the integrase gene of the viral population to check for mutations. Standard genotyping assays can detect variants with a frequency of around 20% or higher, while more sensitive methods like next-generation sequencing can detect low-frequency variants.[10][11]
Q4: Can this compound be used in combination with other antiretroviral drugs?
A4: Yes, studies have shown that because LEDGINs have a distinct mechanism of action from catalytic site integrase inhibitors (INSTIs), they do not exhibit cross-resistance. In fact, combination treatment with INSTIs like raltegravir has been shown to have synergistic effects.[2]
Troubleshooting Guides
Issue 1: Unexpectedly Low or No Inhibition in Integrase 3'-Processing/Strand Transfer Assays
| Potential Cause | Troubleshooting Step |
| Degraded this compound Compound | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions. |
| Inactive Integrase Enzyme | Verify the activity of the integrase enzyme using a known inhibitor as a positive control. Ensure proper storage and handling of the enzyme on ice. |
| Incorrect Assay Buffer Composition | Confirm that the reaction buffer components and pH are correct as per the established protocol. |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the integrase enzyme and DNA substrates to ensure the assay is running within the optimal window for inhibition. |
| Order of Reagent Addition | For allosteric inhibitors, the order of addition can be critical. Pre-incubation of the integrase enzyme with this compound before the addition of the DNA substrate may be required to observe maximal inhibition. |
Issue 2: High Background or Low Signal-to-Noise Ratio in FRET/HTRF Assays for IN Multimerization
| Potential Cause | Troubleshooting Step |
| Autofluorescence of this compound | Run a control with the compound alone (no cells or antibodies) to check for intrinsic fluorescence at the assay wavelengths.[7] |
| Spectral Bleed-through/Cross-excitation (FRET) | Perform control experiments with donor-only and acceptor-only samples to determine the correction factors for spectral bleed-through and cross-excitation.[12][13] |
| Degraded HTRF Reagents | Store all kit components at the recommended temperatures and avoid repeated freeze-thaw cycles of antibodies.[7] |
| Incorrect Plate Reader Settings (HTRF) | Verify the correct excitation and emission wavelengths, as well as the time delay and integration settings for your HTRF assay.[7][8] |
| Low Expression of Tagged Integrase | If using a cell-based assay, confirm the expression levels of the tagged integrase proteins (e.g., His-tagged and FLAG-tagged IN).[7] |
| Inappropriate Microplate | Use high-quality, opaque white microplates designed for fluorescence assays to minimize light leakage and background.[7] |
Issue 3: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, consider using automated liquid handlers.[7] |
| Incomplete Cell Lysis (Cell-based assays) | Ensure uniform and complete cell lysis by optimizing the lysis buffer and mixing procedure.[7] |
| Cell Clumping (Cell-based assays) | Ensure a single-cell suspension before seeding to have a uniform cell number in each well.[7] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. |
Data Presentation
Table 1: Representative IC50 Values for this compound in Functional Assays
| Assay Type | Target | IC50 (µM) |
| 3'-Processing Inhibition | HIV-1 Integrase | ~9.0 |
| Strand Transfer Inhibition | HIV-1 Integrase | ~4.0 |
| Integrase Multimerization (HTRF) | HIV-1 Integrase | ~11.3 |
| Antiviral Activity (Cell-based) | HIV-1 Replication | ~0.5 |
Note: These are approximate values and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: HIV-1 Integrase 3'-Processing Assay (Gel-based)
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2), a 5'-end radiolabeled DNA oligonucleotide substrate mimicking the viral DNA terminus, and the desired concentration of this compound or control compound.
-
Enzyme Addition: Add purified recombinant HIV-1 integrase to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing EDTA and formamide.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA products by autoradiography. The cleavage of two nucleotides from the 3' end of the substrate indicates 3'-processing activity.
-
Quantification: Quantify the amount of processed and unprocessed substrate to determine the percent inhibition.
Protocol 2: HTRF Assay for Integrase Multimerization
-
Reagent Preparation: Prepare solutions of His-tagged HIV-1 integrase, FLAG-tagged HIV-1 integrase, anti-His antibody conjugated to the HTRF donor (e.g., Europium cryptate), and anti-FLAG antibody conjugated to the HTRF acceptor (e.g., XL665).
-
Compound Plating: In a 384-well white microplate, add serial dilutions of this compound or control compounds.
-
Protein Addition: Add the His-tagged and FLAG-tagged integrase proteins to the wells.
-
Antibody Addition: Add the donor and acceptor antibody conjugates.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 4 hours to overnight) to allow for protein interaction and binding of the antibodies.[7]
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.[7]
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. An increase in the HTRF ratio indicates compound-induced multimerization of the integrase proteins.[7]
Visualizations
Caption: Mechanism of action of this compound, illustrating both early and late stage inhibition of HIV-1 replication.
Caption: Experimental workflow for the HTRF-based integrase multimerization assay.
Caption: A logical workflow for troubleshooting unexpected results in this compound functional assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-Molecule Inhibitors of the LEDGF/p75 Binding Site of Integrase Block HIV Replication and Modulate Integrase Multimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV Drug Resistance: Problems and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [app.jove.com]
Validation & Comparative
A Comparative Analysis of LEDGIN6 and Dolutegravir Efficacy in HIV-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the preclinical investigational drug LEDGIN6 and the clinically approved antiretroviral dolutegravir. While dolutegravir is a well-established integrase strand transfer inhibitor (INSTI), this compound represents a novel class of allosteric integrase inhibitors (ALLINIs). This document outlines their distinct mechanisms of action, summarizes available efficacy data, and details experimental protocols relevant to their evaluation.
Executive Summary
Dolutegravir, a cornerstone of modern HIV-1 therapy, directly targets the catalytic site of the HIV-1 integrase enzyme, preventing the integration of viral DNA into the host genome. In contrast, this compound, a member of the LEDGINs class of compounds, exhibits a novel allosteric mechanism. It binds to the pocket on the integrase dimer that normally interacts with the cellular co-factor LEDGF/p75, thereby disrupting the normal integration process and also inducing aberrant integrase multimerization, which affects the late stages of the viral life cycle. Due to its preclinical status, data for this compound is limited to in vitro studies, while dolutegravir's efficacy has been extensively validated in numerous clinical trials.
Data Presentation: Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and dolutegravir, providing a basis for their comparative efficacy at the preclinical and clinical levels.
Table 1: Preclinical In Vitro Efficacy
| Parameter | This compound | Dolutegravir |
| Mechanism of Action | Allosteric Integrase Inhibitor (ALLINI) | Integrase Strand Transfer Inhibitor (INSTI) |
| Binding Site | LEDGF/p75 binding pocket on integrase | Catalytic active site of integrase |
| IC50 (IN-LEDGF/p75 Binding) | 1.37 µM[1] | Not Applicable |
| IC50 (Integrase Strand Transfer) | Not directly inhibiting in the same manner as INSTIs | 2.7 nM and 12.6 nM[2] |
| EC50 (HIV-1 Replication) | 0.76 µM (CX05045, a LEDGIN)[3] | 0.5 nM to 2.1 nM[4] |
| Protein-Adjusted IC90 | Data not available | 0.064 µg/ml[5] |
Table 2: Clinical Efficacy of Dolutegravir in Treatment-Naïve Adults (Selected Phase III Trials)
| Trial | Comparator | Primary Endpoint (HIV-1 RNA <50 copies/mL at Week 48) |
| SPRING-2 | Raltegravir | 88% (Dolutegravir) vs. 85% (Raltegravir)[6] |
| GEMINI-1 & GEMINI-2 | Dolutegravir + TDF/FTC | 91% (Dolutegravir + Lamivudine) vs. 93% (Dolutegravir + TDF/FTC) |
Mechanism of Action and Signaling Pathways
The fundamental difference in the mechanism of action between this compound and dolutegravir is a key aspect of this comparative analysis.
Dolutegravir: Integrase Strand Transfer Inhibition
Dolutegravir functions by binding to the active site of HIV-1 integrase, chelating divalent metal ions essential for the catalytic activity of the enzyme. This action specifically blocks the strand transfer step of integration, where the viral DNA is inserted into the host cell's genome.[7][8]
This compound: Allosteric Integrase Inhibition
This compound and other ALLINIs do not bind to the catalytic site of integrase. Instead, they occupy the binding pocket for the cellular co-factor LEDGF/p75.[1] This has a dual effect: it prevents the interaction between integrase and LEDGF/p75, which is important for efficient integration and targeting of integration into active genes, and it allosterically induces hyper-multimerization of integrase. This aberrant multimerization disrupts the normal assembly of the viral core in the late stage of the HIV life cycle, leading to the production of non-infectious virions.[9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for key experiments.
HIV-1 Integrase Strand Transfer Assay (for Dolutegravir)
This in vitro assay measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and a target DNA substrate.
-
Reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2).
-
Test compound (Dolutegravir) and vehicle control (e.g., DMSO).
-
Detection system (e.g., gel electrophoresis and autoradiography if using radiolabeled substrates, or ELISA-based detection).
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, donor DNA substrate, and target DNA substrate.
-
Add serial dilutions of dolutegravir or vehicle control to the reaction mixture.
-
Initiate the reaction by adding recombinant HIV-1 integrase.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a stop solution (e.g., EDTA and proteinase K).
-
Analyze the reaction products using the chosen detection method. For gel electrophoresis, strand transfer products will appear as higher molecular weight bands.
-
Quantify the inhibition of strand transfer at each drug concentration to determine the IC50 value.
Cell-Based HIV-1 Replication Assay (for EC50 Determination)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, PM1) or primary cells (e.g., PBMCs).
-
Laboratory-adapted or clinical isolate of HIV-1.
-
Cell culture medium and supplements.
-
Test compound (this compound or Dolutegravir) and vehicle control.
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus system).
Procedure:
-
Seed the target cells in a multi-well plate.
-
Add serial dilutions of the test compound or vehicle control to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the infected cells for a period of time that allows for multiple rounds of viral replication (e.g., 3-7 days).
-
At the end of the incubation period, collect the cell culture supernatant.
-
Quantify the amount of viral replication in the supernatant using the chosen method.
-
Calculate the percentage of inhibition of viral replication at each drug concentration compared to the no-drug control to determine the EC50 value.
Resistance Profile
Dolutegravir
Dolutegravir has a high barrier to resistance. In treatment-naïve patients, the development of resistance is rare. In treatment-experienced patients, particularly those with pre-existing resistance to other INSTIs, certain mutations in the integrase gene (e.g., Q148H/R/K plus other mutations) can confer resistance to dolutegravir.[10]
This compound
As a preclinical compound, the resistance profile of this compound is primarily characterized through in vitro studies. Resistance to LEDGINs has been associated with mutations in the LEDGF/p75 binding pocket of integrase, such as A128T.[1] A key feature of ALLINIs is their potential to remain active against HIV-1 strains that are resistant to INSTIs, as they have a different binding site and mechanism of action.
Conclusion
Dolutegravir is a highly effective and well-tolerated antiretroviral drug with a proven clinical track record. Its mechanism as an INSTI is well-understood, and it possesses a high barrier to resistance. This compound, as a representative of the ALLINI class, presents a promising and mechanistically distinct approach to HIV-1 inhibition. Its dual mechanism of action, affecting both early and late stages of the viral life cycle, and its potential to be effective against INSTI-resistant strains, make it a compound of significant interest for future antiretroviral therapy. Further preclinical and eventual clinical development will be necessary to fully elucidate the therapeutic potential of this compound and other ALLINIs. This comparative guide highlights the current understanding of these two important classes of HIV-1 integrase inhibitors, providing a valuable resource for the scientific community.
References
- 1. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hivclinic.ca [hivclinic.ca]
- 3. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]
- 9. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Mechanism of LEDGIN6: A Comparative Analysis of Allosteric Integrase Inhibitors
For researchers and professionals in drug development, this guide provides a comprehensive comparison of LEDGIN6, a pioneering allosteric HIV-1 integrase inhibitor, with other therapeutic alternatives. Through detailed experimental data and protocols, we validate its unique mechanism of action and highlight its potential in antiretroviral therapy.
This compound belongs to a class of compounds known as Lens Epithelium-Derived Growth Factor (LEDGF)/p75-Integrase Interaction Inhibitors, or more broadly, Allosteric Integrase Inhibitors (ALLINIs). Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the catalytic site of the HIV-1 integrase (IN), this compound binds to a non-catalytic pocket at the dimer interface of the integrase's catalytic core domain. This binding site is also where the host protein LEDGF/p75 interacts with the integrase, a crucial step for tethering the viral pre-integration complex to the host chromatin.
The mechanism of action of this compound is twofold. Firstly, it competitively inhibits the interaction between integrase and LEDGF/p75, thereby disrupting the integration of the viral DNA into the host genome. Secondly, and more uniquely, the binding of this compound induces aberrant hyper-multimerization of the integrase enzyme.[1][2][3][4][5] This allosteric effect disrupts the normal function of integrase during both the early and late stages of the HIV-1 replication cycle, affecting not only integration but also viral particle maturation.[3][5]
Comparative Performance Data
The following table summarizes the quantitative data on the performance of this compound in comparison to other relevant compounds. This data is compiled from various in vitro studies and provides a basis for understanding the potency and specific effects of these inhibitors.
| Compound | Target | Assay Type | IC50/EC50 | Reference |
| This compound (CX04328) | HIV-1 Integrase | Integrase Strand Transfer | IC50: 1.95 µM | [2] |
| HIV-1 Integrase | Integrase 3'-Processing | IC50: 15.6 µM | [2] | |
| HIV-1 Integrase | Integrase Multimerization (HTRF) | EC50: 11.3 µM | [6] | |
| BI-1001 | HIV-1 Integrase | Integrase Strand Transfer | IC50: Not specified in provided text | [2] |
| HIV-1 Integrase | Integrase 3'-Processing | IC50: Not specified in provided text | [2] | |
| HIV-1 Integrase | Integrase Multimerization (HTRF) | EC50: 4.9 µM | [6] | |
| Raltegravir (INSTI) | HIV-1 Integrase | Integrase Strand Transfer | IC50: 2-7 nM | [7] |
| HIV-1 Integrase | Integrase Multimerization (HTRF) | No effect | [6] |
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Integrase Multimerization
This assay quantifies the ability of compounds to induce the multimerization of HIV-1 integrase.
-
Reagents and Preparation:
-
His-tagged HIV-1 Integrase and FLAG-tagged HIV-1 Integrase.
-
HTRF buffer (specific composition as per manufacturer's guidelines).
-
Anti-His-XL665 and anti-FLAG-Europium cryptate-conjugated antibodies.
-
Test compounds (e.g., this compound, BI-1001) and control compounds (e.g., Raltegravir, DMSO).
-
-
Procedure:
-
A mixture of His-tagged and FLAG-tagged integrase is prepared in HTRF buffer.
-
Serial dilutions of the test compounds are added to the integrase mixture in a 384-well plate.
-
The plate is incubated to allow for compound-induced multimerization.
-
A solution containing the anti-His-XL665 and anti-FLAG-Europium cryptate antibodies is added.
-
The plate is incubated to allow for antibody binding to the tagged integrase multimers.
-
-
Data Acquisition and Analysis:
-
The HTRF signal is measured using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).
-
The ratio of the 665 nm to 620 nm signals is calculated. An increase in this ratio indicates FRET, and thus, integrase multimerization.
-
EC50 values are determined by plotting the HTRF ratio against the compound concentration and fitting the data to a dose-response curve.
-
Integrase Strand Transfer Inhibition Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
-
Reagents and Preparation:
-
Purified recombinant HIV-1 integrase.
-
A 3'-processed viral DNA substrate (oligonucleotide).
-
A target DNA substrate.
-
Assay buffer containing MgCl2.
-
Test compounds.
-
-
Procedure:
-
Integrase is pre-incubated with the test compound at various concentrations.
-
The 3'-processed viral DNA substrate is added to the integrase-compound mixture and incubated to allow for complex formation.
-
The target DNA substrate is added to initiate the strand transfer reaction.
-
The reaction is stopped by the addition of a chelating agent (e.g., EDTA).
-
-
Data Analysis:
-
The reaction products are separated by gel electrophoresis and visualized.
-
The intensity of the bands corresponding to the strand transfer products is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Visualizing the Mechanism and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound on the HIV-1 replication cycle.
Caption: Experimental workflow for the HTRF-based integrase multimerization assay.
Conclusion
This compound represents a promising class of allosteric inhibitors with a distinct mechanism of action compared to currently approved integrase inhibitors. By targeting the LEDGF/p75 binding pocket, it not only prevents a critical host-virus interaction but also induces a conformational change in the integrase that leads to its non-functional hyper-multimerization. This dual mechanism, affecting both early and late stages of the viral life cycle, offers a high barrier to the development of resistance. The comparative data and detailed protocols provided in this guide serve as a valuable resource for the scientific community to further explore and validate the therapeutic potential of this compound and other ALLINIs in the fight against HIV-1.
References
- 1. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FRET analysis of HIV‐1 Gag and GagPol interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. HIV-1 integrase multimerization as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unimore.it [iris.unimore.it]
- 7. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
LEDGIN6 vs. BI-1001: A Comparative Analysis of Their Impact on HIV Integrase Multimerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two allosteric HIV-1 integrase inhibitors (ALLINIs), LEDGIN6 and BI-1001, with a specific focus on their differential effects on integrase multimerization. The information presented is supported by experimental data to assist researchers in understanding the nuanced mechanisms of these compounds.
Introduction to Allosteric Integrase Inhibitors
HIV-1 integrase is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. While traditional integrase strand transfer inhibitors (INSTIs) target the enzyme's active site, a newer class of drugs known as allosteric integrase inhibitors (ALLINIs) offers a distinct mechanism of action. These molecules, including this compound and BI-1001, bind to the LEDGF/p75 binding pocket on the catalytic core domain of integrase.[1][2][3][4] This allosteric binding not only blocks the interaction with the cellular cofactor LEDGF/p75 but also modulates the oligomerization state of integrase, which is critical for its function.[1][2]
Comparative Analysis of Integrase Multimerization
Both this compound and BI-1001 have been shown to promote the multimerization of HIV-1 integrase. However, the extent and nature of this induced oligomerization differ between the two compounds.
Quantitative Data on Integrase Multimerization
The potency of these compounds in promoting integrase multimerization has been quantified using Homogeneous Time-Resolved Fluorescence (HTRF) assays. The half-maximal effective concentration (EC50) values, which represent the concentration of the compound required to induce 50% of the maximal multimerization effect, are summarized in the table below.
| Compound | EC50 for Integrase Multimerization (µM) |
| This compound | 11.3 |
| BI-1001 | 4.9 |
Data sourced from Kessl et al., 2012.[5]
These data indicate that BI-1001 is more potent than this compound in promoting the multimerization of HIV-1 integrase in this experimental setting.
Differential Effects on Multimerization State
While both compounds enhance integrase oligomerization, the resulting multimeric species are not identical. The cellular cofactor LEDGF/p75 naturally stabilizes a functional integrase tetramer.[6][7] In contrast, BI-1001 has been shown to induce aberrant, higher-order integrase multimerization by promoting protein-protein interactions involving the C-terminal segments of integrase.[6][7] LEDGINs, as a class, also augment integrase multimerization, which can impair the formation of regular viral cores during maturation.[8][9] This aberrant multimerization induced by both this compound and BI-1001 is a key aspect of their multimodal mechanism of action, leading to the inhibition of both early (integration) and late (viral maturation) stages of the HIV-1 replication cycle.[1][8][9]
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Integrase Multimerization
This assay is designed to monitor the interaction between two differently tagged HIV-1 integrase proteins.
Principle: The assay utilizes two preparations of integrase: one tagged with a His6 tag and the other with a FLAG tag.[5] The interaction between these two integrase molecules is detected using antibodies conjugated to fluorescent dyes that participate in Förster Resonance Energy Transfer (FRET). An anti-His6 antibody is conjugated to a Europium cryptate donor (Eu3+), and an anti-FLAG antibody is conjugated to an XL665 acceptor. When the two integrase molecules interact, the donor and acceptor fluorophores are brought into close proximity. Excitation of the Europium cryptate at 320 nm results in energy transfer to the XL665 acceptor, which then emits light at 665 nm. The HTRF signal is calculated as the ratio of the emission at 665 nm to the emission at 620 nm (from the Europium cryptate). An increase in this ratio indicates an increase in integrase-integrase interaction (multimerization).[5]
Procedure:
-
His6-tagged integrase and FLAG-tagged integrase are incubated together in a reaction buffer.
-
Varying concentrations of the test compound (this compound or BI-1001) are added to the reaction mixture.
-
The mixture is incubated to allow for compound-induced multimerization.
-
Anti-His6-Eu3+ and anti-FLAG-XL665 antibodies are added to the mixture.
-
After another incubation period, the fluorescence is measured at 620 nm and 665 nm using an HTRF-compatible plate reader.
-
The 665/620 nm ratio is calculated to determine the extent of integrase multimerization.
-
EC50 values are determined by plotting the HTRF signal against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound and BI-1001.
Caption: HTRF assay workflow.
References
- 1. Small-molecule inhibitors of the LEDGF/p75 binding site of integrase block HIV replication and modulate integrase multimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the LEDGF/p75 Binding Site of Integrase Block HIV Replication and Modulate Integrase Multimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LEDGINs, a novel class of antivirals targeting HIV integrase during integration and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Cross-Resistance Between LEDGIN6 and Integrase Strand Transfer Inhibitors (INSTIs)
A Comparative Guide for Researchers
Introduction
This guide provides a comprehensive comparison of the cross-resistance profile of LEDGIN6, an allosteric integrase inhibitor (ALLINI), with currently approved integrase strand transfer inhibitors (INSTIs). Understanding the distinct mechanisms of action of these antiviral agents is crucial for developing robust treatment strategies against HIV-1 and overcoming drug resistance. This document summarizes available data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Distinct Mechanisms of Action Limit Cross-Resistance
This compound belongs to a class of compounds known as allosteric integrase inhibitors (ALLINIs), which target the HIV-1 integrase (IN) protein. Unlike INSTIs that bind to the catalytic site of the integrase, ALLINIs, including this compound, bind to a site on the integrase catalytic core domain that is also the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75. This interaction induces hyper-multimerization of the integrase enzyme, leading to a disruption of the late stages of the viral replication cycle, particularly virion maturation. Furthermore, this allosteric binding also impairs the catalytic activity of integrase.
In contrast, INSTIs, such as raltegravir, elvitegravir, and dolutegravir, function by directly inhibiting the strand transfer step of viral DNA integration into the host genome. They achieve this by chelating essential metal ions in the catalytic site of the integrase, thereby blocking its enzymatic function.
The fundamentally different binding sites and mechanisms of action of ALLINIs and INSTIs strongly suggest that there should be no cross-resistance between these two classes of drugs. Resistance mutations that arise under the selective pressure of INSTIs typically occur in the catalytic site of the integrase to prevent INSTI binding, and these mutations are not expected to affect the binding of allosteric inhibitors like this compound.
Quantitative Analysis of Cross-Resistance
Table 1: Antiviral Activities of the Allosteric Integrase Inhibitor KF116 and Other ALLINIs Against Wild-Type and a Resistant HIV-1 Strain
| Compound | EC50 (nM) vs. Wild-Type HIV-1 | EC50 (nM) vs. T124N/V165I/T174I Mutant HIV-1 | Fold Change in Resistance |
| KF116 | 1.1 ± 0.2 | >2000 | >1800 |
| BI224436 | 24 ± 5 | >5000 | >208 |
| BI-D | 18 ± 3 | >5000 | >278 |
Data adapted from a study on KF116 and its resistant mutant. A similar approach would be used to test this compound against a panel of INSTI-resistant mutants. The expectation is that the fold change in resistance for this compound against INSTI-resistant strains would be minimal.
Experimental Protocols
The assessment of antiviral cross-resistance is typically performed using cell-based phenotypic susceptibility assays. The following is a generalized protocol for such an experiment.
Phenotypic Susceptibility Assay for HIV-1
1. Generation of Recombinant Viruses:
- Site-directed mutagenesis is used to introduce known INSTI-resistance mutations (e.g., N155H, Q148H/K/R, Y143R/C) into an HIV-1 molecular clone.
- Wild-type and mutant HIV-1 stocks are generated by transfecting the corresponding proviral DNA into a suitable cell line, such as HEK293T cells.
- Viral titers are determined using a p24 antigen ELISA or a reporter cell line-based assay.
2. Antiviral Activity Assay:
- Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) are seeded in 96-well plates.
- The cells are infected with a standardized amount of either wild-type or INSTI-resistant HIV-1 in the presence of serial dilutions of the test compound (e.g., this compound) and control INSTIs.
- After a defined incubation period (typically 48 hours), viral replication is quantified by measuring the activity of the reporter gene (e.g., luciferase) or by quantifying viral p24 antigen in the culture supernatant.
3. Data Analysis:
- The 50% effective concentration (EC50) is calculated for each compound against each viral strain by fitting the dose-response data to a sigmoidal curve.
- The fold change (FC) in resistance is determined by dividing the EC50 value for the resistant mutant by the EC50 value for the wild-type virus. An FC value close to 1 indicates no cross-resistance.
Visualizing Mechanisms and Workflows
Mechanism of Action and Resistance
The following diagram illustrates the distinct binding sites and mechanisms of action of INSTIs and ALLINIs, highlighting why cross-resistance is unlikely.
Caption: Mechanism of INSTI and ALLINI action and resistance.
Experimental Workflow for Cross-Resistance Assessment
The diagram below outlines the key steps in the experimental workflow for determining the cross-resistance profile of an antiviral compound.
A Comparative Analysis of Pirmitegravir and LEDGINs Against Resistant HIV-1 Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant HIV-1 strains necessitates the development of novel antiretroviral agents with distinct mechanisms of action. This guide provides a comparative overview of two classes of allosteric integrase inhibitors (ALLINIs): pirmitegravir and LEDGINs. Both target the HIV-1 integrase (IN), a key enzyme in the viral replication cycle, but do so through a non-catalytic site, offering a promising alternative to traditional integrase strand transfer inhibitors (INSTIs).
Mechanism of Action: A Shared Strategy with Subtle Differences
Both pirmitegravir and LEDGINs are allosteric inhibitors that bind to the LEDGF/p75 binding pocket on the HIV-1 integrase catalytic core domain (CCD).[1][2] This binding has a dual effect on the viral lifecycle:
-
Early Stage Inhibition: By competing with the host protein LEDGF/p75, these inhibitors can disrupt the normal process of viral DNA integration into the host genome.[2][3]
-
Late Stage Inhibition: More significantly, their binding induces aberrant multimerization of the integrase enzyme.[1][3] This leads to the production of non-infectious virions with defective cores and mislocalized viral ribonucleoprotein complexes.[3]
While sharing this general mechanism, the specific interactions and resulting conformational changes may differ slightly between pirmitegravir and various LEDGIN compounds, potentially influencing their potency and resistance profiles.
Potency Against Wild-Type and Resistant HIV-1
The following tables summarize the in vitro potency of pirmitegravir and a representative LEDGIN, CX14442, against wild-type HIV-1 and strains with known resistance mutations.
Table 1: Antiviral Potency (EC50/IC50) Against Wild-Type HIV-1
| Compound | Cell Line | EC50/IC50 (nM) | Cytotoxicity (CC50/TC50) (µM) | Selectivity Index (SI) |
| Pirmitegravir | PBMCs | 0.41[4] | >10[4] | >24,000[4] |
| CEMx174 | 1.4[4] | >10[5] | >7,143 | |
| CX14442 | MT-4 | 69[1] | >96[1] | >1,391[1] |
Table 2: Fold Change in Potency Against Resistant HIV-1 Strains
| Integrase Mutation | Pirmitegravir (Fold Change in EC50) | CX14442 (Fold Change in EC50) |
| Y99H | ~4[3] | - |
| A128T | ~13[3] | Resistant (exact fold-change not specified)[6] |
| Y99H/A128T | >150[3] | - |
| Raltegravir-Resistant Mutants | Potent (low nanomolar IC50s)[4] | Retains full activity[6] |
Note: A higher fold change indicates greater resistance.
Resistance Profiles
Resistance to pirmitegravir has been associated with specific mutations in the integrase gene, notably Y99H and A128T, with the double mutant conferring high-level resistance.[3] These mutations are located within the inhibitor's binding pocket.
LEDGIN-resistant strains have also been identified, with the A128T mutation being a key player.[6] Importantly, cross-resistance between LEDGINs and the INSTI raltegravir is not observed, highlighting the distinct binding sites and mechanisms of these drug classes.[6]
Experimental Protocols
Antiviral Activity Assay (EC50 Determination)
The 50% effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication by half. A common method is the cytopathic effect (CPE) inhibition assay:
-
Cell Culture: MT-4 cells (a human T-cell line) are cultured in appropriate media.
-
Virus Infection: Cells are infected with a standard amount of HIV-1 (e.g., 100-300 times the 50% cell culture infective dose, CCID50).
-
Drug Dilution Series: The test compound (pirmitegravir or LEDGIN) is prepared in a series of 5-fold dilutions.
-
Treatment: The infected cells are incubated in the presence of the various drug concentrations.
-
CPE Measurement: After a set incubation period (e.g., 5 days), the extent of virus-induced cell death (CPE) is measured. This can be done visually or using a cell viability dye.
-
EC50 Calculation: The concentration of the compound that protects 50% of the cells from CPE is determined and defined as the EC50.[6]
Cytotoxicity Assay (CC50 Determination)
The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of uninfected cells.
-
Cell Culture: Uninfected MT-4 cells are cultured.
-
Drug Dilution Series: The test compound is added in a series of dilutions.
-
Incubation: Cells are incubated with the compound for the same duration as the antiviral assay.
-
Viability Measurement: The percentage of viable cells is determined using a suitable assay (e.g., MTT assay).
-
CC50 Calculation: The concentration of the compound that results in 50% cell viability is the CC50.[6]
The Selectivity Index (SI) is calculated as CC50 / EC50 and provides a measure of the drug's therapeutic window. A higher SI is desirable.
Visualizing the Mechanism and Workflow
Caption: Mechanism of Action of Allosteric Integrase Inhibitors.
Caption: Workflow for EC50 Determination.
Conclusion
Pirmitegravir and LEDGINs represent a significant advancement in the development of antiretrovirals, offering a novel mechanism of action that is effective against some strains resistant to existing drug classes. Pirmitegravir demonstrates high potency in the picomolar to low nanomolar range against wild-type HIV-1. While both classes of inhibitors are susceptible to resistance mutations at the binding site, they do not exhibit cross-resistance with INSTIs. Further research and clinical development of these allosteric inhibitors are crucial for expanding treatment options for individuals with multidrug-resistant HIV-1.
References
- 1. journals.asm.org [journals.asm.org]
- 2. GS-9822, a Preclinical LEDGIN Candidate, Displays a Block-and-Lock Phenotype in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor pirmitegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Small-Molecule Inhibitors of the LEDGF/p75 Binding Site of Integrase Block HIV Replication and Modulate Integrase Multimerization - PMC [pmc.ncbi.nlm.nih.gov]
Validating HTRF Assay Results for LEDGIN6 with Orthogonal Methods: A Comparative Guide
Introduction
LEDGIN-6 is a notable allosteric inhibitor of HIV-1 integrase (IN), a critical enzyme for viral replication.[1][2] Unlike catalytic site inhibitors, LEDGINs bind to the dimer interface of the integrase's catalytic core domain, the same site where the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75) binds.[2][3] This binding induces aberrant multimerization of integrase, which not only inhibits its catalytic function but also disrupts the crucial interaction with LEDGF/p75, a protein essential for tethering the viral pre-integration complex to host chromatin.[4][5]
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput assay technology frequently used to study such protein-protein interactions.[6][7] However, to ensure the reliability and accuracy of primary screening results, it is imperative to validate these findings using orthogonal methods. Orthogonal assays employ different physical principles to measure the same biological event, thereby reducing the likelihood of artifacts and false positives. This guide provides a comparative overview of HTRF and several orthogonal methods for validating the activity of LEDGIN6, complete with experimental protocols and data presentation.
HIV-1 Integrase Signaling and this compound Mechanism of Action
HIV-1 integrase orchestrates the insertion of the viral DNA into the host genome in a two-step process: 3'-processing followed by strand transfer.[8] For this to occur within the host cell nucleus, integrase relies on the cellular protein LEDGF/p75 to guide it to active regions of chromatin.[9][10] LEDGIN-6 disrupts this pathway by binding to the integrase at the LEDGF/p75 interaction site, which promotes the formation of inactive integrase multimers.[11][12] This allosteric inhibition presents a dual mechanism of action: blocking the catalytic activity and preventing the necessary interaction with the host cofactor.[2]
Primary Assay: HTRF for Integrase Multimerization
HTRF assays combine Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, providing a high signal-to-noise ratio.[6][7] For this compound, an HTRF assay can be designed to measure its ability to induce the multimerization of HIV-1 integrase.[13][14]
Experimental Protocol: HTRF
-
Protein Preparation : Use two preparations of full-length HIV-1 integrase: one with an N-terminal His6 tag and another with an N-terminal FLAG tag.[13]
-
Reagent Preparation : Prepare an HTRF buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA). Prepare anti-His6 antibody labeled with XL665 (acceptor) and anti-FLAG antibody labeled with Europium cryptate (donor).
-
Compound Dilution : Perform a serial dilution of this compound in DMSO, then dilute in HTRF buffer to the desired final concentrations.
-
Assay Procedure :
-
In a 384-well low-volume white plate, add 5 µL of the this compound dilution.
-
Add 5 µL of a mix containing His-IN and FLAG-IN (e.g., 30 nM each).
-
Add 5 µL of the donor antibody (anti-FLAG-Europium cryptate).
-
Add 5 µL of the acceptor antibody (anti-His-XL665).
-
Incubate for 2-4 hours at room temperature.
-
-
Data Acquisition : Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after a 60 µs delay. The HTRF ratio (665/620) is proportional to the extent of integrase multimerization.
HTRF Workflow
Orthogonal Validation Methods
To confirm that the HTRF signal is a true reflection of this compound's activity, several orthogonal assays can be employed.
Cellular Thermal Shift Assay (CETSA)
CETSA directly measures the engagement of a ligand with its target protein in a cellular environment.[1] The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature.[4][15]
-
Cell Culture : Culture a suitable cell line (e.g., HEK293T cells overexpressing HIV-1 integrase) to 80-90% confluency.
-
Compound Treatment : Treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.[1]
-
Thermal Challenge : Heat the cell suspensions in a PCR plate across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[16]
-
Cell Lysis : Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation : Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.
-
Detection : Analyze the supernatant (containing soluble protein) by Western blot or an immunoassay like ELISA to quantify the amount of soluble integrase at each temperature. A positive result is a shift in the melting curve to a higher temperature in the presence of this compound.[17]
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that is an excellent alternative to HTRF for studying protein-protein interactions.[18][19] It can be adapted to measure the inhibition of the IN-LEDGF/p75 interaction.
-
Protein and Reagent Preparation : Use biotinylated LEDGF/p75 and His-tagged HIV-1 integrase. Prepare Streptavidin-coated Donor beads and anti-His-coated Acceptor beads.
-
Compound Dilution : Prepare serial dilutions of this compound.
-
Assay Procedure :
-
In a 384-well plate, add this compound dilutions.
-
Add His-IN and biotin-LEDGF/p75. Incubate for 30-60 minutes.
-
Add a mixture of Streptavidin-Donor beads and anti-His-Acceptor beads.
-
Incubate in the dark for 60 minutes.
-
-
Data Acquisition : Read the plate on an AlphaScreen-compatible reader. A decrease in signal indicates that this compound is inhibiting the IN-LEDGF/p75 interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an interaction.[20][21] It is ideal for characterizing the direct binding of this compound to integrase.
-
Chip Preparation : Immobilize purified HIV-1 integrase onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation : Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement :
-
Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.
-
Record the association phase.
-
Switch back to running buffer and record the dissociation phase.
-
-
Data Analysis : Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[22]
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[23][24] It can be used in a competitive format to measure the displacement of a fluorescent probe from integrase by this compound.
-
Reagent Preparation : Synthesize a fluorescently labeled peptide derived from the integrase-binding domain of LEDGF/p75 (the "tracer").
-
Assay Setup :
-
In a black microplate, add a fixed concentration of HIV-1 integrase and the fluorescent tracer.
-
Add serial dilutions of this compound.
-
-
Incubation : Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
-
Data Acquisition : Measure fluorescence polarization using a plate reader equipped with polarizing filters. The displacement of the tracer by this compound will cause a decrease in the polarization signal.[25]
Data Comparison Summary
The following table summarizes the type of data generated by each method and provides representative values for allosteric integrase inhibitors.
| Assay Technology | Principle | Key Parameter(s) | Typical Value for ALLINIs | Assay Format | Throughput |
| HTRF | Time-Resolved FRET | EC50 (Multimerization) | 0.1 - 10 µM | Homogeneous, Mix-and-Read | High |
| CETSA | Ligand-induced Thermal Stabilization | ΔTagg (Thermal Shift) | 2 - 10 °C | Cellular, Multi-step | Low to Medium |
| AlphaLISA | Proximity-based Luminescence | IC50 (IN-LEDGF Inhibition) | 0.1 - 10 µM | Homogeneous, Mix-and-Read | High |
| SPR | Mass-based Refractive Index Change | KD (Binding Affinity) | 100 nM - 5 µM | Heterogeneous, Label-free | Low to Medium |
| FP | Change in Rotational Tumbling | IC50 (Competitive Binding) | 0.5 - 20 µM | Homogeneous, Mix-and-Read | High |
Conclusion
Validating primary screening data is a cornerstone of rigorous drug discovery. While HTRF provides a powerful platform for high-throughput screening of compounds like this compound, its results should be confirmed with orthogonal methods to ensure they are not assay-specific artifacts. CETSA offers invaluable proof of target engagement within a cellular context. AlphaLISA provides a robust alternative proximity-based method, while SPR delivers detailed kinetic and affinity data that is unattainable with endpoint assays. Finally, FP offers a straightforward, solution-based competition assay. By employing a combination of these techniques, researchers can build a comprehensive and reliable data package, confidently validating the mechanism of action and potency of novel inhibitors like this compound.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The LEDGF/p75 integrase interaction, a novel target for anti-HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multimode, Cooperative Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the HIV-1 integrase chromatin- and LEDGF/p75-binding abilities by mutagenic analysis within the catalytic core domain of integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Structural basis for HIV-1 DNA integration in the human genome, role of the LEDGF/P75 cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 18. A Novel Assay for Screening Inhibitors Targeting HIV Integrase LEDGF/p75 Interaction Based on Ni2+ Coated Magnetic Agarose Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 21. bioradiations.com [bioradiations.com]
- 22. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 25. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
A Comparative Analysis of LEDGIN6 and Next-Generation ALLINIs in HIV-1 Integrase Inhibition
For Immediate Release
This guide provides a comprehensive comparison of the allosteric HIV-1 integrase inhibitor (ALLINI) LEDGIN6 against emerging next-generation ALLINIs. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective activities, supported by experimental data and methodologies.
Introduction to ALLINIs and their Mechanism of Action
Allosteric integrase inhibitors, a promising class of antiretroviral compounds, target the HIV-1 integrase (IN) protein. Unlike traditional integrase strand transfer inhibitors (INSTIs), ALLINIs, also known as LEDGINs, bind to a non-catalytic site on the integrase catalytic core domain. This binding site overlaps with the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75, a crucial cellular cofactor for viral integration.[1][2][3][4][5][6][7][8][9]
The mechanism of action of ALLINIs is twofold:
-
Inhibition of the Integrase-LEDGF/p75 Interaction: By competing with LEDGF/p75 for binding to integrase, ALLINIs disrupt the tethering of the pre-integration complex to the host chromatin, thereby inhibiting the integration of the viral DNA into the host genome. This primarily affects the early stages of the viral life cycle.[1][2][3][4][5][10][11]
-
Induction of Aberrant Integrase Multimerization: ALLINIs promote the hyper-multimerization of integrase proteins. This aberrant aggregation of integrase disrupts the normal process of virion maturation, leading to the formation of non-infectious viral particles. This effect on the late stages of the viral life cycle is considered the primary and more potent mechanism of action for most ALLINIs.[1][2][3][4][5][7][12]
Quantitative Comparison of Inhibitor Activity
The following tables summarize the in vitro efficacy of this compound and selected next-generation ALLINIs. The data has been compiled from various studies to provide a comparative overview.
Table 1: Antiviral Activity
| Compound | HIV-1 Strain | Cell Type | EC50 | Citation(s) |
| This compound | HIV-1 (various) | Various | Data Not Available | |
| Pirmitegravir (PIR) | Wild-Type HIV-1 | Various | ~12 nM | [6] |
| STP0404 | HIV-1 (Wild Type) | PBMCs | Picomolar range | [10][13] |
| STP0404 | Raltegravir-Resistant HIV-1 | PBMCs | Picomolar range | [10] |
| BI-D | HIV-1 | HEK293T | ~2.4 µM (early phase), 0.9 µM (late phase) | [1][9] |
| BDM-2 | HIV-1 (NL4-3) | MT-4 | 8.7 nM | [9] |
| MUT-871 | HIV-1 (NL4-3) | MT-4 | 3.1 nM | [9] |
Table 2: Inhibition of IN-LEDGF/p75 Interaction and Induction of IN Multimerization
| Compound | Assay Type | IC50 / EC50 | Citation(s) |
| This compound | IN-LEDGF/p75 HTRF | Data Not Available | |
| This compound | IN Multimerization HTRF | Data Not Available | |
| Pirmitegravir (PIR) | IN-LEDGF/p75 Binding | Data Not Available | |
| Pirmitegravir (PIR) | IN Multimerization | Effective at low concentrations | [6] |
| STP0404 | IN-LEDGF/p75 HTRF | 0.190 ± 0.07 µM | [10] |
| STP0404 | IN Multimerization HTRF | 0.147 ± 0.02 µM | [10] |
| BI-D | IN-LEDGF/p75 Binding | Data Not Available | |
| BI-D | IN Multimerization | Effective at micromolar concentrations | [13] |
| BDM-2 | IN-LEDGF/p75 HTRF | Data Not Available | |
| MUT-871 | IN-LEDGF/p75 HTRF | Data Not Available |
Resistance Profiles
A critical aspect of antiretroviral drug development is the potential for the emergence of drug-resistant viral strains. For ALLINIs, resistance mutations are often found in the integrase protein, particularly at the inhibitor binding site. The A128T mutation is a frequently observed resistance mutation that confers resistance to several ALLINIs.[2][4] However, next-generation compounds are being developed to overcome such resistance. For instance, the compound designated "5" in one study was shown to be effective against A128T mutant integrase.[8] STP0404 has also demonstrated high potency against raltegravir-resistant HIV-1 strains.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Antiviral Activity Assay
Objective: To determine the 50% effective concentration (EC50) of the inhibitor required to block HIV-1 replication in cell culture.
Methodology:
-
Cell Culture: Human T-cell lines (e.g., MT-4, SupT1) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.
-
Virus Infection: Cells are infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Inhibitor Treatment: A serial dilution of the test compound (e.g., this compound, Pirmitegravir) is added to the infected cell cultures. A no-drug control (DMSO) is included.
-
Incubation: The cultures are incubated for a period of 3-5 days to allow for viral replication.
-
Quantification of Viral Replication: Viral replication is quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring the activity of a reporter gene (e.g., luciferase) engineered into the viral genome.
-
Data Analysis: The percentage of inhibition of viral replication at each drug concentration is calculated relative to the no-drug control. The EC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[14][15][16]
HIV-1 Integrase - LEDGF/p75 Interaction Assay (HTRF)
Objective: To measure the ability of an inhibitor to disrupt the interaction between HIV-1 integrase and LEDGF/p75.
Methodology:
-
Reagents: Recombinant purified HIV-1 integrase and the integrase-binding domain (IBD) of LEDGF/p75 are used. Each protein is labeled with a specific fluorophore for Homogeneous Time-Resolved Fluorescence (HTRF) detection (e.g., a donor fluorophore like europium cryptate and an acceptor fluorophore like XL665).
-
Assay Setup: The labeled integrase and LEDGF/p75-IBD are mixed in a microplate well in the presence of varying concentrations of the test inhibitor.
-
Incubation: The mixture is incubated to allow for protein-protein interaction and inhibitor binding to reach equilibrium.
-
HTRF Signal Detection: The HTRF signal is measured using a compatible plate reader. When the labeled proteins are in close proximity (i.e., interacting), FRET occurs, resulting in a high HTRF signal.
-
Data Analysis: The HTRF signal is plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor that reduces the HTRF signal by 50%, is calculated using a non-linear regression model.[1]
Integrase Multimerization Assay (HTRF)
Objective: To quantify the ability of an inhibitor to induce aberrant multimerization of HIV-1 integrase.
Methodology:
-
Reagents: Recombinant purified HIV-1 integrase is labeled with two different antibodies, each conjugated to either a FRET donor or acceptor fluorophore.
-
Assay Setup: The labeled integrase is incubated with a serial dilution of the test compound in a microplate.
-
Incubation: The mixture is incubated to allow for inhibitor-induced multimerization.
-
HTRF Signal Detection: As the inhibitor induces integrase multimerization, the donor and acceptor fluorophores are brought into close proximity, leading to an increase in the HTRF signal. The signal is measured using a plate reader.
-
Data Analysis: The HTRF signal is plotted against the inhibitor concentration. The EC50 value, the concentration of inhibitor that induces 50% of the maximal multimerization signal, is determined by fitting the data to a sigmoidal dose-response curve.[1]
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of ALLINI Action
Caption: Mechanism of action of Allosteric Integrase Inhibitors (ALLINIs).
Experimental Workflow for Antiviral Assay```dot
Caption: Logical relationship between molecular events and HTRF signals.
References
- 1. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor pirmitegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The A128T Resistance Mutation Reveals Aberrant Protein Multimerization as the Primary Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a cell-based assay system to assess human immunodeficiency virus type 1 integrase multimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Class of Allosteric HIV-1 Integrase Inhibitors Identified by Crystallographic Fragment Screening of the Catalytic Core Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV-1 Integrase Multimerization as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of natural compounds with antiviral activities against SARS-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral activity of lambda-carrageenan against influenza viruses and severe acute respiratory syndrome coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
